4-Chloroquinoline-3-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloroquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-7(6-13)5-12-9-4-2-1-3-8(9)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCAOHUEDACTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363136 | |
| Record name | 4-chloroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201420-30-6 | |
| Record name | 4-chloroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloroquinoline-3-carbaldehyde chemical properties
An In-depth Technical Guide to 4-Chloroquinoline-3-carbaldehyde: Synthesis, Reactivity, and Applications
Introduction
This compound is a bifunctional heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its structure, incorporating a quinoline core, is a recognized "privileged scaffold" found in numerous natural products and pharmacologically active molecules.[1][2] The strategic placement of a reactive aldehyde group at the 3-position and a labile chlorine atom at the 4-position makes it an exceptionally versatile building block for the synthesis of complex, polycyclic systems and novel chemical entities for drug discovery.[3][4] This guide provides a comprehensive overview of its chemical properties, established synthetic protocols, key reactive pathways, and its proven applications, particularly in the development of therapeutic agents.
Physicochemical and Spectroscopic Properties
This compound is typically a solid at room temperature. Its core chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 201420-30-6 | |
| Molecular Formula | C₁₀H₆ClNO | |
| Molecular Weight | 191.61 g/mol | |
| Appearance | Solid | |
| Boiling Point | 324.2 °C | |
| Purity | ≥95-97% (Typical) | [5] |
| InChI Key | PTCAOHUEDACTEB-UHFFFAOYSA-N | |
| SMILES | C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl |
Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic signature:
-
¹H NMR: The proton spectrum is characterized by a highly deshielded singlet for the formyl proton (CHO), typically appearing in the δ 10.30–10.61 ppm region.[3][6] The proton at the C-2 position of the quinoline ring also appears as a singlet, while the protons on the fused benzene ring present as a complex multiplet in the aromatic region.[3]
-
IR Spectroscopy: The infrared spectrum prominently displays a strong carbonyl (C=O) stretching band characteristic of an aldehyde, generally around 1693-1705 cm⁻¹.[6][7] Aromatic C=C stretching vibrations are also observed in the 1450-1600 cm⁻¹ range.[6]
Synthesis: The Vilsmeier-Haack Reaction
The most direct and widely documented method for preparing 4-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[2][3][6] This powerful formylation technique is highly effective for electron-rich aromatic and heteroaromatic substrates. The reaction proceeds by treating a substituted acetanilide with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[4][6] The process involves an electrophilic substitution that results in simultaneous cyclization and formylation to yield the target molecule.[6]
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
Step-by-Step Methodology:
-
The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃, 0.35 mol) dropwise to chilled (0 °C) N,N-dimethylformamide (DMF, 0.15 mol) under constant stirring.[6]
-
The appropriate substituted acetanilide (or its corresponding oxime, 0.05 mol) is added portion-wise to the freshly prepared reagent.[6]
-
The reaction mixture is heated, typically to around 60-90 °C, for several hours (e.g., 4-16 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).[6][7]
-
Upon completion, the mixture is carefully poured into ice-cold water to hydrolyze the intermediate iminium salt.[6]
-
The resulting precipitate, this compound, is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethyl acetate.[6]
Caption: Vilsmeier-Haack synthesis workflow.
Chemical Reactivity and Derivatization Strategies
The synthetic utility of this compound is rooted in its dual reactivity. The aldehyde and chloro groups can be manipulated selectively or in tandem to generate a vast library of complex heterocyclic structures.[3]
Reactions Involving the Aldehyde Group (C3-Position)
The electrophilic aldehyde is a prime site for condensation and addition reactions.
-
Condensation with Amines and Hydrazines: The aldehyde readily reacts with primary amines to form imines (Schiff bases) and with hydrazines to yield hydrazones.[1][3] This transformation involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water.[3] These reactions are fundamental for constructing larger, more complex molecular frameworks.[1][8]
-
Wittig Reaction: The aldehyde can undergo Wittig reactions with phosphorus ylides to form 3-alkenyl substituted quinolines, providing a route to extend the carbon chain at the C3-position.[2][3]
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (4-chloroquinolin-3-yl)methanol, using standard reducing agents like sodium borohydride.[1]
Reactions Involving the Chloro Group (C4-Position)
The chlorine atom at the C4-position is activated towards nucleophilic aromatic substitution (SNAr), allowing for its displacement by a wide array of nucleophiles.
-
Nucleophilic Substitution: This is a cornerstone of its reactivity, enabling the introduction of diverse functionalities. For example, reaction with sodium azide can lead to the formation of tetrazolo[1,5-a]quinolines, while reactions with amines or thiols introduce new carbon-nitrogen or carbon-sulfur bonds, respectively.[1][9]
Tandem and Cyclization Reactions
The true synthetic power of this intermediate is realized when both functional groups are utilized in concert. A common strategy involves an initial reaction at the aldehyde group, followed by an intramolecular cyclization involving nucleophilic attack at the C4-position.
-
Synthesis of Fused Heterocycles: Reaction with hydrazines can first form a hydrazone, which can then undergo intramolecular cyclization to yield pyrazolo[4,3-c]quinolines, a class of compounds with noted biological activities.[3] This strategic manipulation is a key method for building fused heterocyclic scaffolds.[3][10]
Caption: Key reactivity pathways of the title compound.
Applications in Drug Discovery
The quinoline nucleus is a well-established pharmacophore, and this compound serves as a key starting material for compounds with a broad spectrum of biological activities.[2][9] Its derivatives have shown promise as:
-
Anticancer Agents: The quinoline scaffold is integral to many anticancer drugs, and derivatives of this carbaldehyde have been explored for their cytotoxic properties against various cancer cell lines.[2][8]
-
Antimicrobial and Antifungal Agents: By modifying the core structure through the reactive handles, chemists have developed novel compounds with significant activity against bacterial and fungal pathogens.[1][2]
-
Anti-inflammatory and Antioxidant Agents: Certain derivatives have demonstrated anti-inflammatory and antioxidant effects in biological assays.
-
Antimalarial Compounds: The 4-aminoquinoline core, readily accessible from 4-chloroquinoline precursors, is famous for its role in antimalarial drugs like chloroquine. This makes this compound a valuable starting point for new antimalarial agents.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed when handling this compound.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11]
-
Precautions for Safe Handling:
-
Storage Conditions:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
This compound is a high-value synthetic intermediate, prized for its dual-functional nature. The selective and combined reactivity of its aldehyde and chloro groups provides a robust platform for the construction of diverse and complex heterocyclic systems. Its central role in the synthesis of pharmacologically relevant molecules underscores its continued importance to researchers and scientists in the field of organic synthesis and drug development.
References
- Benchchem. (n.d.). This compound | 201420-30-6.
- Biosynth. (n.d.). This compound | 201420-30-6 | BIA42030.
- Sigma-Aldrich. (n.d.). This compound | 201420-30-6.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- Abdel-Aziz, H. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
- Spectrum Chemical. (2018). SAFETY DATA SHEET.
- CymitQuimica. (2024). Safety Data Sheet.
- LookChem. (n.d.). 6-bromo-4-chloroquinoline-3-carbaldehyde.
- Fisher Scientific. (2015). Safety Data Sheet.
- Santos, C. M. M., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules.
- International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
- Al-Zahrani, M. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Sławiński, J., et al. (2017). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules.
- BenchChem. (n.d.). The Synthetic Versatility of 4-Chloroquinoline-6-carbaldehyde in Heterocyclic Chemistry: Application Notes and Protocols.
- International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
- CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.
- ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. ijsr.net [ijsr.net]
- 7. chemijournal.com [chemijournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. 6-Bromo-4-chloroquinoline-3-carbaldehyde Chemical Properties, Uses, MSDS, Supplier Information | High-Purity CAS 117681-76-2 | Buy from Leading China Manufacturer [quinoline-thiophene.com]
A Comprehensive Technical Guide to the Synthesis of 4-Chloroquinoline-3-carbaldehyde
Abstract
4-Chloroquinoline-3-carbaldehyde is a pivotal intermediate in synthetic organic and medicinal chemistry. Its value is derived from two distinct and strategically positioned reactive sites: an electrophilic aldehyde at the C-3 position and a chloro group at the C-4 position, which is susceptible to nucleophilic substitution.[1] This dual functionality provides a robust platform for constructing a diverse array of complex heterocyclic systems, including those with significant pharmacological potential such as pyrazolo[4,3-c]quinolines.[1][2] This guide provides an in-depth examination of the most direct and efficient synthetic route to this valuable building block—the Vilsmeier-Haack reaction. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
The Synthetic Cornerstone: The Vilsmeier-Haack Reaction
The synthesis of substituted quinoline-3-carbaldehydes is most effectively achieved through the Vilsmeier-Haack reaction.[3][4] This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][5] In the context of synthesizing the target molecule, the reaction proceeds via a cyclization and formylation cascade, starting from a suitable precursor like an azaflavanone (2-aryl-2,3-dihydroquinolin-4(1H)-one).[6]
The core of the reaction involves the in-situ generation of a chloromethyleneiminium salt, commonly known as the Vilsmeier reagent.[7][8] This electrophilic species is typically formed by the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid halide, most commonly phosphorus oxychloride (POCl₃).[4][9]
Reaction Mechanism
The synthesis unfolds through a well-defined sequence of steps, beginning with the formation of the active electrophile.
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on phosphorus oxychloride. This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic chloroiminium cation, the Vilsmeier reagent.[8][10]
-
Electrophilic Attack and Cyclization: The enol or enamine tautomer of the azaflavanone precursor acts as the nucleophile, attacking the Vilsmeier reagent. This is followed by an intramolecular cyclization and dehydration sequence, driven by the aromatic stabilization of the resulting quinoline ring.
-
Formylation and Hydrolysis: The reaction cascade introduces the chloro group at the C-4 position and an iminium salt at the C-3 position. Subsequent aqueous workup hydrolyzes the iminium salt to furnish the final this compound product.[8][11]
The mechanistic pathway is illustrated below.
Detailed Experimental Protocol
This protocol is a robust, self-validating system. Adherence to temperature control and stoichiometry is critical for achieving high yield and purity. Reaction progress should be monitored by Thin Layer Chromatography (TLC).[12]
Reagent & Equipment Setup
-
Reagents: 2-Aryl-2,3-dihydroquinolin-4(1H)-one (precursor), N,N-Dimethylformamide (DMF, anhydrous), Phosphorus oxychloride (POCl₃, freshly distilled).
-
Equipment: Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, thermometer, and nitrogen inlet. Ice-water bath.
Workflow
The synthesis is performed in two main stages: the preparation of the Vilsmeier reagent and the subsequent reaction with the quinoline precursor.
Procedural Causality and Expert Insights
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. All reagents and glassware must be dry to prevent premature decomposition of the reagent and ensure optimal yield.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic.[13] Adding POCl₃ slowly to cooled DMF is crucial to prevent uncontrolled temperature increases, which can lead to side reactions and degradation of the reagent.
-
Stoichiometry: An excess of the Vilsmeier reagent is typically used to drive the reaction to completion. A common molar ratio is 1 equivalent of substrate to 3-4 equivalents of DMF and 2-3 equivalents of POCl₃.[14]
-
Basification during Work-up: The reaction mixture is highly acidic. The quinoline product exists in its protonated, water-soluble form. Careful neutralization is essential to deprotonate the quinoline nitrogen, causing the neutral product to precipitate out of the aqueous solution.[12]
Data Presentation
Reagent Stoichiometry (Illustrative Example)
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (10 mmol scale) |
| Azaflavanone | 1.0 | ~223.26 | 2.23 g |
| DMF | 4.0 | 73.09 | 2.92 g (3.1 mL) |
| POCl₃ | 2.5 | 153.33 | 3.83 g (2.3 mL) |
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized this compound must be confirmed through analytical methods.
| Property | Data | Reference(s) |
| Molecular Formula | C₁₀H₆ClNO | [15] |
| Molecular Weight | 191.61 g/mol | [1] |
| Appearance | Solid | [15] |
| ¹H NMR (CDCl₃) | δ 10.30–10.33 (s, 1H, CHO), δ ~9.0 (s, 1H, H-2) | [1][6] |
| ¹³C NMR (CDCl₃) | δ ~188 (C=O) | [6] |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretch) | [3] |
| CAS Number | 201420-30-6 | [1][15][16] |
Conclusion
The Vilsmeier-Haack reaction provides a reliable, scalable, and efficient pathway for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling key experimental parameters such as temperature, stoichiometry, and work-up conditions, researchers can consistently produce this high-value intermediate. The dual reactivity of the final product makes it an exceptionally versatile synthon, opening avenues for the development of novel heterocyclic compounds for applications in drug discovery and materials science.[14][17]
References
- Singh, P. P., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 2153-2156. [Link]
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
- Synthesis of Vilsmeier reagent - PrepChem.com. (n.d.). PrepChem.com. [Link]
- WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents. (n.d.).
- Vilsmeier reagent - Wikipedia. (n.d.). Wikipedia. [Link]
- Quiroga, J., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 14(12), 8235-8245. [Link]
- Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia. [Link]
- Vilsmeier-Haack Reaction - NROChemistry. (n.d.). NROChemistry. [Link]
- Sangeetha, V., & Sekar, M. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(11), 223-226. [Link]
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
- Vilsmeier-Haack Reaction - J&K Scientific LLC. (n.d.). J&K Scientific LLC. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 458-474. [Link]
- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8566-8597. [Link]
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies, 9(6), 213-219. [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). International Journal of Industrial Chemistry, 4, 23. [Link]
- Pinto, D. C., et al. (2022). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 27(3), 1051. [Link]
- Synthesis of 2-chloroquinoline-3-carbaldehydes and... - ResearchGate. (n.d.).
- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies, 4(5), 1-5. [Link]
- Bakr, M. A. (2013). Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 1-20. [Link]
- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 8566-8597. [Link]
- Application of multicomponent reactions to antimalarial drug discovery. Part 3. (2007). Bioorganic & Medicinal Chemistry Letters, 17(17), 4796-4799. [Link]
- 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem. (n.d.). PubChem. [Link]
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
- 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017) - ResearchGate. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. newsama.com [newsama.com]
- 3. ijsr.net [ijsr.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. This compound | 201420-30-6 [sigmaaldrich.com]
- 16. 201420-30-6|this compound|BLD Pharm [bldpharm.com]
- 17. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
4-Chloroquinoline-3-carbaldehyde molecular structure and weight
An In-depth Technical Guide to 4-Chloroquinoline-3-carbaldehyde: A Cornerstone Intermediate in Heterocyclic Synthesis
Introduction
This compound is a bifunctional heterocyclic compound that has emerged as a pivotal building block in synthetic organic and medicinal chemistry. Its structure, featuring a quinoline core functionalized with both a reactive aldehyde group and a labile chlorine atom, offers a versatile platform for constructing complex molecular architectures. This dual reactivity allows for selective and sequential modifications, making it an invaluable intermediate in the synthesis of a wide array of fused heterocyclic systems and novel chemical entities.[1] Its utility is particularly pronounced in the field of drug discovery, where the quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, including those with antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications, tailored for researchers and scientists in drug development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a bicyclic quinoline ring system. An electrophilic carbaldehyde (formyl) group is attached at the C-3 position, and a chlorine atom, susceptible to nucleophilic substitution, is located at the C-4 position.[1] This strategic placement of functional groups dictates the compound's chemical behavior and its utility as a synthetic precursor.
Key Physicochemical Data
The essential properties of this compound are summarized in the table below for quick reference.
| Property | Value | References |
| Molecular Formula | C₁₀H₆ClNO | [5] |
| Molecular Weight | 191.61 g/mol | [1][5][6] |
| CAS Number | 201420-30-6 | [1][5] |
| IUPAC Name | This compound | |
| Appearance | Solid | |
| Boiling Point | 324.2 °C | |
| SMILES | C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl | |
| InChI Key | PTCAOHUEDACTEB-UHFFFAOYSA-N | [1] |
Synthesis and Chemical Reactivity
The synthesis and reactivity of this compound are central to its application in chemical research.
Synthetic Methodologies
The most prevalent and efficient method for synthesizing 4-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[1][2][7] This reaction involves the formylation of an electron-rich aromatic precursor, typically an acetanilide or a related derivative, using the Vilsmeier reagent. The Vilsmeier reagent is an electrophilic iminium salt generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[7] The reaction proceeds through electrophilic substitution followed by cyclization and hydrolysis to yield the target aldehyde.[7] This method is highly versatile and allows for the preparation of various substituted quinoline-3-carbaldehydes.[7]
Another synthetic approach involves the directed lithiation of 4-chloroquinoline. The chlorine atom at the C-4 position can direct lithiation to the C-3 position at low temperatures using a strong base like lithium diisopropylamide (LDA). The resulting 4-chloro-3-lithioquinoline intermediate, a potent nucleophile, can then be quenched with a formylating agent to introduce the aldehyde group.[1]
Dual Chemical Reactivity
The synthetic power of this compound stems from its two distinct reactive sites, which can be manipulated selectively.[1]
-
Reactions at the Aldehyde Group (C-3): The formyl group is a classic electrophilic center. It readily participates in condensation reactions with various nucleophiles, such as primary amines and hydrazines, to form the corresponding imines (Schiff bases) and hydrazones.[1][8] It also undergoes olefination reactions like the Wittig reaction to produce vinyl-substituted quinolines.[1][2] These transformations are fundamental for extending the molecular framework.
-
Reactions at the Chloro Group (C-4): The chlorine atom is a good leaving group and is highly susceptible to nucleophilic aromatic substitution. This allows for its displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides, enabling the introduction of diverse functionalities at the C-4 position.[1] Furthermore, this site is amenable to modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds and the synthesis of complex biaryl structures.[1]
This dual reactivity provides a strategic advantage, allowing for a diversity-oriented synthesis approach to generate libraries of complex quinoline-based heterocycles. For instance, a reaction with hydrazine can lead to the formation of pyrazolo[4,3-c]quinolines, a class of compounds with recognized biological potential.[1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 4. newsama.com [newsama.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chiralen.com [chiralen.com]
- 7. ijsr.net [ijsr.net]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, Mass) of 4-chloroquinoline-3-carbaldehyde
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloroquinoline-3-carbaldehyde
This guide provides a detailed analysis of the spectroscopic data for this compound (CAS No: 201420-30-6), a key synthetic intermediate in medicinal chemistry and materials science. The dual reactivity of its aldehyde and chloro functional groups makes it a versatile building block for constructing complex heterocyclic systems.[1] An accurate and thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reactions, and confirm product purity.
This document synthesizes available spectral data with established principles of spectroscopic interpretation to offer a comprehensive reference. Where specific experimental data for the title compound is not publicly available, interpretations are grounded in the analysis of closely related analogs and foundational spectroscopic theory.
Molecular Structure and Spectroscopic Overview
The unique electronic environment of this compound, arising from the interplay between the electron-withdrawing chloro and aldehyde groups and the quinoline ring system, dictates its characteristic spectroscopic features. The numbering scheme used for assignments is presented below.
Figure 1: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for the unambiguous structural elucidation of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides precise information about the proton environment. The electron-withdrawing nature of the aldehyde, the chloro group, and the quinoline nitrogen atom results in a downfield shift for all protons relative to benzene.
-
Formyl Proton (H-CHO): The most downfield signal corresponds to the aldehyde proton, appearing as a sharp singlet in the range of δ 10.30–10.33 ppm .[1] Its significant deshielding is a direct result of the magnetic anisotropy of the carbonyl group and its inherent electron-deficient character.
-
H-2 Proton: The proton at the C-2 position is also highly deshielded due to its proximity to the electronegative ring nitrogen and the adjacent aldehyde group. It appears as a singlet between δ 6.88–7.00 ppm .[1] The singlet multiplicity indicates a lack of coupling to neighboring protons.
-
Aromatic Protons (H-5, H-6, H-7, H-8): The protons on the carbocyclic ring appear as a complex series of multiplets in the aromatic region, typically between δ 7.5 and 8.5 ppm. Based on established patterns for quinoline systems, the following assignments can be predicted:
-
H-8: Often the most downfield of this group due to the peri-effect of the ring nitrogen, appearing as a doublet of doublets (dd).
-
H-5: Also significantly deshielded, appearing as a doublet or doublet of doublets.
-
H-6 & H-7: These protons typically appear as a more complex pattern, often as overlapping triplets or doublets of doublets of doublets (ddd), in the middle of the aromatic region.
-
Typical aromatic coupling constants are expected: ³J (ortho) ≈ 6-10 Hz, ⁴J (meta) ≈ 1-3 Hz.[2][3]
-
¹³C NMR Spectroscopy
While complete experimental data is scarce, the chemical shifts for key carbons can be reliably predicted based on established substituent effects.[4][5]
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most downfield signal, expected in the range of δ 190-200 ppm .
-
C-4: The carbon bearing the chlorine atom (C-4) is expected to be significantly deshielded, likely appearing in the δ 145-155 ppm range.
-
Aromatic Carbons: The remaining eight aromatic carbons will appear between δ 120-150 ppm . Quaternary carbons (C-3, C-4a, C-8a) will typically show weaker signals than protonated carbons. The C-2 and C-8a carbons are expected to be relatively downfield due to their proximity to the nitrogen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is dominated by absorptions from the aldehyde and the chloro-aromatic quinoline core.
-
C=O Stretch (Aldehyde): The most prominent and diagnostic absorption is the strong, sharp carbonyl stretching vibration, which typically appears in the region of 1685–1730 cm⁻¹ .[1] For the closely related 2-chloroquinoline-3-carboxaldehyde, this peak is observed experimentally at 1701 cm⁻¹.[6]
-
C-H Stretch (Aldehyde): The aldehyde C-H stretch characteristically appears as two weak to medium bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .[7] The latter is particularly diagnostic.
-
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations are expected as a series of weaker bands above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[1]
-
C=C and C=N Ring Stretch (Aromatic): The quinoline ring gives rise to several characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.
-
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear as a medium to strong band in the fingerprint region, typically between 700-850 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and gain insight into the compound's fragmentation patterns under ionization.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 191 . Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 193 with approximately one-third the intensity of the m/z 191 peak. The accurate mass is 191.0138 g/mol for C₁₀H₆³⁵ClNO.
-
Key Fragmentation Pathways: Under Electron Ionization (EI), the molecule is expected to fragment via logical pathways common to aldehydes and chloro-aromatic compounds.[8][9] A proposed fragmentation scheme is outlined below.
-
Loss of a Hydrogen Radical (M-1): Cleavage of the formyl C-H bond results in a stable acylium cation at m/z 190 .
-
Loss of Carbon Monoxide (from M-1): The acylium ion can subsequently lose carbon monoxide (CO) to yield an ion at m/z 162 .
-
Loss of a Chloro Radical (M-35): Cleavage of the C-Cl bond gives a fragment at m/z 156 .
-
Loss of the Formyl Radical (M-29): Alpha-cleavage can lead to the loss of the CHO radical, resulting in a fragment at m/z 162 .
-
Figure 3: Standard workflow for NMR analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). [10]Add tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: The analysis should be performed on a spectrometer with a field strength of at least 400 MHz. Before acquisition, the magnetic field is locked to the deuterium signal of the solvent, and the field homogeneity is optimized via shimming. [10]3. ¹H Spectrum Acquisition: A standard single-pulse experiment is used. Typically, 16 to 64 scans are sufficient to achieve an excellent signal-to-noise ratio.
-
¹³C Spectrum Acquisition: A proton-decoupled pulse sequence is employed. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. [10]5. Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectra are then phased, baseline-corrected, and calibrated to the TMS signal.
IR Data Acquisition
-
Sample Preparation: For Fourier-Transform Infrared (FTIR) analysis using the KBr pellet technique, thoroughly grind a small amount (~1 mg) of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum from approximately 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: For structural elucidation, Electron Ionization (EI) at 70 eV is standard. For accurate mass determination and softer ionization, Electrospray Ionization (ESI) is preferred. [11]3. Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. For high-resolution mass spectrometry (HRMS), a Time-of-Flight (TOF) or Orbitrap analyzer should be used to confirm the elemental composition of the molecular ion and key fragments.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
- Journal of Chemical Education. (2001).
- BenchChem. (2024). This compound | 201420-30-6.
- TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
- ResearchGate. (2015).
- University of Utah. (2015). 13C DEPT NMR 1D Spectrum. [Link]
- Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]
- Organic Chemistry Data. (2020). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Duke University. The Duke NMR Center Coupling constants. [Link]
- Specac Ltd. Interpreting Infrared Spectra. [Link]
- Michigan State University. Table of Characteristic IR Absorptions. [Link]
- Chemistry LibreTexts. (2023).
- Iowa State University. NMR Coupling Constants. [Link]
- Organic Chemistry D
- University of Massachusetts Lowell. Coupling constants for 1H and 13C NMR. [Link]
- PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]
- National Institutes of Health. (2020). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. [Link]
- InstaNANO. (2024).
- Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]
- MDPI. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]
- BenchChem. (2025). Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectral Fragmentation of 3-Chloroquinoxaline-2-carbonitrile.
- Doc Brown's Chemistry. mass spectrum of benzaldehyde. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Duke NMR Center Coupling constants [sites.duke.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical properties of 4-chloroquinoline-3-carbaldehyde (melting point, solubility)
A Technical Guide to the Physical Properties of 4-Chloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds for pharmaceutical applications.[1] Its utility is largely dictated by its two reactive sites: the aldehyde group at the 3-position and the chloro group at the 4-position.[1] A thorough understanding of its physical properties, such as melting point and solubility, is fundamental for its effective use in reaction design, purification, and formulation. This guide provides an in-depth analysis of these critical parameters, supported by validated experimental protocols, to ensure reproducibility and accuracy in a research setting.
Introduction: The Significance of this compound
The quinoline scaffold is a prominent feature in a wide array of biologically active compounds. The strategic functionalization of this core structure allows for the synthesis of diverse molecular architectures.[1] this compound serves as a versatile building block, where the aldehyde group readily undergoes condensation and olefination reactions, while the chlorine atom is susceptible to nucleophilic substitution.[1] This dual reactivity enables the construction of complex fused heterocyclic systems, making it a compound of high interest in medicinal chemistry and materials science.[1][2] Accurate characterization of its physical properties is the first step toward harnessing its full synthetic potential.
Melting Point: A Critical Indicator of Purity
The melting point of a crystalline solid is a sensitive indicator of its identity and purity. For a pure compound, the melting range is typically sharp, spanning 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting point range.
Reported Melting Point Data
The literature reports a melting point for the related compound, 2-chloroquinoline-3-carbaldehyde, which is a structural isomer. Values for this isomer are in the range of 148-150°C. While this provides a useful reference, it is crucial to determine the specific melting point for the 4-chloro isomer empirically. Another synthesized derivative, 2-Chloro-3-formyl Quinoline, was reported to have a melting point of 143°C.[3]
Table 1: Summary of Physical Properties for Chloroquinoline-3-carbaldehydes
| Property | Value | Source |
| Melting Point | 143°C (for 2-Chloro isomer) | International Journal of Chemical Studies[3] |
| Physical Form | Solid | Sigma-Aldrich[4] |
| Molecular Weight | 191.61 g/mol | Biosynth, Benchchem[1] |
| Molecular Formula | C₁₀H₆ClNO | Biosynth, BLD Pharm[5] |
Experimental Protocol: Capillary Melting Point Determination
The capillary method is the standard technique for accurate melting point determination.[6] It involves heating a small, powdered sample in a capillary tube within a calibrated apparatus.
Methodology Rationale: This protocol is designed to ensure thermal equilibrium between the heating block, the thermometer, and the sample, which is essential for an accurate measurement. A preliminary fast run establishes an approximate range, saving time, while the subsequent slow, careful run provides the precise melting range.[7]
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any coarse crystals in a clean, dry mortar and pestle.[6]
-
Press the open end of a glass capillary tube into the powder multiple times to collect a small amount of the sample.[6][8]
-
Tap the closed end of the capillary tube firmly on a hard surface to compact the powder. To ensure dense packing, drop the capillary tube (closed end down) through a long glass tube onto the benchtop.[7][8] The packed sample height should be approximately 2-3 mm.[8]
-
-
Apparatus Setup:
-
Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus (e.g., a Mel-Temp or similar digital device).[7]
-
Ensure the thermometer is correctly positioned if using a manual apparatus.
-
-
Approximate Melting Point Determination (Optional but Recommended):
-
Accurate Melting Point Determination:
-
Using a fresh sample, heat the apparatus rapidly to about 20°C below the approximate melting point found in the previous step.[8]
-
Decrease the heating rate significantly to 1-2°C per minute.[9] This slow ramp rate is critical for an accurate reading.
-
Record the temperature (T₁) at which the first droplet of liquid becomes visible.[8]
-
Continue heating at the slow rate and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range T₁ – T₂.
-
Visualization of Melting Point Workflow
Caption: Workflow for Capillary Melting Point Determination.
Solubility Profile: Guiding Solvent Selection
Solubility is a critical parameter that influences every stage of chemical research, from reaction setup and workup to purification and formulation for bioassays.[10][11] Understanding the solubility of this compound in common laboratory solvents is essential for efficient workflow development.
General Solubility Characteristics
Table 2: Expected Solubility Profile of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polar nature of the quinoline ring and aldehyde group will interact favorably. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" principle; the chloro-substituent enhances affinity. |
| Alcohols | Methanol, Ethanol | Moderate to High | Hydrogen bonding potential with the aldehyde oxygen. |
| Ethers | Diethyl ether, THF | Moderate | Moderate polarity allows for some dissolution. |
| Non-polar | Hexanes, Toluene | Low | The molecule's overall polarity is too high for significant interaction. |
| Aqueous | Water, Aqueous Buffers | Very Low | The large, non-polar aromatic structure dominates over the polar functional groups. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[12][13] It involves agitating an excess of the solid compound in a solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states.
Methodology Rationale: This method ensures that the solvent becomes fully saturated with the solute, providing a true measure of thermodynamic solubility.[14] Using an excess of solid guarantees that equilibrium is reached, and the subsequent analysis of the supernatant provides a quantitative measure of the dissolved concentration.
Step-by-Step Protocol:
-
Preparation:
-
To a series of labeled glass vials, add a known volume of each test solvent (e.g., 2.0 mL).
-
Add an excess amount of solid this compound to each vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.[13]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Processing:
-
After incubation, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) into a clean, pre-weighed vial. This step is crucial to remove any microscopic particulate matter.
-
-
Quantification (Gravimetric Method - for non-volatile solutes):
-
Accurately weigh the vial containing the filtered supernatant.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a low temperature until a constant weight of the dried solute is achieved.
-
Reweigh the vial to determine the mass of the dissolved solid.
-
Calculate the solubility in units of mg/mL or mol/L.
-
-
Quantification (Spectroscopic/Chromatographic Method - Alternative):
-
Prepare a series of standard solutions of known concentrations.
-
Analyze the filtered supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC) and determine the concentration by comparing it to the calibration curve generated from the standard solutions.[14]
-
Visualization of Solubility Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemijournal.com [chemijournal.com]
- 4. This compound | 201420-30-6 [sigmaaldrich.com]
- 5. 201420-30-6|this compound|BLD Pharm [bldpharm.com]
- 6. thinksrs.com [thinksrs.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. enamine.net [enamine.net]
The Biological Versatility of 4-Chloroquinoline-3-carbaldehyde: A Technical Guide for Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives are prolific in nature and have been the basis for a multitude of synthetic drugs, exhibiting a vast spectrum of pharmacological activities including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antioxidant effects[1]. This guide delves into the nuanced biological activities of a particularly reactive and versatile quinoline derivative: 4-chloroquinoline-3-carbaldehyde. This molecule, characterized by the presence of a reactive chlorine atom at the 4-position and an aldehyde group at the 3-position, serves as a pivotal intermediate for the synthesis of a diverse array of novel bioactive compounds[2][3]. We will explore its synthetic accessibility, its role as a scaffold for generating chemical diversity, and the compelling biological activities of its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
I. Synthetic Strategies and Chemical Reactivity: A Gateway to Molecular Diversity
The utility of this compound as a building block in drug discovery is intrinsically linked to its straightforward synthesis and the orthogonal reactivity of its key functional groups.
Synthesis of the Core Scaffold: The Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction[2][4]. This one-pot reaction typically involves the treatment of an appropriate N-arylacetamide with a formylating agent, the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide, most commonly N,N-dimethylformamide (DMF)[4].
Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction [4]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C. The formation of the electrophilic Vilsmeier reagent (chloroiminium salt) occurs.
-
Substrate Addition: To the freshly prepared Vilsmeier reagent, add the corresponding substituted acetanilide portion-wise.
-
Reaction: The reaction mixture is then heated, typically at 60-90°C, for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. The acidic solution is then neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate is formed.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol or ethyl acetate, yields the purified this compound.
Orthogonal Reactivity: The Aldehyde and Chloro Groups
The synthetic potential of this compound lies in the distinct reactivity of its aldehyde and chloro functionalities, allowing for selective modifications[2][3].
-
The Aldehyde Group: This electrophilic center readily undergoes condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and hydroxylamines, to form Schiff bases, hydrazones, and oximes, respectively. These reactions are fundamental for introducing a wide range of substituents and for the synthesis of fused heterocyclic systems.
-
The Chloro Group: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for its displacement by a plethora of nucleophiles, including amines, thiols, and alkoxides, thereby enabling the introduction of diverse functionalities at this position.
This dual reactivity provides a powerful platform for generating extensive libraries of quinoline derivatives for biological screening.
II. Anticancer Activity: A Promising Scaffold for Oncological Drug Discovery
The quinoline nucleus is a well-established pharmacophore in the design of anticancer agents[5]. Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, with Schiff base and hydrazone derivatives emerging as particularly potent classes of compounds.
Cytotoxicity of Schiff Base and Hydrazone Derivatives
Numerous studies have reported the synthesis of Schiff bases and hydrazones from this compound and their subsequent evaluation as anticancer agents. These derivatives have shown promising activity against a range of cancer cell lines, including breast, lung, and colon cancer.
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Schiff Base (5c) | MCF7 (Breast) | 12.73 | [4][6] |
| Schiff Base (5f) | MCF7 (Breast) | 13.78 | [4][6] |
| Schiff Base (5i) | MCF7 (Breast) | 10.65 | [4][6] |
| Schiff Base (5c) | A549 (Lung) | 13.76 | [4][6] |
| Schiff Base (5f) | A549 (Lung) | 13.44 | [4][6] |
| Schiff Base (5i) | A549 (Lung) | 10.89 | [4][6] |
| Hydrazone (5e) | DAN-G (Pancreatic) | 1.49 | |
| Hydrazone (5e) | LCLC-103H (Lung) | 1.23 | |
| Hydrazone (5e) | SISO (Cervical) | 1.35 |
Table 1: In Vitro Anticancer Activity of this compound Derivatives
Mechanism of Anticancer Action
The anticancer activity of quinoline derivatives is often multifactorial. For derivatives of this compound, proposed mechanisms of action include:
-
Induction of Apoptosis: Several studies suggest that these compounds can trigger programmed cell death in cancer cells. This is often evaluated by observing morphological changes, DNA fragmentation, and the activation of caspases[1][7].
-
Cell Cycle Arrest: Some quinoline derivatives have been shown to arrest the cell cycle at specific checkpoints, thereby inhibiting cancer cell proliferation.
-
Enzyme Inhibition: Quinoline-based compounds can act as inhibitors of key enzymes involved in cancer progression, such as topoisomerases and kinases[5].
Experimental Protocol: MTT Assay for Cytotoxicity Screening [1][8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
III. Antimicrobial Activity: A Scaffold for Combating Infectious Diseases
The quinoline core is present in several clinically used antimicrobial agents. Derivatives of this compound have also been investigated for their potential as novel antibacterial and antifungal agents.
In Vitro Antimicrobial Screening
Derivatives of this compound have been screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone (9) | Staphylococcus aureus | - | [9][10] |
| Hydrazone (13) | Escherichia coli | - | [9][10] |
| 2,7-dichloroquinoline-3-carbonitrile (5) | S. aureus & P. aeruginosa | - | [11] |
| 2,7-dichloroquinoline-3-carboxamide (6) | E. coli | - | [11] |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | E. coli | - | [11] |
Table 2: In Vitro Antimicrobial Activity of this compound Derivatives (Note: Specific MIC values were not consistently available in the provided search results, but the compounds were reported to have activity.)
Potential Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of quinoline derivatives can be diverse. For compounds derived from this compound, potential mechanisms include:
-
Inhibition of DNA Gyrase: Quinolones are known to target bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication and repair. Molecular docking studies have suggested that derivatives of this compound may bind to the active site of DNA gyrase[11].
-
Disruption of Cell Membrane Integrity: Some quinoline derivatives may exert their antimicrobial effect by disrupting the bacterial cell membrane, leading to leakage of cellular contents and cell death.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
IV. Antimalarial, Anti-inflammatory, and Antioxidant Activities: Expanding the Therapeutic Potential
While the anticancer and antimicrobial activities of this compound derivatives are more extensively documented with specific data, the broader quinoline class exhibits significant potential in other therapeutic areas.
Antimalarial Activity
The 4-aminoquinoline scaffold is the basis for the well-known antimalarial drug chloroquine. It is plausible that derivatives of this compound could exhibit antimalarial activity. Indeed, various quinoline derivatives have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria[7][9][12][13][14][15][16][17]. The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Quinoline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating inflammatory signaling pathways such as NF-κB[2][4][5][6][14][18][19][20][21]. Further investigation into Schiff base and other derivatives of this compound is warranted to explore this therapeutic avenue. In vivo models, such as the carrageenan-induced paw edema model in rats, are commonly used to evaluate the anti-inflammatory potential of new compounds[2][6][20].
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of numerous diseases. The ability of a compound to scavenge free radicals is a measure of its antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method to assess antioxidant activity. Several quinoline derivatives have demonstrated significant antioxidant activity in such assays[11][22].
Experimental Protocol: DPPH Radical Scavenging Assay [3][10][11][12][22][23][24]
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol. The concentration should be adjusted to give an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.
-
Reaction: Mix the test compound solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.
V. Conclusion and Future Directions
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its facile synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries. The derivatives of this core molecule have demonstrated significant biological activities, with particularly promising results in the realms of anticancer and antimicrobial research.
The future of drug discovery with this compound will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure and evaluation of the biological activities of the resulting analogs will be crucial for identifying the key structural features required for optimal potency and selectivity.
-
Mechanism of Action Elucidation: In-depth studies to unravel the precise molecular targets and signaling pathways modulated by the most potent derivatives will be essential for their further development as therapeutic agents.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies will need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
VI. References
-
Zhang, H., et al. (2017). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 22(10), 1693. [Link]
-
ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]
-
El-Sayed, M. A., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic Chemistry, 78, 36-47. [Link]
-
Khan, I., et al. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure & Dynamics, 38(11), 3246-3259. [Link]
-
Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(13), 3589-3592. [Link]
-
Gebrechristos, S., & Tadesse, S. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 6688979. [Link]
-
Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511. [Link]
-
G-Biosciences. DPPH Antioxidant Assay. [Link]
-
Marine Biology. DPPH radical scavenging activity. [Link]
-
MDPI. (2022). DPPH Radical Scavenging Assay. Molecules, 27(1), 2. [Link]
-
Benkhaira, S., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Molecules, 27(19), 6496. [Link]
-
International Journal of Research Publication and Reviews. (2025). Design, Sustainable Synthesis of Quinoline Derivatives for Screening Anti-Malarial Activity. International Journal of Research Publication and Reviews, 6(11), 1728-1735. [Link]
-
Singh, R., et al. (2024). Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]
-
Ghavami, G., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140413. [Link]
-
Dhingra, N., et al. (2017). IC50 values of DPPH scavenging activity of isolated compounds and that of standard. [Link]
-
ResearchGate. (2022). Comparison of IC50 values of the reported antimalarial agents. [Link]
-
Wang, D., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 3(10), 819-824. [Link]
-
CUNY Academic Works. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resis. [Link]
-
Lee, J. H., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Molecules, 23(1), 74. [Link]
-
Abood, H. S., et al. (2020). synthesis and anti-inflammatory activity study of schiff bases complexes. Biochemical and Cellular Archives, 20(2), 5627-5631. [Link]
-
Ibrahim, S. A., et al. (2023). Unveiling the anti-inflammatory potential of organoselenium Schiff bases: computational and in vitro studies. New Journal of Chemistry, 47(35), 16499-16513. [Link]
-
Kumar, G. S., et al. (2019). Synthesis, Characterization and in vivo Anti-Inflammatory Activity of Some Novel Schiff's Bases of Isatin Derivatives. International Journal of Pharmacy and Biological Sciences, 9(2), 1121-1129. [Link]
-
Khan, I., et al. (2023). Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats. Oriental Journal of Chemistry, 39(4). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the anti-inflammatory potential of organoselenium Schiff bases: computational and in vitro studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents [mdpi.com]
- 8. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ijrpr.com [ijrpr.com]
- 13. Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academicworks.cuny.edu [academicworks.cuny.edu]
- 17. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijpbs.com [ijpbs.com]
- 20. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats – Oriental Journal of Chemistry [orientjchem.org]
- 21. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. acmeresearchlabs.in [acmeresearchlabs.in]
- 23. dpph assay ic50: Topics by Science.gov [science.gov]
- 24. marinebiology.pt [marinebiology.pt]
The Versatile Virtuoso: 4-Chloroquinoline-3-carbaldehyde as a Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinoline Scaffold - A Privileged Motif in Drug Discovery
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its presence in numerous natural products, most notably alkaloids, and a vast array of synthetic molecules with a broad spectrum of biological activities underscores its significance.[3][4] The unique electronic and structural characteristics of the quinoline ring system allow for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired interactions with a multitude of biological targets.[1] Quinoline-based compounds have demonstrated remarkable therapeutic potential, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others.[1][2][5] This inherent versatility has cemented the quinoline nucleus as a "privileged structure" in the design of novel therapeutic agents.
This technical guide delves into the chemistry and application of a particularly valuable derivative: 4-chloroquinoline-3-carbaldehyde . The strategic placement of a reactive aldehyde group and a displaceable chloro substituent makes this molecule a powerful and versatile building block for the synthesis of complex heterocyclic systems. We will explore its synthesis, reactivity, and its pivotal role in the construction of medicinally relevant scaffolds, providing both theoretical understanding and practical, field-proven insights for the modern medicinal chemist.
The Building Block: Synthesis and Characterization of this compound
The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction .[6] This reaction facilitates the formylation and cyclization of substituted acetanilides in a one-pot procedure.[4]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction commences with the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[5][6] This electrophilic species then attacks the electron-rich aromatic ring of an acetanilide, initiating an electrophilic aromatic substitution. Subsequent intramolecular cyclization and elimination steps lead to the formation of the quinoline ring system, with the concomitant introduction of a chloro group at the 4-position and a formyl group at the 3-position.[7]
The choice of an acetanilide as the starting material is crucial. The acetyl group serves as a directing group and provides the necessary carbon atoms for the formation of the pyridine ring of the quinoline system. The nature and position of substituents on the aniline ring of the acetanilide can influence the reaction yield and regioselectivity.[4]
Diagram 1: The Vilsmeier-Haack Reaction Mechanism
A simplified representation of the formation of the Vilsmeier reagent and its subsequent reaction with an acetanilide to form the this compound scaffold.
Caption: The Vilsmeier-Haack reaction pathway.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from established methodologies for the Vilsmeier-Haack synthesis of chloroquinolines.[8]
Materials:
-
Substituted Acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the substituted acetanilide (1 equivalent) to N,N-dimethylformamide (3 equivalents).
-
Cool the mixture in an ice bath with continuous stirring for 20 minutes.
-
Slowly add phosphorus oxychloride (15 equivalents) dropwise to the cooled mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 80-90 °C for 7-10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Characterization Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆ClNO | [9] |
| Molecular Weight | 191.61 g/mol | [9] |
| Appearance | Solid | [10] |
| ¹H NMR (CDCl₃, δ ppm) | 10.30–10.33 (s, 1H, CHO), 6.88–7.00 (s, 1H, H-2), Aromatic protons as a complex multiplet. | [11] |
| ¹³C NMR (CDCl₃, δ ppm) | Key signals expected for quinoline and aldehyde carbons. | [3] |
The Dual Reactivity of this compound: A Synthetic Chemist's Playground
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the electrophilic aldehyde at the 3-position and the chloro group at the 4-position, which is susceptible to nucleophilic aromatic substitution.[6] This dual reactivity allows for a stepwise and controlled elaboration of the quinoline scaffold.
Reactions at the Aldehyde Group: Building Complexity
The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:
-
Condensation Reactions: The aldehyde readily undergoes condensation with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively.[6] These intermediates are often not isolated but are used directly in subsequent cyclization reactions.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base catalyst leads to the formation of α,β-unsaturated systems.[12][13][14] These products are valuable intermediates for the synthesis of fused heterocyclic rings.[7]
-
Wittig Reaction: The aldehyde can be converted to an alkene through a Wittig reaction, allowing for the introduction of various vinyl groups.[6]
-
Reductive Amination: The aldehyde can be converted to an amine through reductive amination, providing a route to 3-(aminomethyl)quinoline derivatives.[6]
Diagram 2: Reactivity of the Aldehyde Group
Illustrating the primary transformations of the aldehyde functionality in this compound.
Caption: Key reactions involving the aldehyde group.
Reactions at the Chloro Group: Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen atom.[6][15] This allows for the displacement of the chloride ion by a wide variety of nucleophiles.
-
Amination: Reaction with primary and secondary amines is a common strategy to introduce diverse amino functionalities at the 4-position, a key feature in many bioactive quinolines.[16]
-
Thiolation: Thiols can displace the chloride to form 4-(thioether)quinolines.
-
Alkoxylation: Alkoxides can be used to introduce alkoxy groups at the 4-position.
The SNAr reaction proceeds via a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex.[11] The stability of this intermediate is enhanced by the electron-withdrawing nature of the quinoline ring system.
Diagram 3: Nucleophilic Aromatic Substitution (SNAr) Mechanism
A generalized mechanism for the displacement of the chloro group on the this compound core.
Caption: The addition-elimination mechanism of SNAr.
Application in the Synthesis of Fused Heterocyclic Systems: Building Bioactive Scaffolds
The true power of this compound as a building block is realized in its use for the synthesis of fused heterocyclic systems. By strategically combining reactions at both the aldehyde and chloro positions, complex polycyclic molecules with significant medicinal potential can be constructed in a convergent and efficient manner.
Synthesis of Pyrazolo[4,3-c]quinolines
A prominent example is the synthesis of pyrazolo[4,3-c]quinolines. These compounds are known to exhibit a range of biological activities, including anti-inflammatory and anticancer properties.[17][18]
The synthesis typically involves a two-step, one-pot procedure:
-
Condensation: this compound is first condensed with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) to form an intermediate hydrazone.
-
Intramolecular Cyclization: The hydrazone then undergoes an intramolecular nucleophilic aromatic substitution, where the nitrogen of the hydrazone displaces the chloro group at the 4-position, leading to the formation of the pyrazole ring fused to the quinoline core.
Experimental Protocol: Synthesis of a Pyrazolo[4,3-c]quinoline Derivative
This protocol is a generalized procedure for the synthesis of pyrazolo[4,3-c]quinolines from this compound.
Materials:
-
This compound
-
Hydrazine derivative (e.g., hydrazine hydrate)
-
Ethanol
-
Catalytic amount of acetic acid
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid.
-
Add the hydrazine derivative (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum to yield the desired pyrazolo[4,3-c]quinoline.
| Starting Material | Reagent | Product | Yield (%) |
| This compound | Hydrazine hydrate | 1H-Pyrazolo[4,3-c]quinoline | High |
| This compound | Phenylhydrazine | 1-Phenyl-1H-pyrazolo[4,3-c]quinoline | Moderate to High |
Bioactive Molecules Derived from this compound
The versatility of this building block has led to the synthesis of numerous compounds with promising biological activities. For instance, certain 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinoline derivatives have shown significant inhibition of nitric oxide (NO) production, indicating potential anti-inflammatory activity.[17] Specifically, 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid exhibited inhibitory potencies comparable to the known inhibitor 1400W.[17]
Conclusion and Future Perspectives
This compound has firmly established itself as a cornerstone building block in medicinal chemistry. Its dual reactivity, coupled with its straightforward synthesis via the Vilsmeier-Haack reaction, provides a robust platform for the construction of a diverse array of complex heterocyclic scaffolds. The ability to selectively manipulate the aldehyde and chloro functionalities allows for a high degree of molecular diversity, which is essential in modern drug discovery programs.
The successful synthesis of bioactive pyrazolo[4,3-c]quinolines and other fused systems highlights the immense potential of this versatile intermediate. As the demand for novel therapeutic agents continues to grow, the strategic application of powerful building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of medicines. Future research will likely focus on the development of novel multicomponent reactions utilizing this synthon, further streamlining the synthesis of complex molecules and expanding the accessible chemical space for drug discovery.
References
- Different biological activities of quinoline. (2024, October 25).
- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022, September 17). Biointerface Research in Applied Chemistry.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). RSC Advances.
- Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives.
- Knoevenagel condensation (KC) of active methylene compounds with.... (n.d.). ResearchGate.
- Simple Electrochemical Synthesis of Pyrazolo[4,3-c]quinoline Derivatives. (n.d.). ResearchGate.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). National Institutes of Health.
- Synthetic pathway to quinoline derivative 14via Vilsmeier–Haack reaction. (n.d.). ResearchGate.
- How might one synthesis 4-chloro quinoline?. (2020, July 19). Quora.
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry.
- Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. (n.d.). PubMed.
- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (n.d.). National Institutes of Health.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- Synthesis of Triazolo and Pyrazolo Derivatives of Quinoline Nucleus. (n.d.). IISTE.
- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
- Pyrazoline synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. (n.d.). ResearchGate.
- Knoevenagel condensation of aromatic aldehydes with malononitrile a. (n.d.). ResearchGate.
- Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile.. (n.d.). ResearchGate.
- Synthesis of 2-chloroquinoline-3-carbaldehydes and.... (n.d.). ResearchGate.
- nucleophilic aromatic substitutions. (2019, January 19). YouTube.
- SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. (n.d.). Purdue University Graduate School.
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar.
- Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. (n.d.). ResearchGate.
- 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (n.d.). Hindawi.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry.
- Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO.. (n.d.). ResearchGate.
- 13C DEPT NMR 1D Spectrum. (n.d.). University of Utah.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). (n.d.). ResearchGate.
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (n.d.). ResearchGate.
- (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016, February 4). ResearchGate.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). National Institutes of Health.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018, February 23). RSC Advances.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
- Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. (n.d.). MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. rsc.org [rsc.org]
- 4. Vilsmeier haack rxn | PPTX [slideshare.net]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arkat-usa.org [arkat-usa.org]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoline-3-Carbaldehydes
Abstract
The quinoline core, a bicyclic aromatic heterocycle, has been a cornerstone of medicinal chemistry for over a century, with its derivatives forming the basis of numerous therapeutic agents. Among the vast array of functionalized quinolines, the 3-carbaldehyde derivatives have emerged as exceptionally versatile synthetic intermediates, unlocking pathways to a multitude of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of quinoline-3-carbaldehydes, with a particular focus on the pivotal role of the Vilsmeier-Haack reaction in their synthesis. We will delve into the mechanistic underpinnings of this key transformation, provide detailed experimental protocols, and explore the subsequent synthetic utility of these valuable building blocks in the context of drug discovery and development.
A Historical Perspective: From Quinine to Synthetic Quinolines
The story of quinoline is intrinsically linked to the fight against malaria. The isolation of quinine from cinchona bark in the early 19th century marked the beginning of our understanding of the therapeutic potential of this heterocyclic system. The quest for synthetic antimalarials spurred the development of numerous methods for constructing the quinoline nucleus. Early landmark syntheses, such as the Skraup synthesis (1880) and the Friedländer synthesis (1882), laid the fundamental groundwork for quinoline chemistry.
While these early methods were crucial, the introduction of a formyl group at the C-3 position, creating quinoline-3-carbaldehydes, represented a significant leap forward in expanding the synthetic possibilities of the quinoline scaffold. This seemingly simple functionalization transformed the quinoline core into a versatile platform for a wide range of chemical transformations, paving the way for the development of novel therapeutic agents with diverse biological activities.
The Vilsmeier-Haack Reaction: A Game-Changer in Quinoline-3-Carbaldehyde Synthesis
The discovery and application of the Vilsmeier-Haack reaction proved to be the watershed moment for the efficient synthesis of quinoline-3-carbaldehydes, particularly the invaluable precursor, 2-chloroquinoline-3-carbaldehyde. First reported by Anton Vilsmeier and Albrecht Haack in 1927, the reaction involves the formylation of an electron-rich aromatic compound using a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
It was the seminal work of Meth-Cohn and his research group that truly unlocked the potential of this reaction for the synthesis of 2-chloroquinoline-3-carbaldehydes from readily available N-arylacetamides.[1] This approach offered a regioselective and high-yielding route to these crucial intermediates.
Mechanistic Insights into the Vilsmeier-Haack Cyclization
The reaction of an N-arylacetamide with the Vilsmeier reagent is not a simple aromatic formylation. Instead, it proceeds through a more complex pathway involving the formation of an imidoyl chloride and a subsequent diformylation and cyclization cascade.
Caption: Mechanism of Vilsmeier-Haack Quinoline Synthesis.
The key steps of the mechanism are as follows:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, the active formylating agent.
-
Activation of Acetanilide: The N-arylacetamide reacts with the Vilsmeier reagent to form an imidoyl chloride.
-
Enamine Formation: The imidoyl chloride tautomerizes to the more reactive N-(α-chlorovinyl)aniline (an enamine).
-
Diformylation: The β-carbon of the enamine is highly nucleophilic and undergoes diformylation by the Vilsmeier reagent.
-
Cyclization and Hydrolysis: The diformylated intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by hydrolysis to yield the final 2-chloroquinoline-3-carbaldehyde.[1]
Experimental Protocol: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde
The following protocol is a representative example of the Meth-Cohn synthesis of a substituted 2-chloroquinoline-3-carbaldehyde.
Materials:
-
4-Methoxyacetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place 4-methoxyacetanilide in DMF.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.
-
Cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The solid product that precipitates is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to afford 2-chloro-6-methoxyquinoline-3-carbaldehyde as a crystalline solid.
Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point determination. The characteristic aldehyde proton signal in the ¹H NMR spectrum typically appears around δ 10.0-10.5 ppm.
Synthetic Versatility of Quinoline-3-Carbaldehydes: A Gateway to Diverse Heterocycles
The true value of quinoline-3-carbaldehydes lies in their exceptional synthetic utility. The presence of the reactive aldehyde group, and in the case of 2-chloro derivatives, a leaving group at a key position, allows for a vast array of chemical transformations. These compounds serve as versatile precursors for the synthesis of a wide range of fused and substituted quinoline-based heterocyclic systems.
Caption: Synthetic Transformations of Quinoline-3-Carbaldehydes.
Some of the key synthetic transformations include:
-
Condensation Reactions: The aldehyde group readily undergoes condensation with a variety of nucleophiles, such as amines, hydrazines, and active methylene compounds, to form Schiff bases, hydrazones, and various Knoevenagel condensation products, respectively.[2]
-
Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to other important functionalized quinolines.
-
Wittig and Related Reactions: The Wittig reaction and its variants allow for the conversion of the formyl group into a vinyl group, enabling the construction of more complex side chains.
-
Nucleophilic Substitution (for 2-chloro derivatives): The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents, including amino, alkoxy, and thioether groups.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-2 chloro substituent also serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form C-C bonds.
-
Multicomponent Reactions: Quinoline-3-carbaldehydes are excellent substrates for multicomponent reactions, enabling the rapid assembly of complex heterocyclic scaffolds in a single step.
Applications in Drug Discovery and Medicinal Chemistry
The synthetic accessibility and versatility of quinoline-3-carbaldehydes have made them highly valuable building blocks in the field of drug discovery. A vast number of derivatives have been synthesized and evaluated for a wide range of biological activities.
| Derivative Class | Biological Activity | Reference Example |
| Schiff Bases | Anticonvulsant, Antimicrobial | Synthesis of benzimidazole-bearing quinoline Schiff bases as new anticonvulsant agents. |
| Thiazolidinones | Antimicrobial | Synthesis of quinolinyl-thiazolidinones via multicomponent reactions.[2] |
| Pyrazolo[3,4-b]quinolines | Anticancer, Kinase Inhibitors | Synthesis from the reaction of 2-chloroquinoline-3-carbaldehydes with hydrazines.[2] |
| Chalcones | Anti-inflammatory, Antioxidant | Synthesis via Claisen-Schmidt condensation of quinoline-3-carbaldehydes with acetophenones. |
| Fused Heterocycles | Antiviral, Antiparasitic | Various fused systems derived from quinoline-3-carbaldehydes have shown a broad spectrum of activities. |
The ability to readily modify the quinoline-3-carbaldehyde core at multiple positions allows for the fine-tuning of physicochemical properties and biological activities, making it an attractive scaffold for the development of new therapeutic agents.
Conclusion
The journey of quinoline-3-carbaldehydes from their conceptual emergence to their current status as indispensable tools in synthetic and medicinal chemistry is a testament to the power of fundamental organic reactions. The development of the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes, in particular, has been a pivotal moment, providing a reliable and efficient entry point to this versatile class of compounds. As our understanding of disease pathways deepens, the ability to rapidly generate diverse libraries of complex molecules is paramount. Quinoline-3-carbaldehydes, with their rich and adaptable chemistry, are poised to remain at the forefront of these efforts, continuing to contribute to the discovery and development of the next generation of therapeutic agents.
References
- Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875. [Link]
- Rajput, A. S., & Bairagi, V. A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1234-1248. [Link]
- Meth-Cohn, O. (1993). THE SYNTHESIS OF PYRIDINES, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. HETEROCYCLES, 35(1), 539. [Link]
- Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform, 36(36). [Link]
- Chemistry Online. (2023, March 24). Meth-Cohn quinoline synthesis. Chemistry Online. [Link]
- Meth–Cohn, O. (1993). The synthesis of pyridines, quinolines and other related systems by the Vilsmeier and the reverse Vilsmeier method. Heterocycles, 35(1), 539-557. [Link]
- Meth-Cohn, O. (1993). The Synthesis of Pyridines, Quinolines and Other Related Systems by the Vilsmeier and the Reverse Vismeier Method. HETEROCYCLES. [Link]
- Tekale, A. S., & Shaikh, S. A. L. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 95-98. [Link]
- Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 10(1), 177-180. [Link]
- Singh, P., & Kaur, M. (2020). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities.
- Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 10(1), 177-180. [Link]
- Patel, K. D., Patel, H. D., & Patel, B. D. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(7), 1761-1763. [Link]
- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. [Link]
- Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. [Link]
- ResearchGate. (n.d.). Synthesis of substituted 2‐quinolines‐3‐carbaldehyde.
- Massoud, M. A. M., El-Sadek, M. E., & Abdel-Wahab, B. F. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]
Sources
- 1. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 4-Chloroquinoline-3-carbaldehyde
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 4-chloroquinoline-3-carbaldehyde (CAS No. 201420-30-6). As a key synthetic intermediate in the development of novel heterocyclic scaffolds, its dual reactivity makes it invaluable in medicinal chemistry.[1][2] However, this reactivity also necessitates a robust understanding and implementation of stringent safety protocols to mitigate potential hazards. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Hazard Identification and Risk Profile
This compound is a solid, typically a light yellow powder, with a molecular weight of 191.61 g/mol .[3][4] A thorough risk assessment begins with understanding its intrinsic hazards as defined by the Globally Harmonized System (GHS).
The compound is classified with multiple hazard statements, indicating risks upon exposure through various routes.[5] It is crucial to recognize that as a fine powder, it poses a significant risk of aerosolization, leading to inadvertent inhalation.[3]
Table 1: GHS Hazard Classification for this compound
| GHS Hazard Code | Hazard Statement | Primary Route of Exposure | Potential Health Effects |
| H302 | Harmful if swallowed.[5][6] | Ingestion | May cause gastrointestinal tract irritation, nausea, and vomiting.[7] |
| H315 | Causes skin irritation.[3][5][6][8] | Dermal Contact | Redness, itching, and inflammation. Prolonged contact can lead to dermatitis. |
| H319 | Causes serious eye irritation.[3][5][6][8] | Ocular Contact | Severe pain, redness, and potential damage to the cornea. |
| H335 | May cause respiratory irritation.[3][6][8][9] | Inhalation | Coughing, shortness of breath, and irritation of the nose, throat, and lungs.[7] |
Beyond these immediate health hazards, thermal decomposition may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[9][10]
The Hierarchy of Controls: A Systematic Approach to Safety
Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic process of risk mitigation. The "Hierarchy of Controls" is a fundamental principle in occupational safety that prioritizes the most effective control measures. PPE, while essential, is the last line of defense.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
For this compound, elimination and substitution are generally not viable as its specific structure is required for synthesis. Therefore, our focus is on robust engineering controls, stringent administrative policies, and appropriate PPE.
Core Handling and Experimental Protocols
Adherence to a standardized protocol is paramount to minimize exposure risk. The following procedures should be incorporated into all Standard Operating Procedures (SOPs) involving this compound.
Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and based on the specific hazards of the compound.[11] Standard laboratory attire (long pants, closed-toe shoes) is mandatory.
Table 2: Recommended PPE for Handling this compound
| Body Part | PPE Item | Specification & Rationale |
| Hands | Nitrile Gloves | Double-gloving is recommended. Nitrile provides good chemical resistance. Thicker gloves offer better protection.[12] Contaminated outer gloves should be removed and disposed of immediately.[12] |
| Body | Laboratory Coat / Gown | A flame-retardant, buttoned lab coat is the minimum requirement. For larger quantities, a chemical-resistant gown provides superior protection against splashes.[13] |
| Eyes/Face | Safety Goggles & Face Shield | Safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[3][14] A full face shield should be worn over goggles when there is any risk of splashing, especially during solution preparation.[12] |
| Respiratory | N/A (under normal conditions) | No respiratory protection is typically needed if work is conducted within a certified chemical fume hood.[3] For spill cleanup or work outside a hood, a NIOSH-approved respirator (e.g., N95) is required to prevent inhalation of aerosolized powder.[12] |
Step-by-Step Handling Protocol: Weighing and Dissolving
This common procedure carries the highest risk of aerosolization and exposure.
-
Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Decontaminate the work surface within the hood.
-
Assemble all necessary equipment (spatula, weigh paper/boat, vials, solvent, vortexer) inside the hood to minimize traffic.
-
Don all required PPE as specified in Table 2.
-
-
Weighing:
-
Conduct all weighing operations exclusively within the fume hood.[15]
-
Open the primary container slowly to avoid disturbing the fine powder.
-
Use a dedicated spatula to carefully transfer the solid to the weigh paper. Avoid tapping or dropping the material, which can generate dust.[15]
-
Close the primary container immediately after dispensing.
-
-
Dissolving:
-
Carefully transfer the weighed solid into the reaction vessel or vial.
-
Slowly add the desired solvent, directing the stream to the side of the vessel to avoid splashing the powder.
-
Cap the vessel securely before removing it from the hood for agitation (e.g., vortexing or sonicating).
-
-
Post-Handling:
-
Carefully fold the weigh paper and dispose of it, along with the outer pair of gloves, in the designated solid hazardous waste container inside the fume hood.
-
Wipe down the spatula and work surface with an appropriate solvent (e.g., isopropanol) and dispose of the wipes as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.[6][15] Do not eat, drink, or smoke in the laboratory area.[6][16]
-
Storage and Waste Management
Storage Conditions
Improper storage can lead to degradation of the compound and create unnecessary hazards.
-
Location: Store in a cool, dry, and well-ventilated area.[6][14] A refrigerator is recommended for long-term storage.[5]
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[3][6][9][16]
-
Incompatibilities: Segregate from strong oxidizing agents, strong reducing agents, and strong bases.[9][10]
-
Security: Store in a locked cabinet or an area with restricted access.[6][15]
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh papers, and wipes should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled container for halogenated organic waste.
-
Disposal Route: All waste must be disposed of through an approved waste disposal plant, in accordance with local, state, and federal regulations.[3][6][10] Never dispose of this chemical down the drain.
Emergency Procedures and First Aid
Immediate and correct response to an exposure is critical. Ensure eyewash stations and safety showers are readily accessible and unobstructed.[15]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds [mdpi.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 201420-30-6 [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Personal Protective Equipment(PPE) | Duke OESO [safety.duke.edu]
- 12. pppmag.com [pppmag.com]
- 13. gerpac.eu [gerpac.eu]
- 14. echemi.com [echemi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. technopharmchem.com [technopharmchem.com]
A Senior Application Scientist's Guide to 4-Chloroquinoline-3-carbaldehyde: From Procurement to Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Chloroquinoline-3-carbaldehyde in Modern Synthesis
This compound, a seemingly unassuming crystalline solid, is a powerhouse intermediate in the realm of medicinal chemistry and materials science. Its strategic value lies in the orthogonal reactivity of its two key functional groups: a highly reactive aldehyde at the 3-position and a labile chlorine atom at the 4-position. This unique arrangement provides a versatile platform for the construction of complex heterocyclic scaffolds, making it a sought-after building block in drug discovery programs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2] This guide, written from the perspective of a seasoned application scientist, aims to provide a comprehensive technical overview for researchers, from navigating the commercial supplier landscape to implementing robust synthetic protocols and ensuring the quality of this critical starting material.
Navigating the Commercial Landscape: A Comparative Analysis of Suppliers
Procuring high-quality this compound is the foundational step for any successful research campaign. The selection of a supplier should be guided by a careful consideration of purity, available quantities, lead times, and the level of technical documentation provided. Below is a comparative table of prominent commercial suppliers.
| Supplier | Purity | Available Quantities | Noteworthy Information |
| Sigma-Aldrich | 95%[3] | 100 mg, 250 mg, 1 g[3] | Often available through an Aldrich Partner with a typical lead time of 10 days.[3] |
| Biosynth | Not specified | Custom inquiry | Positions itself as a supplier of high-quality reference standards for pharmaceutical testing. |
| Benchchem | Not specified | Custom inquiry | Provides detailed information on the compound's synthetic utility and reactivity.[4] |
| CP Lab Safety | min 97%[5] | 1 g[5] | Explicitly states the product is for professional research and industrial use only.[5] |
| BLD Pharm | Not specified | Custom inquiry | Notes the requirement for cold-chain transportation and offers online ordering.[6] |
| Thermo Scientific Chemicals | 98%[7] | 1 g[7] | Formerly part of the Alfa Aesar portfolio, providing detailed specifications including melting point and appearance.[7] |
Expert Insight: While purity is a primary consideration, the context of your synthesis is paramount. For initial proof-of-concept studies, a 95% purity may suffice. However, for late-stage drug development or sensitive catalytic reactions, sourcing a higher purity grade (≥98%) is a prudent investment to avoid confounding results from impurities. Always request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the specific lot you are purchasing.
The Synthetic Backbone: Understanding the Vilsmeier-Haack Reaction
The most prevalent and industrially scalable method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][4] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic substrate using a Vilsmeier reagent, which is typically generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃).[8]
Reaction Mechanism Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 201420-30-6 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 201420-30-6|this compound|BLD Pharm [bldpharm.com]
- 7. H27133.03 [thermofisher.com]
- 8. ijsr.net [ijsr.net]
IUPAC name for 4-chloroquinoline-3-carbaldehyde
An In-Depth Technical Guide to 4-Chloroquinoline-3-carbaldehyde: Synthesis, Reactivity, and Applications in Medicinal Chemistry
Abstract
This compound is a pivotal bifunctional synthetic intermediate highly valued in medicinal chemistry and materials science. Its strategic importance lies in the quinoline core, a recognized privileged scaffold, functionalized with two distinct and selectively addressable reactive sites: a highly reactive aldehyde group at the C-3 position and a chloro substituent at the C-4 position, which is susceptible to nucleophilic substitution. This dual reactivity allows for a programmed and diversity-oriented synthesis of a vast array of complex heterocyclic systems. This guide provides an in-depth analysis of its synthesis, spectroscopic characterization, chemical reactivity, and applications, with a focus on the underlying principles that make it a cornerstone building block for drug discovery professionals.
Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is characterized by the following identifiers and properties.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 201420-30-6 | [1] |
| Molecular Formula | C₁₀H₆ClNO | |
| Molecular Weight | 191.61 g/mol | [1] |
| InChI Key | PTCAOHUEDACTEB-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl | |
| Physical Form | Solid | |
| Storage | Refrigerator, under inert atmosphere | [2] |
Synthesis Methodologies: The Vilsmeier-Haack Approach
The most prevalent and efficient method for synthesizing this compound and its analogs is the Vilsmeier-Haack reaction.[1][3] This reaction is a powerful tool for the formylation and cyclization of activated aromatic and heteroaromatic compounds.[4]
Mechanistic Rationale
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5] The reaction on a suitable precursor, such as an N-arylacetamide, proceeds through a multicomponent cascade involving chlorination, formylation, and electrophilic cyclization to yield the final 2-chloroquinoline-3-carbaldehyde structure.[6] The choice of N-arylacetamide as a starting material is strategic; the acetamido group directs the electrophilic attack and participates in the cyclization, ultimately forming the quinoline ring system. The presence of electron-donating groups on the aniline ring of the starting acetanilide generally improves reaction yields.
General Experimental Protocol: Vilsmeier-Haack Cyclization
The following protocol is a representative synthesis adapted from established literature procedures.[4][6]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 eq.) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 7 eq.) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the electrophilic Vilsmeier reagent.
-
Substrate Addition: Add the appropriate N-arylacetamide (1 eq.) portion-wise to the freshly prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 60-90 °C and maintain for 4-16 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[4][6]
-
Work-up: After completion, carefully pour the cooled reaction mixture into crushed ice.
-
Neutralization & Isolation: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) until the product precipitates.[5]
-
Purification: Filter the crude solid product, wash with cold water, and recrystallize from a suitable solvent such as ethyl acetate to yield the pure this compound.[4]
Spectroscopic and Structural Validation
Characterization via spectroscopic methods is essential for verifying the structure and purity of the synthesized compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides definitive structural information. A characteristic singlet for the formyl proton (-CHO) is typically observed in the downfield region, around δ 10.30–10.59 ppm.[1][4] Another key signal is a singlet for the H-2 proton of the quinoline ring. The protons on the fused benzene ring appear as a complex multiplet in the aromatic region (δ 7.7-8.8 ppm).[1][4]
-
Infrared (IR) Spectroscopy : IR spectroscopy confirms the presence of key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is found at approximately 1690-1705 cm⁻¹.[4][5] Additionally, two weaker bands for the aldehydic C-H stretch can be observed around 2738 cm⁻¹ and 2820-2860 cm⁻¹.[4][5]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) appears at m/z corresponding to its molecular weight of ~191.6 g/mol .[1]
Chemical Reactivity: A Bifunctional Platform
The synthetic power of this compound stems from its two orthogonal reactive sites, which can be manipulated selectively to build molecular complexity.[1]
| Functional Group | Position | Primary Reaction Types |
| Aldehyde | C-3 | Condensation, Wittig Reaction, Reductive Amination, Knoevenagel Condensation |
| Chlorine | C-4 | Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling |
Reactions at the Aldehyde Group (C-3)
The electrophilic aldehyde group is a versatile handle for elaboration. It readily undergoes condensation with various nucleophiles. For example, reaction with hydrazines or substituted hydrazines is a common strategy to form fused pyrazolo[4,3-c]quinoline systems.[1] It is also a key substrate in Wittig reactions to generate 3-alkenyl quinolines and in multi-component reactions like the synthesis of 4H-pyran derivatives.[3][7]
Reactions at the Chloro Group (C-4)
The chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution (SNAr). This allows for its displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides, providing straightforward access to diverse 4-substituted quinoline derivatives. This reactivity is fundamental to the synthesis of many biologically active molecules.
Applications in Drug Discovery and Development
The quinoline nucleus is a well-established pharmacophore found in numerous natural products and synthetic drugs, renowned for a wide spectrum of biological activities.[3][5] Derivatives synthesized from this compound have shown significant potential in various therapeutic areas. The ability to easily generate large libraries of compounds by varying the reactants at both the C-3 and C-4 positions makes this intermediate invaluable for structure-activity relationship (SAR) studies.[8] Reported biological activities for its derivatives include antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[3][9][10]
Safety, Handling, and Storage
As with any active chemical reagent, proper handling is paramount.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements : P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles, and a lab coat.[2][11] Handle in a well-ventilated area or a chemical fume hood.[12]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably in a refrigerator.[13]
Conclusion
This compound is more than just a chemical compound; it is a versatile synthetic platform that empowers chemists to construct complex and diverse molecular architectures. Its reliable synthesis via the Vilsmeier-Haack reaction and the predictable reactivity of its dual functional groups provide a robust and logical pathway for the development of novel heterocyclic compounds. For researchers in drug development, it remains a key intermediate for accessing new chemical space and exploring the vast therapeutic potential of the quinoline scaffold.
References
- M. A. A. Mohamed, V. S. R. R. L. K. M. K. P. S. A. A., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. [Link]
- S. M. S. Kumar, M. A. Ali, P. M. K. Reddy, et al. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. [Link]
- S. M. M. de Oliveira, A. M. F. de Oliveira, M. V. J. da Silva, et al. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. MDPI. [Link]
- S. Singh, S. Sharma. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
- S. Sharma, S. Singh. The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]
- R. B. C. D. B. S. D. P. P. R. R. B. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]
- A. A. Bekhit, H. T. Y. Fahmy, S. A. F. Rostom, A. M. Baraka. Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,...
- A. H. Maciejewska, D. G. Piotrowska, A. A. K. P. M. W. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI. [Link]
- H. H. Zoorob, M. E. Ibrahim, W. S. Hamama. 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017).
- S. S. K. S. K. S. K. R. K. Synthesis of 2-chloroquinoline-3-carbaldehydes and...
- W. S. Hamama, M. E. Ibrahim, H. H. Zoorob.
- MySkinRecipes. 4-Chloroquinoline-7-carbaldehyde. MySkinRecipes. [Link]
- H. H. Zoorob, M. E. Ibrahim, W. S. Hamama. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
- H. H. Zoorob, A. F. E.-F. A. A. (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. ijsr.net [ijsr.net]
- 5. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
4-Chloroquinoline-3-carbaldehyde derivatives and analogs
An In-depth Technical Guide to 4-Chloroquinoline-3-carbaldehyde Derivatives and Analogs for Drug Discovery Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, this compound has emerged as a particularly versatile and powerful starting material for the development of novel drug candidates. The presence of the chlorine atom at the 4-position acts as a reactive leaving group, enabling facile derivatization, while the aldehyde at the 3-position provides a synthetic handle for constructing a diverse library of analogs. This guide synthesizes current research to provide a technical overview of the synthesis, derivatization, and biological applications of this compound class, with a focus on anticancer and antimalarial activities. We will explore the underlying structure-activity relationships and mechanisms of action that make these molecules compelling subjects for modern drug discovery pipelines.
The Strategic Importance of the this compound Core
The 4-chloroquinoline core is a privileged scaffold in drug discovery, most famously represented by the antimalarial drug chloroquine. The introduction of a carbaldehyde group at the 3-position significantly enhances its synthetic utility, transforming it into a versatile building block.
-
The 4-Chloro Group: This group is not merely a structural component; it is a key reactive site. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various amine, oxygen, or sulfur-based nucleophiles, enabling the exploration of a vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
-
The 3-Carbaldehyde Group: The aldehyde functionality is a linchpin for molecular diversification. It readily participates in a wide array of chemical transformations, including condensations, oxidations, reductions, and the formation of heterocyclic rings. This allows for the systematic extension of the core structure to probe interactions with biological targets. The reaction of this aldehyde with primary amines to form Schiff bases is one of the most widely used strategies to generate large libraries of derivatives with diverse biological activities.
This dual functionality makes this compound a powerful platform for generating novel molecules with tailored biological profiles.
Synthesis and Derivatization Strategies
Core Synthesis: The Vilsmeier-Haack Reaction
The most common and efficient method for synthesizing the this compound parent scaffold is the Vilsmeier-Haack reaction. This one-pot reaction utilizes readily available N-arylacetamides as starting materials.
Causality of Experimental Choices:
-
Starting Material: Acetanilides are chosen for their commercial availability and the directing effect of the acetamido group.
-
Vilsmeier Reagent: The reagent is formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). DMF serves as both the solvent and the source of the formyl group, while POCl₃ is the dehydrating and activating agent. This combination is highly effective for the electrophilic formylation of activated aromatic rings.
-
Cyclization and Chlorination: The reaction proceeds through formylation followed by a POCl₃-mediated cyclization to form a 2-chloro-3-formylquinoline intermediate. The subsequent heating step ensures the conversion of the intermediate hydroxyl group at the 4-position to the desired 4-chloro group, driven by the presence of excess POCl₃.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: In a three-necked flask equipped with a reflux condenser and a dropping funnel, cool dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF with constant stirring over 30 minutes. The temperature must be maintained below 5°C. Stir the resulting mixture for an additional 1 hour at this temperature.
-
Substrate Addition: Dissolve the starting acetanilide (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches ~7-8. The solid product will precipitate.
-
Purification: Filter the crude product, wash it thoroughly with cold water, and dry it under a vacuum. Recrystallize the solid from an appropriate solvent (e.g., ethanol) to obtain the pure this compound.
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Key Derivatization Reactions
The 3-carbaldehyde group is a gateway to a vast number of derivatives. The following protocol outlines the synthesis of Schiff bases, a common and effective derivatization strategy.
Experimental Protocol: Synthesis of a this compound Schiff Base
-
Reactant Solubilization: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Amine Addition: To this solution, add an equimolar amount (1 equivalent) of the desired primary amine (e.g., a substituted aniline).
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity.
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting aldehyde spot.
-
Isolation: Upon completion, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by filtration, wash it with a small amount of cold ethanol to remove unreacted starting materials, and dry it. Further purification can be achieved by recrystallization if necessary.
Trustworthiness of the Protocol: This is a standard imine formation (condensation) reaction. The use of a catalytic acid is a well-established technique to accelerate the reaction. The progress is easily monitored by TLC, and the product often precipitates, simplifying isolation. This self-validating system ensures high yields of the desired Schiff base.
Biological Applications and Structure-Activity Relationships (SAR)
Derivatives of this compound have demonstrated a wide spectrum of biological activities, most notably as anticancer and antimalarial agents.
Anticancer Activity
Numerous Schiff base derivatives, in particular, have shown potent cytotoxic activity against various cancer cell lines.[1][2][3] The mechanism of action is often multifactorial but frequently involves the induction of apoptosis (programmed cell death).
Structure-Activity Relationship Insights:
-
Aromatic Substituents: The nature and position of substituents on the aniline ring of the Schiff base play a critical role. Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring can significantly modulate the anticancer activity. This is likely due to their influence on the molecule's overall electronic properties, lipophilicity, and ability to form hydrogen bonds with target proteins.
-
Lipophilicity: Increased lipophilicity can enhance membrane permeability, leading to higher intracellular concentrations and greater cytotoxicity. However, an optimal balance is required, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific toxicity.
-
Steric Factors: The size and position of substituents can influence how the molecule fits into the binding pocket of its biological target.
Data Presentation: In Vitro Anticancer Activity of Schiff Base Derivatives
| Compound ID | R-Group on Aniline | Cell Line | IC₅₀ (µM) | Reference |
| 5c | 4-Cl | MCF7 | 12.73 | [2] |
| 5f | 4-Cl | A549 | 13.44 | [2] |
| 5i | 4-NO₂ | MCF7 | 10.65 | [2] |
| 5i | 4-NO₂ | A549 | 10.89 | [2] |
| Doxorubicin | (Standard) | MCF7/A549 | <10 | [2] |
IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Induction of Apoptosis
Many 4-chloroquinoline derivatives exert their anticancer effects by triggering the intrinsic (mitochondrial) pathway of apoptosis.[4][5] This process involves increasing the production of reactive oxygen species (ROS), which leads to mitochondrial damage, release of cytochrome c, and subsequent activation of caspase enzymes (caspase-9 and caspase-3) that execute cell death.[3]
Caption: Simplified signaling pathway for apoptosis induction by quinoline derivatives.
Antimalarial Activity
The 4-aminoquinoline scaffold is the basis for chloroquine, a historically vital antimalarial drug.[6] Resistance to chloroquine has driven research into new analogs, and derivatives of this compound are promising candidates.[7]
Mechanism of Action: The primary mechanism of action for 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.[8] The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. 4-aminoquinoline drugs are weak bases that become protonated and trapped in the acidic food vacuole. There, they cap the growing hemozoin crystal, preventing further polymerization. The buildup of toxic free heme leads to oxidative stress and parasite death.
Structure-Activity Relationship Insights:
-
Side Chain: The nature of the substituent at the 4-position (replacing the chlorine) is critical. A flexible, basic side chain, like the one in chloroquine, is crucial for accumulation in the parasite's acidic food vacuole.
-
Scaffold Modifications: Modifications to the quinoline ring itself can help overcome resistance mechanisms that the parasite has developed, such as the chloroquine resistance transporter (PfCRT) protein, which pumps chloroquine out of the food vacuole.
Data Presentation: In Vitro Antimalarial Activity
| Compound ID | Description | Strain | IC₅₀ (µg/mL) | Reference |
| BMFJH-2 | Quinoline Derivative | P. falciparum | 0.6 | [7] |
| BMFJH-3 | Quinoline Derivative | P. falciparum | 0.7 | [7] |
| Chloroquine | Standard Drug | P. falciparum | 0.5 | [7] |
Conclusion and Future Perspectives
This compound and its derivatives represent a highly valuable and synthetically tractable class of compounds for drug discovery. The dual reactivity of the core scaffold provides a robust platform for generating diverse chemical libraries. The demonstrated potency of these compounds against cancer and malaria, coupled with an evolving understanding of their mechanisms of action, underscores their therapeutic potential.
Future research should focus on:
-
Exploring Novel Derivatizations: Moving beyond Schiff bases to synthesize more complex heterocyclic systems fused to the quinoline core.
-
Mechanism Deconvolution: Utilizing modern chemical biology and proteomic approaches to definitively identify the protein targets of the most active compounds.
-
Optimizing ADMET Properties: Systematically modifying lead compounds to improve their absorption, distribution, metabolism, excretion, and toxicity profiles, paving the way for preclinical and clinical development.
By leveraging the synthetic versatility and proven biological relevance of this scaffold, researchers are well-positioned to develop the next generation of quinoline-based therapeutics.
References
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central.
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PubMed Central.
- Chloroquine-Inducible Par-4 Secretion Is Essential for Tumor Cell Apoptosis and Inhibition of Metastasis. National Institutes of Health (NIH).
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Growing Science.
- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies.
- A Novel Naphthotriazolyl-4-oxoquinoline Derivative that Selectively Controls Breast Cancer Cells Survival Through the Induction of Apoptosis. PubMed.
- Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells. Royal Society of Chemistry.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. PubMed Central.
- Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies.
- Synthesis of 2-chloroquinoline-3-carbaldehydes and tetrazolo[1,5-a]quinoline-4-carbaldehydes. ResearchGate.
- Synthesis, characterization, and anticancer activity of Schiff bases. PubMed.
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. National Institutes of Health (NIH).
- Design, Sustainable Synthesis of Quinoline Derivatives for Screening Anti-Malarial Activity. International Journal of Research Publication and Reviews.
- Anticancer activity of Schiff base ligand (E)-4-((5-chloro-2- -hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol- -3(2H)-one and its Co(II), Cu(II) and Zn(II) metal complexes. Journal of the Serbian Chemical Society.
- Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. PubMed.
- 4-aminoquinoline analogs of chloroquine with shortened side chains retain activity against chloroquine-resistant Plasmodium falciparum. National Institutes of Health (NIH).
- Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central.
- Alternative mechanisms of action for the apoptotic activity of terpenoid-like chalcone derivatives. Royal Society of Chemistry.
Sources
- 1. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff’s Bases [ajgreenchem.com]
- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Naphthotriazolyl-4-oxoquinoline Derivative that Selectively Controls Breast Cancer Cells Survival Through the Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Vilsmeier-Haack reaction for 4-chloroquinoline-3-carbaldehyde synthesis
Synthesis of 4-Chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack Reaction: A Detailed Protocol and Mechanistic Insight
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a comprehensive guide for the synthesis of this compound, a pivotal intermediate in medicinal chemistry and drug discovery. The protocol herein details the use of the Vilsmeier-Haack reaction, a robust and efficient method for the concurrent formylation and chlorination of quinolin-4-one. This document offers a step-by-step experimental procedure, a thorough explanation of the reaction mechanism, and critical insights into process optimization and safety considerations. The target audience includes researchers, medicinal chemists, and process development scientists.
Introduction
Quinoline scaffolds are central to a multitude of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Among functionalized quinolines, this compound stands out as a particularly versatile synthetic intermediate.[3] Its dual reactivity, stemming from an electrophilic aldehyde group at the 3-position and a chlorine atom at the 4-position susceptible to nucleophilic substitution, provides a powerful platform for the synthesis of diverse heterocyclic systems.[3]
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction typically employs a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[6] In the context of this synthesis, the Vilsmeier-Haack reaction on quinolin-4-one serves as a one-pot procedure for both the formylation at the C-3 position and the conversion of the C-4 hydroxyl group (of the enol tautomer) into a chloro group.
This document provides a detailed protocol for this transformation, offering researchers a reliable method to access this valuable building block.
Reaction Principle
The synthesis proceeds via the in situ formation of the Vilsmeier reagent (a chloroiminium salt) from the reaction of DMF and POCl₃. Quinolin-4-one, existing in tautomeric equilibrium with 4-hydroxyquinoline, acts as the nucleophilic substrate. The electron-rich C-3 position of the 4-hydroxyquinoline tautomer attacks the electrophilic Vilsmeier reagent. Simultaneously, the hydroxyl group at C-4 is converted to a chlorophosphate leaving group by POCl₃, which is subsequently displaced by a chloride ion. The reaction culminates in the hydrolysis of the resulting iminium intermediate during aqueous work-up to yield the final aldehyde product.
Experimental Protocol
Materials and Reagents
-
Quinolin-4-one
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Dichloromethane (DCM)
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Ice-water bath
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) apparatus
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous DMF (5 equivalents). Cool the flask to 0°C in an ice-water bath.
-
Addition of POCl₃: Add freshly distilled POCl₃ (3-4 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring over 30 minutes. Ensure the internal temperature is maintained below 10°C.
-
Reagent Formation: After the complete addition of POCl₃, allow the resulting pale-yellow mixture to stir at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Substrate Addition: To this pre-formed Vilsmeier reagent, add quinolin-4-one (1 equivalent) portion-wise over 20-30 minutes, ensuring the temperature does not rise significantly.
-
Reaction: After the addition of the substrate is complete, remove the ice bath and heat the reaction mixture to 80-90°C using a heating mantle. Maintain this temperature for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 7:3 Hexane:EtOAc solvent system), observing the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a 1 L beaker containing 500 g of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic mixture by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. A precipitate will form.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography using a gradient elution of hexane and ethyl acetate to afford this compound as a solid.
Reaction Mechanism
The Vilsmeier-Haack reaction for the synthesis of this compound from quinolin-4-one is a multi-step process.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction on quinolin-4-one.
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with phosphorus oxychloride to generate the electrophilic chloroiminium ion, which is the active formylating species known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The enol tautomer of quinolin-4-one, 4-hydroxyquinoline, is electron-rich. The π-system of the heterocyclic ring attacks the electrophilic carbon of the Vilsmeier reagent, typically at the C-3 position.[4][6]
-
Chlorination: The hydroxyl group at the C-4 position is activated by POCl₃, forming a good leaving group. A subsequent nucleophilic attack by a chloride ion (from POCl₃) results in the formation of the 4-chloroquinoline scaffold.
-
Hydrolysis: During the aqueous work-up, the iminium salt intermediate is hydrolyzed to yield the final aldehyde product, this compound.
Quantitative Data Summary
The following table provides representative quantitative data for the Vilsmeier-Haack synthesis of chloroquinoline carbaldehydes from N-arylacetamides, which serves as a reference for the analogous reaction with quinolin-4-one. Yields are dependent on the specific substrate and reaction conditions.
| Starting Material | Molar Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |
| m-Methoxyacetanilide | 1 : (excess) : 12 | 90 | 4-6 | ~75 |
| Acetanilide | 1 : (excess) : 10 | 90 | 8-10 | ~60 |
| p-Methylacetanilide | 1 : (excess) : 12 | 90 | 6-8 | ~68 |
Note: The optimal molar ratio of POCl₃ to the substrate can significantly impact the yield, with studies on related systems showing improved yields with a higher molar excess of POCl₃.
Troubleshooting and Optimization
-
Low Yield:
-
Cause: Incomplete reaction or degradation of the product.
-
Solution: Ensure anhydrous conditions as the Vilsmeier reagent is moisture-sensitive. Use freshly distilled POCl₃ and anhydrous DMF. The reaction time can be extended, and progress monitored by TLC. Increasing the molar excess of the Vilsmeier reagent may also improve the yield.
-
-
Formation of Side Products:
-
Cause: The reaction may not be entirely regioselective, or over-reaction could occur.
-
Solution: Careful control of the reaction temperature is crucial. Running the reaction at the lower end of the recommended temperature range (e.g., 80°C) may enhance selectivity.
-
-
Difficult Purification:
-
Cause: Presence of polymeric byproducts or unreacted starting materials.
-
Solution: A thorough aqueous work-up, including neutralization, is essential to remove inorganic salts and DMF. Gradient elution during column chromatography can help in separating the product from closely related impurities.
-
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction is exothermic, especially during the addition of POCl₃ to DMF. Maintain slow, dropwise addition and effective cooling to control the temperature.
-
The work-up procedure involves quenching the reaction mixture in ice, which can lead to the release of HCl gas. This step must be performed in a fume hood with caution.
Conclusion
The Vilsmeier-Haack reaction is a highly effective one-pot method for the synthesis of this compound from quinolin-4-one. This application note provides a robust protocol, mechanistic details, and practical advice to enable researchers to successfully synthesize this valuable heterocyclic building block. The dual functionality of the product offers extensive opportunities for further chemical modifications, making it a key intermediate in the development of novel therapeutic agents and functional materials.
References
- Ali, M. M., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44(10), 2133-2139.
- BenchChem. (2024). This compound | 201420-30-6.
- Trilleras, J., et al. (2024). Vilsmeier–Haack formylation of pyrimido[4,5-b]quinoline 4 and 5 to yield β-chlorovinyl aldehyde derivatives 6 and 7.
- Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 10(1), 177-180.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Abdel-Wahab, B. F., et al. (2018).
- Wikipedia. (2023). Vilsmeier–Haack reaction.
- Moodley, S., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- ResearchGate. (2025).
- International Journal of Science and Research (IJSR). (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.
- Deshmukh, S. P., & Patil, D. R. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 142-151.
- ResearchGate. (n.d.). Synthesis of 2-chloroquinoline-3-carbaldehydes and tetrazolo[1,5-a]quinoline-4-carbaldehydes.
- Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
- El-Sayed, M. A.-A., et al. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. International Journal of Organic Chemistry, 2, 1-13.
- Hamama, W. S., et al. (2018).
Sources
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Chloroquinoline-3-carbaldehyde
Introduction: The Strategic Importance of 4-Arylquinoline-3-carbaldehydes in Medicinal Chemistry
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds. The functionalization of this nucleus, particularly at the 4-position, offers a powerful avenue for modulating biological activity and exploring structure-activity relationships (SAR). The introduction of diverse aryl groups at this position via robust and versatile synthetic methods is therefore of paramount importance to researchers in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[1][2][3]
This document provides a detailed guide to the application of the Suzuki-Miyaura cross-coupling for the synthesis of 4-arylquinoline-3-carbaldehydes from 4-chloroquinoline-3-carbaldehyde. This particular transformation is of significant interest as the resulting products are valuable intermediates, with the aldehyde functionality serving as a versatile handle for further chemical elaboration. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and discuss critical parameters for successful execution and optimization.
Mechanistic Considerations: Navigating the Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding these steps is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a Pd(0) complex. This is often the rate-limiting step, particularly with less reactive aryl chlorides. The electron-withdrawing nature of the quinoline ring and the adjacent carbaldehyde group can facilitate this step.[6][7]
-
Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10]
-
Reductive Elimination: The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of the 4-arylquinoline-3-carbaldehyde product and regenerating the active Pd(0) catalyst.[4][6]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related chloroquinoline derivatives and serves as a robust starting point.[11][12]
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Ligand (if using a catalyst precursor like Pd(OAc)₂): Tricyclohexylphosphine (PCy₃) or a Buchwald ligand like SPhos.
-
Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Solvent: A mixture of 1,4-dioxane and water (typically 4:1 or 5:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Argon or Nitrogen)
Reaction Setup and Procedure
-
Inert Atmosphere: To a flame-dried Schlenk flask or a two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.).
-
Addition of Reagents: Sequentially add the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05-0.10 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.). If a separate ligand is used, it should be added at this stage.
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water. The reaction concentration is typically in the range of 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: The reaction mixture should be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes or by subjecting the flask to several cycles of vacuum and backfilling with an inert gas.
-
Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-arylquinoline-3-carbaldehyde.
Key Parameters and Optimization Strategies
The success of the Suzuki-Miyaura coupling with this compound hinges on the careful selection and optimization of several key parameters.
| Parameter | Recommendation & Rationale | Potential Issues & Troubleshooting |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) are often good starting points. For challenging couplings, more active catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) may be necessary.[3][13] | Catalyst decomposition (blackening of the reaction mixture) can occur. Ensure proper degassing. If the reaction stalls, consider a more robust catalyst system. |
| Ligand | For Pd(OAc)₂ or Pd₂(dba)₃ precursors, ligands are crucial. Electron-rich and bulky phosphines like PCy₃, SPhos, or XPhos can enhance the rate of oxidative addition for aryl chlorides.[13][14] | Ligand choice is critical and often requires screening. Inappropriate ligands can lead to slow or no reaction. |
| Base | K₂CO₃ is a common and effective choice. For less reactive substrates, a stronger base like Cs₂CO₃ or K₃PO₄ may be beneficial.[8][9] The base facilitates the transmetalation step. | A base that is too strong can lead to side reactions, such as hydrolysis of the aldehyde. If side products are observed, a milder base should be trialed. |
| Solvent | A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is standard. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. | The ratio of organic solvent to water can be critical. Anhydrous conditions with specific bases like TMSOK have also been reported for challenging couplings.[15] |
| Temperature | Reactions are typically heated to 80-100 °C. Higher temperatures can accelerate the reaction but may also lead to decomposition of the catalyst or starting materials. | If the reaction is sluggish, a moderate increase in temperature may be beneficial. If decomposition is observed, the temperature should be lowered. |
Troubleshooting Common Issues
-
Low or No Conversion: This is often due to an inactive catalyst. Ensure rigorous exclusion of oxygen. Consider screening different palladium sources, ligands, and bases. The reactivity of the aryl chloride is a key factor; more electron-rich ligands on the palladium can often overcome the lower reactivity of the C-Cl bond.[7]
-
Homocoupling of Boronic Acid: This side reaction can be promoted by the presence of oxygen or Pd(II) species.[6] Thorough degassing is crucial to minimize this pathway.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and at elevated temperatures. Using a slight excess of the boronic acid can help to drive the desired cross-coupling reaction.
-
Dehalogenation of the Starting Material: The chloroquinoline can be reduced to the corresponding quinoline. This can be a competing pathway, and optimizing the catalyst and reaction conditions can help to favor the desired cross-coupling.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse range of 4-arylquinoline-3-carbaldehydes. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can reliably access these valuable building blocks for drug discovery and materials science. The protocol and insights provided herein offer a solid foundation for the successful implementation and optimization of this important transformation.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Reactions. (2018). The Suzuki–Miyaura Cross-Coupling Reaction. [Link]
- ChemRxiv. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
- Molecules. (2020). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. [Link]
- ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]
- National Center for Biotechnology Information. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]
- ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- Organic Chemistry Portal. (2006). New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. [Link]
- World Wide Journal of Multidisciplinary Research and Development. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
- Royal Society of Chemistry. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- ResearchGate. (2015). Coupling outcomes for quinolines. [Link]
- ResearchGate. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
- ACS Publications. (2009).
- National Center for Biotechnology Information. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. [Link]
- National Center for Biotechnology Information. (2021).
- Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- Organic Chemistry Portal. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
- ResearchGate. (2015). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ResearchGate. (2021). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. [Link]
- ResearchGate. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]
- National Center for Biotechnology Information. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
- ACS Publications. (2002).
- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. [Link]
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
- MDPI. (2020).
- ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]
- ResearchGate. (2015). Palladium Catalysts for Cross-Coupling Reaction. [Link]
- Semantic Scholar. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
- Royal Society of Chemistry. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides [organic-chemistry.org]
- 14. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Olefination: A Detailed Protocol for the Wittig Reaction of 4-Chloroquinoline-3-carbaldehyde
An Application Note for Medicinal and Synthetic Chemists
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is critical for the development of new drug candidates. This application note provides a comprehensive guide to the Wittig reaction of 4-chloroquinoline-3-carbaldehyde, a key transformation for introducing a vinyl group at the 3-position. The resulting 4-chloro-3-vinylquinoline derivatives are valuable intermediates for further elaboration in drug discovery programs. We present a detailed mechanistic overview, validated experimental protocols for ylide generation and the olefination reaction, expert insights for optimization, and methods for product characterization. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful carbon-carbon bond-forming reaction.
Significance and Application in Drug Development
The quinoline ring system is a cornerstone in pharmaceutical sciences, with derivatives exhibiting a vast range of biological activities, including anticancer, antimalarial, and antibacterial properties. The introduction of a vinyl group onto this scaffold via the Wittig reaction significantly enhances its synthetic utility.
-
Expansion of Chemical Space: The vinyl group serves as a versatile chemical handle for a variety of subsequent transformations, such as Heck coupling, Michael additions, epoxidation, and polymerization.
-
Bioisosteric Replacement: Vinyl groups can act as bioisosteres for other functional groups, enabling fine-tuning of a molecule's steric and electronic properties to improve target binding and pharmacokinetic profiles.
-
Core Structural Motif: The vinylquinoline core is present in several biologically active molecules and drug candidates. For instance, vinyl-containing compounds have been explored as covalent inhibitors and key building blocks in the synthesis of complex natural products.[1][2]
This protocol focuses on the conversion of this compound, a readily accessible starting material, into valuable vinylquinoline intermediates, thereby providing a reliable pathway for generating novel compound libraries for drug screening.
Reaction Mechanism and Principles
The Wittig reaction, awarded the Nobel Prize in Chemistry to Georg Wittig in 1979, is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds.[3][4] The reaction proceeds through a coordinated, multi-step mechanism.
-
Ylide Formation: The process begins with the synthesis of a phosphonium ylide (also known as a Wittig reagent). This is typically a two-step sequence: an SN2 reaction between triphenylphosphine and an alkyl halide to form a phosphonium salt, followed by deprotonation of the carbon adjacent to the phosphorus using a strong base.[5][6]
-
Nucleophilic Attack & Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane.[5][7][8] While a zwitterionic betaine intermediate was once postulated, modern evidence for lithium-salt-free reactions points towards a concerted [2+2] cycloaddition.[8][9]
-
Decomposition: The oxaphosphetane intermediate is unstable and rapidly collapses in an irreversible, exothermic retro-[2+2] cycloaddition. This decomposition yields the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[7][10]
Caption: The Wittig reaction mechanism.
Experimental Application Notes & Protocols
This section provides detailed, field-proven protocols for the synthesis of 4-chloro-3-vinylquinolines.
Protocol 1: Preparation of the Phosphonium Ylide
The Wittig reagent is prepared in two stages: formation of the phosphonium salt and subsequent deprotonation to form the ylide.
A. Synthesis of the Alkyltriphenylphosphonium Salt
| Reagent/Material | M.W. ( g/mol ) | Quantity (10 mmol scale) | Notes |
| Triphenylphosphine (PPh₃) | 262.29 | 2.62 g (10 mmol) | Good nucleophile. |
| Alkyl Halide (R-CH₂-X) | Varies | 11 mmol (1.1 equiv) | Primary halides work best.[3] |
| Toluene or Acetonitrile | Varies | 50 mL | Anhydrous grade recommended. |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add triphenylphosphine (1.0 equiv) and the chosen solvent (e.g., toluene).
-
Add the alkyl halide (1.1 equiv).
-
Heat the mixture to reflux and stir for 12-24 hours. The progress can be monitored by the precipitation of the phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the phosphonium salt under vacuum. The salt is typically stable and can be stored for future use.
B. Generation of the Phosphonium Ylide
This step must be performed under anhydrous conditions and an inert atmosphere (Nitrogen or Argon) as ylides are strong bases and sensitive to water and oxygen.[4]
| Reagent/Material | M.W. ( g/mol ) | Quantity (5 mmol scale) | Notes |
| Alkyltriphenylphosphonium Salt | Varies | 5 mmol | Dried thoroughly before use. |
| Sodium Hydride (NaH), 60% disp. | 24.00 | 220 mg (5.5 mmol) | Handle with care. Can be washed with hexanes to remove mineral oil. |
| Tetrahydrofuran (THF) | 72.11 | 25 mL | Anhydrous, inhibitor-free grade is critical. |
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add the phosphonium salt (1.0 equiv).
-
Add anhydrous THF (25 mL) via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir. The formation of the ylide is indicated by a color change (often to yellow, orange, or red) and the dissolution of the phosphonium salt.[11] The ylide is not isolated and is used immediately in the next step.
Protocol 2: Wittig Reaction with this compound
This protocol is adapted from a validated, ultrasound-assisted procedure, which can enhance reaction rates.[11] Conventional stirring at room temperature or gentle heating can also be employed.
| Reagent/Material | M.W. ( g/mol ) | Quantity (1 mmol scale) | Notes |
| This compound | 191.62 | 192 mg (1.0 mmol) | Starting material. |
| In situ generated Phosphonium Ylide | Varies | ~1.3 mmol (1.3 equiv) | From Protocol 1B. |
| Tetrahydrofuran (THF) | 72.11 | 10 mL | Anhydrous grade. |
Procedure:
-
Prepare the phosphonium ylide from its corresponding salt (1.3 equiv) and NaH (1.3 equiv) in anhydrous THF (~10 mL) as described in Protocol 1B. Stirring in an ultrasound bath for 25-45 minutes at room temperature can facilitate ylide formation.[11]
-
Once the ylide has formed, add a solution of this compound (1.0 equiv) in a minimal amount of anhydrous THF via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice (~20 g) and water (20 mL) to quench any unreacted base.
-
Adjust the pH to ~4-5 with 10% hydrochloric acid. This step helps in protonating any basic byproducts and improving separation.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-chloro-3-vinylquinoline product.[11]
Workflow and Optimization
The entire experimental process can be visualized as a linear workflow.
Caption: Experimental workflow for the synthesis of 4-chloro-3-vinylquinolines.
Expert Insights & Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Ylide Formed | Inactive base; wet solvent or glassware; phosphonium salt not acidic enough. | Ensure all glassware is flame-dried. Use freshly opened, anhydrous solvents. Check the quality of the base (NaH). For less acidic salts, a stronger base like n-BuLi may be required. |
| Low Reaction Yield | Steric hindrance; incomplete ylide formation; poor nucleophilicity of ylide. | For sterically hindered ketones or aldehydes, the reaction can be slow.[10] Increase reaction time or gently heat. Ensure ylide formation is complete before adding the aldehyde. Consider using the Horner-Wadsworth-Emmons reaction as an alternative for stabilized ylides. |
| Poor Stereoselectivity | Use of a semi-stabilized ylide. | The stereochemical outcome depends on ylide stability.[7][8] Non-stabilized ylides (R=alkyl) typically give (Z)-alkenes, while stabilized ylides (R=EWG) give (E)-alkenes.[7] Semi-stabilized ylides (R=aryl) often give mixtures. The Schlosser modification can be used to favor the E-alkene.[8] |
| Complex Product Mixture | Side reactions (e.g., Cannizzaro reaction of the aldehyde). | Ensure slow addition of the aldehyde to the pre-formed ylide to maintain an excess of the ylide, minimizing aldehyde self-reaction. Work at lower temperatures if necessary. |
Conclusion
The Wittig reaction is an indispensable tool for the synthesis of 4-chloro-3-vinylquinolines from this compound. This protocol provides a robust and reproducible method for accessing these valuable building blocks. The versatility of the resulting vinyl group opens numerous avenues for the diversification of the quinoline core, making this reaction a strategic asset in the design and discovery of novel therapeutic agents. Careful attention to anhydrous conditions and reaction optimization will ensure high yields and predictable outcomes for researchers in the pharmaceutical and chemical sciences.
References
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Wikipedia. Wittig reaction. [Link]
- Semantic Scholar. (2022). Ultrasound-Assisted Wittig Reaction for the Synthesis of 3-Substituted 4-Chloroquinolines and Quinolin-4(1H). [Link]
- Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
- PubChem. 4-Chloro-3-nitroquinoline. [Link]
- PubMed. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]
- Journal of the American Chemical Society. (2006).
- OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]
- PubMed. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. [Link]
- MDPI. (2018). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. [Link]
- Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
- European Journal of Chemistry. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. [Link]
- Beilstein Journal of Organic Chemistry. (2012). A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. [Link]
- YouTube. (2014). Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry. [Link]
- Dalal Institute. Wittig Reaction. [Link]
- ResearchGate.
- ResearchGate. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. [Link]
- Chempace.
Sources
- 1. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Synthetic Versatility of 4-Chloroquinoline-3-carbaldehyde: Application Notes and Protocols for Condensation Reactions
Introduction: A Privileged Scaffold in Medicinal Chemistry
The quinoline nucleus is a cornerstone in the architecture of a vast number of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Among the plethora of functionalized quinolines, 4-chloroquinoline-3-carbaldehyde stands out as a particularly valuable and versatile synthetic intermediate.[3] Its utility is rooted in the presence of two distinct and selectively addressable reactive sites: an electrophilic aldehyde group at the 3-position and a chlorine atom at the 4-position susceptible to nucleophilic substitution.[3] This dual reactivity provides a powerful platform for the strategic and diversity-oriented synthesis of complex heterocyclic systems.[3]
This guide provides an in-depth exploration of key condensation reactions involving this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis. The reactions covered—Claisen-Schmidt, Knoevenagel, and Wittig condensations, alongside Schiff base formation—represent fundamental transformations that unlock a diverse chemical space for the development of novel therapeutic agents. The synthesis of the starting material, this compound, is commonly achieved through the Vilsmeier-Haack reaction.[3][4]
Claisen-Schmidt Condensation: Synthesis of Quinoline Chalcones
The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aldehyde (in this case, this compound) and a ketone, leading to the formation of α,β-unsaturated ketones, commonly known as chalcones.[5][6][7] These quinoline-chalcone hybrids are of significant interest due to their potent biological activities, including antimalarial and anticancer properties.[8][9] The reaction proceeds via an aldol addition followed by a dehydration step.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base (e.g., NaOH or KOH) to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated chalcone.
Caption: Mechanism of the Claisen-Schmidt Condensation.
Experimental Protocol: Synthesis of (E)-1-(Aryl)-3-(4-chloroquinolin-3-yl)prop-2-en-1-one
This protocol is a generalized procedure based on established methodologies for chalcone synthesis.[10][11]
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4-methoxyacetophenone)
-
Methanol or Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-40%)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH solution dropwise to the stirred mixture. Maintain the temperature between 20-25°C.[11]
-
Continue stirring at room temperature for a period ranging from a few hours to overnight (e.g., 2-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
The precipitated solid (the chalcone product) is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified chalcone.
| Reactant 1 (Aldehyde) | Reactant 2 (Ketone) | Base | Solvent | Typical Yield | Reference |
| This compound | Substituted Acetophenones | NaOH or KOH | Methanol/Ethanol | Good to Excellent | [8][9] |
Knoevenagel Condensation: Access to α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[12][13] This reaction is particularly useful for forming C=C bonds and is catalyzed by weak bases like amines (e.g., piperidine, pyridine).[12] When this compound is reacted with active methylene compounds such as malononitrile or ethyl cyanoacetate, it provides highly functionalized quinoline derivatives.
Mechanistic Rationale
A weak base abstracts a proton from the active methylene compound to form a carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to yield the final condensed product. The use of a mild base is crucial to prevent self-condensation of the aldehyde.[12]
Caption: Mechanism of the Knoevenagel Condensation.
Experimental Protocol: Synthesis of 2-((4-chloroquinolin-3-yl)methylene)malononitrile
This protocol is a representative procedure for the Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile
-
Ethanol or other suitable solvent
-
Piperidine or another amine catalyst
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (a few drops).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
If necessary, the product can be further purified by recrystallization.
| Reactant 1 (Aldehyde) | Reactant 2 (Active Methylene) | Catalyst | Solvent | Typical Yield | Reference |
| This compound | Malononitrile, Ethyl Cyanoacetate | Piperidine, Pyrrolidine | Ethanol, Toluene | Good to Excellent | [14][15] |
Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[16] This reaction is highly valuable for introducing a variety of substituted vinyl groups at the 3-position of the quinoline ring.[3][17] The stereoselectivity of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.
Mechanistic Rationale
The reaction involves the nucleophilic addition of the phosphorus ylide to the aldehyde carbonyl group to form a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane. This intermediate subsequently decomposes to yield the alkene and triphenylphosphine oxide.
Caption: Mechanism of the Wittig Reaction.
Experimental Protocol: Ultrasound-Assisted Synthesis of 3-Substituted-4-chloroquinolines
This protocol is adapted from a procedure utilizing ultrasound irradiation to facilitate the reaction.[18]
Materials:
-
This compound
-
Appropriate triphenylphosphonium bromide salt
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ultrasound bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, suspend the triphenylphosphonium bromide salt (5 equivalents) in anhydrous THF.
-
Add sodium hydride (10 equivalents) to the suspension.
-
Place the flask in an ultrasound bath and stir at room temperature for 25-45 minutes. The formation of the ylide is indicated by a color change (yellow to red) and the dissolution of the phosphonium salt.[18]
-
Once the ylide has formed, add this compound (1 equivalent) to the reaction mixture.
-
Continue to stir the mixture at room temperature, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired alkene.
| Reactant 1 (Aldehyde) | Wittig Reagent | Base | Solvent | Conditions | Typical Yield | Reference |
| This compound | Various Phosphorus Ylides | NaH | THF | Ultrasound, RT | Moderate to Good | [18] |
Schiff Base and Hydrazone Formation: Gateways to Fused Heterocycles
The aldehyde functionality of this compound readily undergoes condensation with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively.[3][19] These reactions are fundamental for the construction of more complex, fused heterocyclic systems such as pyrazolo[4,3-c]quinolines, which are of interest in medicinal chemistry.[3]
Experimental Protocol: General Procedure for Schiff Base/Hydrazone Formation
Materials:
-
This compound
-
Primary amine or hydrazine derivative (e.g., aniline, phenylhydrazine)
-
Ethanol or a similar protic solvent
-
Catalytic amount of acetic acid (optional)
-
Reflux apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the amine or hydrazine derivative (1-1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst, if necessary.
-
Heat the mixture to reflux for a few hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the Schiff base or hydrazone.
These imine and hydrazone intermediates can then be used in subsequent cyclization reactions. For example, the reaction of a chalcone derived from this compound with hydrazine hydrate can lead to the formation of pyrazoline derivatives.[9][20][21]
Conclusion
This compound is a powerful and versatile building block in organic synthesis. The condensation reactions detailed in this guide—Claisen-Schmidt, Knoevenagel, Wittig, and Schiff base/hydrazone formation—provide robust and efficient pathways to a wide array of quinoline-based derivatives. These protocols serve as a practical resource for researchers aiming to explore the rich chemical space around the quinoline scaffold for applications in drug discovery and materials science. The ability to selectively functionalize the 3- and 4-positions of the quinoline ring through these and other reactions underscores the strategic importance of this intermediate in modern synthetic chemistry.
References
- Synthesis of Quinoline and derivatives. (n.d.).
- Prajapati, A. (2018). synthesis of quinoline derivatives and its applications. Slideshare.
- This compound | 201420-30-6. Benchchem. (n.d.).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. (n.d.).
- Ultrasound-Assisted Wittig Reaction for the Synthesis of 3-Substituted 4-Chloroquinolines and Quinolin-4(1H). Semantic Scholar. (2022).
- Guchhait, S. K., & Madaan, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
- Common Quinoline Synthesis Reactions. Flychem Co., ltd. (2024).
- Scheme 1. Condensation reaction of aromatic/heterocyclic aldehydes with.... ResearchGate. (n.d.).
- Synthesis of 4-chloro-chalcone derivatives. Reaction conditions: (i) Methanol, aq. NaOH, rt.. (n.d.).
- Santos, C. M. M., et al. (2018). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. MDPI.
- Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines. MDPI. (2024).
- Chalcone Synthesis & Antibacterial Study. Scribd. (n.d.).
- Al-Ostoot, F. H., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,.... ResearchGate. (n.d.).
- The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Ne. (2022).
- Synthesis of quinoline-chalcone and quinoline-pyrazoline hybrids 4, 5,.... ResearchGate. (n.d.).
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018).
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.).
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). arkat usa. (2018).
- SYNTHESIS OF CHALCONES. Jetir.Org. (n.d.).
- Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation. (2017).
- The behavior of 2-chloroquinoline-3-carbaldehyde and 2-oxoquinoline-3-carbaldehyde toward stabilized methylenetriphenylphosphoranes and secondary amines. (n.d.).
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. (n.d.).
- Knoevenagel condensation. Wikipedia. (n.d.).
- Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts. PubMed. (2023).
- SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. (n.d.).
- Olefination of Aldehydes, Part 3: Condensations. YouTube. (2021).
- Green Reusable Catalyst For The Formation. ijstr. (n.d.).
- Claisen–Schmidt condensation. Wikipedia. (n.d.).
- Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (n.d.).
- Wittig Reaction - Common Conditions. (n.d.).
- The Knoevenagel Condensation. Organic Reactions. (n.d.).
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). (n.d.).
- (PDF) Pyrazoline synthesis through a chalcone intermediate. ResearchGate. (2025).
- Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. CHRIST (Deemed to be University) Journals. (n.d.).
- Knoevenagel Condensation Reaction. Sigma-Aldrich. (n.d.).
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. (n.d.).
- Synthesis of 2-chloroquinoline-3-carbaldehydes and.... ResearchGate. (n.d.).
- Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. NIH. (n.d.).
- Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. SciELO. (2012).
- Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. (n.d.).
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. (n.d.).
- Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. (n.d.).
Sources
- 1. du.edu.eg [du.edu.eg]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijsr.net [ijsr.net]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. praxilabs.com [praxilabs.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 21. thepharmajournal.com [thepharmajournal.com]
Application Notes & Protocols: The Synthetic Utility of 4-Chloroquinoline-3-carbaldehyde in Modern Heterocyclic Chemistry
Abstract
4-Chloroquinoline-3-carbaldehyde stands as a cornerstone scaffold in synthetic organic chemistry, prized for its dual reactivity that enables the construction of complex, fused heterocyclic systems. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this versatile building block. We will explore its use in the synthesis of medicinally relevant cores such as pyrazolo[3,4-b]quinolines and thieno[3,2-b]quinolines. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional synthetic intermediate of significant value. Its chemical personality is defined by two key reactive sites: an electrophilic aldehyde group at the C-3 position and a chlorine atom at the C-4 position that is highly susceptible to nucleophilic substitution.[1] This unique arrangement provides a powerful platform for diversity-oriented synthesis, allowing for sequential or one-pot reactions to build intricate molecular architectures.[1]
The quinoline nucleus itself is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic drugs exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The strategic manipulation of the aldehyde and chloro groups on the this compound core has enabled the synthesis of a plethora of fused heterocyclic systems.[1]
The most common and efficient route to this precursor is the Vilsmeier-Haack reaction, which involves the formylation and cyclization of substituted acetanilides using a reagent generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][4][5][6] This method offers a reliable pathway to multigram quantities of the starting material, making it accessible for extensive synthetic campaigns.
Synthesis of Pyrazolo[3,4-b]quinolines: A Gateway to Bioactive Cores
The pyrazolo[3,4-b]quinoline framework is a prominent feature in compounds investigated for various therapeutic applications, including antimicrobial and anticancer activities.[7] The synthesis of this fused system from this compound is a robust and high-yielding transformation.
Mechanistic Rationale
The reaction proceeds via a two-step sequence initiated by the condensation of a hydrazine derivative (such as hydrazine hydrate or phenylhydrazine) with the aldehyde group of the quinoline.[1] This step forms a highly stable hydrazone intermediate. The key to the subsequent cyclization is the strategic positioning of the N-H proton of the hydrazone, which, upon deprotonation or under thermal conditions, facilitates an intramolecular nucleophilic attack on the C-4 carbon, displacing the chloride ion to forge the pyrazole ring.
Visualization: Reaction Workflow
Caption: General workflow for Pyrazolo[3,4-b]quinoline synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-b]quinoline
This protocol details a representative synthesis adapted from established literature procedures.[3]
Materials:
-
This compound (1.0 mmol, 191.6 mg)
-
Phenylhydrazine (1.1 mmol, 119 mg, 0.11 mL)
-
Absolute Ethanol (15 mL)
-
Nitrobenzene (5 mL)
-
Pyridine (catalytic amount, ~2-3 drops)
Procedure:
-
Condensation: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol) and absolute ethanol (15 mL). Stir the suspension until the solid is partially dissolved.
-
Add phenylhydrazine (1.1 mmol) to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Scientist's Note: The formation of the intermediate Schiff base (hydrazone) is typically rapid. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7). The intermediate will have a different Rf value than the starting aldehyde.
-
-
Cyclization: After the initial condensation is complete (as indicated by TLC), add nitrobenzene (5 mL) and a catalytic amount of pyridine (~3 drops) to the reaction flask.
-
Expertise & Experience: Nitrobenzene serves as a high-boiling solvent to facilitate the intramolecular cyclization, which requires elevated temperatures. Pyridine acts as a base to abstract the N-H proton, enhancing the nucleophilicity of the nitrogen for the ring-closing step and trapping the eliminated HCl.
-
-
Continue to heat the mixture at reflux for an additional 8-12 hours. The reaction should be monitored by TLC until the hydrazone intermediate is fully consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the ethanol. The remaining nitrobenzene solution can be subjected to steam distillation to remove the high-boiling solvent, or the product can be precipitated by adding hexane.
-
The crude product is then purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to afford pure 1-phenyl-1H-pyrazolo[3,4-b]quinoline.[3]
Representative Data
| Entry | Hydrazine Derivative | Product | Yield (%) |
| 1 | Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinoline | ~85% |
| 2 | Phenylhydrazine | 1-Phenyl-1H-pyrazolo[3,4-b]quinoline | ~75-80% |
| 3 | 4-Methylphenylhydrazine | 1-(p-tolyl)-1H-pyrazolo[3,4-b]quinoline | ~78% |
(Yields are representative and may vary based on specific reaction conditions and purification methods).
Synthesis of Thieno[3,2-b]quinolines and Related Fused Systems
Thienoquinolines are another class of heterocyclic compounds with significant biological and material science applications.[8][9] The dual reactive sites of this compound provide an excellent entry point for constructing these sulfur-containing fused systems.
Mechanistic Rationale
The synthesis of thieno[2,3-b]quinolines can be achieved by reacting 2-chloroquinoline-3-carbaldehyde with a sulfur nucleophile, such as sodium sulfide. The proposed mechanism involves an initial nucleophilic attack of the sulfide ion on the aldehyde, followed by a cyclization step.[8] An alternative and widely used method involves reacting the aldehyde with an active methylene compound containing a sulfur group, like ethyl thioglycolate. This typically proceeds through a Knoevenagel condensation followed by an intramolecular SₙAr reaction.
Visualization: Reaction Workflow
Caption: Synthesis of Thieno[3,2-b]quinoline via Knoevenagel condensation.
Experimental Protocol: Synthesis of Ethyl 4-aminothieno[3,2-b]quinoline-3-carboxylate
Materials:
-
This compound (1.0 mmol, 191.6 mg)
-
Ethyl cyanoacetate (1.0 mmol, 113.1 mg)
-
Elemental Sulfur (1.0 mmol, 32 mg)
-
Ethanol (20 mL)
-
Piperidine (0.2 mmol)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol), ethyl cyanoacetate (1.0 mmol), elemental sulfur (1.0 mmol), and ethanol (20 mL).
-
Catalysis: Add piperidine (0.2 mmol) to the suspension.
-
Expertise & Experience: This is a variation of the Gewald reaction. Piperidine acts as a base to deprotonate the active methylene compound (ethyl cyanoacetate), initiating the reaction cascade. It catalyzes both the initial Knoevenagel condensation and the subsequent steps.
-
-
Reaction Execution: Heat the mixture to reflux with constant stirring for 6-8 hours. The reaction mixture will typically become homogeneous and change color. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Isolation: After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual piperidine and any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF/water to yield the pure thieno[3,2-b]quinoline derivative.
Concluding Remarks on Synthetic Versatility
The protocols detailed above represent only a fraction of the synthetic potential of this compound. The aldehyde group can undergo various other transformations, including Wittig reactions to form styryl derivatives[2] and reductions to the corresponding alcohol. The chloro group can be displaced by a wide range of nucleophiles, including oxygen, nitrogen, and carbon nucleophiles, or participate in palladium-catalyzed cross-coupling reactions.[1][10] This remarkable versatility ensures that this compound will remain a valuable and frequently employed tool for synthetic chemists in the pursuit of novel heterocyclic compounds for drug discovery and materials science.
References
- BenchChem. (n.d.). This compound | 201420-30-6.
- Gomes, M. J., Silva, A. M., & Pinto, D. C. (2021). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 26(11), 3352. [Link]
- BenchChem. (n.d.). The Synthetic Versatility of 4-Chloroquinoline-6-carbaldehyde in Heterocyclic Chemistry: Application Notes and Protocols.
- Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, O. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 859-887. [Link]
- Khumalo, M. R., Mphahane, N., & Mphuthi, N. (2021). Three-component green synthetic route for pyrazolo-[3,4-b]-quinoline derivatives. Journal of the Indian Chemical Society, 98(10), 100164.
- Patel, V., & Patel, S. (2019). Green synthesis of pyrazolo[3,4-b]quinolinones was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst.
- Aly, A. S. (2019). Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review.
- Nikpassand, M., & Fekri, L. Z. (2012). Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of 5-aminopyrazolone 1, dimedone 2, and aromatic aldehyde 3 in presence of catalyst.
- El-Sayed, O. A., Al-Bassam, B. A., & Hussein, M. E. (2001). Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives. Archiv der Pharmazie, 334(4), 117-120. [Link]
- Sharma, P., & Kumar, R. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(11), 213-216.
- Sravanthi, G., & Kumar, M. P. (2021). (a) Synthesis of 2‐acyl‐thieno[2,3‐b]quinolines 49 from 2‐chloroquinoline‐3‐carbaldehyde 28 a, using Na2S. (b) Plausible reaction mechanism.
- de la Torre, B. G., & Andreu, D. (2021).
- Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. [Link]
- Singh, P. P., & Kumar, A. (2018). Synthesis of 2-chloroquinoline-3-carbaldehydes and tetrazolo[1,5-a]quinoline-4-carbaldehydes.
- Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, O. A. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
- El-Gazzar, A. B. A., & Gaafar, A. M. (2015). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 5(37), 29193-29218. [Link]
- Abu-Hashem, A. A. (2022). Chemistry and Biological Activity of Thieno[3,4-b]quinoline, Thieno[3,4-c] quinolone, Thieno[3,2-g]quinoline and Thieno[2,3-g]quinoline Derivatives: A Review (Part IX). Current Organic Synthesis, 19(5), 498-518.
- Abdel-Wahab, B. F., & Khidre, R. E. (2016).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijsr.net [ijsr.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry and Biological Activity of Thieno[3,4-b]quinoline, Thieno[3,4-c] quinolone, Thieno[3,2-g]quinoline and Thieno[2,3-g]quinoline Derivatives: A Review (Part IX) | Bentham Science [eurekaselect.com]
- 10. A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Synthesis of quinoline-based chalcones from 4-chloroquinoline-3-carbaldehyde
An In-Depth Guide to the Synthesis of Quinoline-Based Chalcones from 4-Chloroquinoline-3-carbaldehyde
Introduction: The Strategic Hybridization of Privileged Scaffolds
In the landscape of medicinal chemistry, both the quinoline and chalcone moieties are recognized as "privileged structures" due to their consistent presence in compounds exhibiting a wide array of biological activities.[1][2] Quinolines, nitrogen-containing heterocyclic compounds, form the backbone of numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1][3][4] Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are precursors to flavonoids and have demonstrated significant potential as anti-inflammatory, antimicrobial, and antitumor agents.[1][3][5]
The molecular hybridization of these two potent scaffolds offers a compelling strategy for the development of novel therapeutic agents with potentially enhanced efficacy or novel mechanisms of action.[6][7] The resulting quinoline-chalcone hybrids have attracted considerable interest, with studies reporting promising activities against cancer, malaria, and various microbial infections.[1][4][6][7]
This guide provides a comprehensive, field-tested protocol for the synthesis of quinoline-based chalcones, utilizing this compound as a key starting material. We will delve into the mechanistic underpinnings of the Claisen-Schmidt condensation, provide detailed step-by-step procedures for synthesis and purification, and outline methods for structural characterization.
The Core Reaction: Mechanistic Insights into the Claisen-Schmidt Condensation
The most direct and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation .[3][8] This reaction is a base-catalyzed, crossed aldol condensation between an aromatic aldehyde that lacks α-hydrogens and a ketone that possesses them.[5][9]
Causality of Reactant Selection:
-
This compound: This reactant serves as the ideal aldehyde component. The absence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) prevents it from undergoing self-condensation, a common side reaction in aldol chemistry. This ensures it acts exclusively as the electrophile, accepting the nucleophilic attack.
-
Substituted Acetophenone: This ketone provides the required acidic α-hydrogens. In the presence of a strong base (e.g., NaOH, KOH), one of these protons is abstracted to form a resonance-stabilized enolate ion, the key nucleophile in the reaction.[9][10]
The mechanism proceeds through the following critical steps:
-
Enolate Formation: The base (hydroxide ion, OH⁻) removes an acidic α-proton from the acetophenone, creating a nucleophilic enolate.[9]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the this compound, forming a tetrahedral alkoxide intermediate.[10]
-
Protonation: The alkoxide intermediate is protonated by a water molecule (present in the aqueous base solution), yielding a β-hydroxy ketone (an aldol addition product).
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration. The base removes a second α-proton, forming an enolate which then eliminates the hydroxyl group (–OH) to form the stable, conjugated α,β-unsaturated system of the final chalcone product.[5]
Experimental Guide: From Synthesis to Pure Compound
This section provides a logical workflow and detailed protocols for the synthesis, isolation, and purification of a representative quinoline-based chalcone.
Protocol 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(4-chloroquinolin-3-yl)prop-2-en-1-one
This protocol details a standard and reliable method for chalcone synthesis using conventional stirring at room temperature.[11][12]
Materials:
-
This compound (1.0 eq)
-
4-Methoxyacetophenone (1.0 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Hydrochloric Acid (HCl), 1 M
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath, Büchner funnel, and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.91 g, 10 mmol) and 4-methoxyacetophenone (1.50 g, 10 mmol) in 30 mL of ethanol. Stir the mixture at room temperature until a clear solution is obtained.
-
Base Addition: Cool the flask in an ice bath. Slowly add 15 mL of 10% aqueous NaOH solution drop-wise to the stirred mixture over 10-15 minutes. A color change and the formation of a precipitate are often observed.[13]
-
Reaction: Remove the flask from the ice bath and allow it to warm to room temperature. Stir the reaction mixture vigorously for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).
-
Product Isolation: Once the reaction is complete (indicated by the consumption of the starting aldehyde), pour the reaction mixture into a beaker containing ~150 g of crushed ice.[13]
-
Neutralization & Precipitation: Slowly acidify the mixture by adding 1 M HCl drop-wise while stirring, until the solution is acidic to litmus paper (pH ~5-6). This step protonates the phenoxide (if any) and ensures complete precipitation of the neutral chalcone product.[8]
-
Collection and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with several portions of cold deionized water to remove any residual acid, base, and inorganic salts.[8]
-
Drying: Allow the crude product to air dry completely or dry it in a desiccator under vacuum. The crude solid can then be weighed to calculate the crude yield before proceeding to purification.
Protocol 2: Purification by Recrystallization
Recrystallization is highly effective for purifying solid crude products that are already relatively pure. 95% ethanol is a commonly used and effective solvent for many chalcones.[8][14]
Procedure:
-
Dissolution: Place the crude, dry chalcone into an Erlenmeyer flask. Add a minimum amount of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate (below the boiling point of ethanol, ~78°C) while swirling. Continue to add small portions of hot ethanol until the chalcone is completely dissolved.[8] Expert Tip: Avoid adding a large excess of solvent, as this will significantly reduce the recovery yield. The goal is to create a saturated solution at high temperature.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: As the solution cools, the solubility of the chalcone decreases, and pure crystals will begin to form. If crystallization does not occur, scratching the inside of the flask with a glass rod at the liquid-air interface can induce nucleation.[15]
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals to a constant weight and determine the final yield and melting point.
Structural Characterization and Data Validation
Rigorous characterization is essential to confirm the identity and purity of the synthesized quinoline-chalcone. The data below is representative of what to expect for the target compound.
| Technique | Characteristic Feature / Expected Value | Purpose |
| TLC | Single spot with Rf different from starting materials | Assess purity and monitor reaction |
| Melting Point | Sharp, defined melting range (e.g., 155-157 °C) | Purity assessment (impurities broaden and depress MP) |
| FT-IR (cm⁻¹) | ~1650-1670 (C=O stretch, conjugated ketone)~1590-1610 (C=C stretch, alkene & aromatic)~970-990 (C-H bend, trans-alkene) | Functional group identification[16][17] |
| ¹H NMR (δ, ppm) | 8.9-9.1 (d, 1H, quinoline H2)8.2-8.4 (d, 1H, quinoline H4)7.5-8.1 (m, aromatic H)~7.8 (d, 1H, J ≈ 15.5 Hz, Hβ of enone)~7.4 (d, 1H, J ≈ 15.5 Hz, Hα of enone)~3.9 (s, 3H, -OCH₃) | Structural elucidation and confirmation of trans stereochemistry[3][18] |
| ¹³C NMR (δ, ppm) | >185 (C=O)~120-150 (Aromatic & Vinylic Carbons) | Confirms carbon skeleton[19] |
| HRMS (m/z) | Calculated [M+H]⁺ matches observed value | Confirms molecular formula and weight[16] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive reagents.2. Insufficient base or reaction time.3. Reaction temperature too low. | 1. Verify the purity of starting materials.2. Increase catalyst concentration or extend reaction time, monitoring by TLC.3. For unreactive substrates, gentle heating (40-50°C) may be required.[20] |
| "Oiling Out" during Recrystallization | 1. Solution is too supersaturated.2. Melting point of the chalcone is below the solvent's boiling point. | 1. Add a small amount of additional hot solvent to the oily mixture to achieve dissolution, then cool again slowly.2. Use a lower-boiling point solvent or switch to a mixed-solvent system (e.g., dissolve in hot ethanol, add water dropwise until cloudy, then clarify with a few drops of ethanol).[15] |
| Incomplete Reaction | 1. Poor reactivity of the specific acetophenone or aldehyde.2. Insufficient stirring. | 1. Consider a more potent catalyst system or alternative methods like microwave-assisted synthesis.[3]2. Ensure vigorous stirring to maintain a homogenous mixture, especially if solids are present. |
| Poor Separation by Column Chromatography | 1. Rf values of product and impurities are too close. | 1. Methodically optimize the eluent system. Test various solvent ratios (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol) by TLC to achieve better separation (a target Rf of 0.25-0.35 for the product is ideal).[8] |
Conclusion and Future Perspectives
This guide outlines a robust and reproducible methodology for the synthesis of quinoline-based chalcones from this compound. The Claisen-Schmidt condensation provides a versatile platform for generating a diverse library of these hybrid molecules. By systematically modifying the substituents on the acetophenone ring, researchers can conduct extensive structure-activity relationship (SAR) studies. This exploration is crucial for optimizing the biological activity of these compounds, paving the way for the development of new lead candidates in drug discovery programs targeting cancer, malaria, and other infectious diseases.[6][7]
References
- THE CHEMISTRY OF QUINOLINYL CHALCONES. Research Publish Journals.
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry.
- Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate.
- Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. ResearchGate.
- Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents. National Institutes of Health (NIH).
- Synthesis of 4-chloro-chalcone derivatives. Reaction conditions: (i) Methanol, aq. NaOH, rt. ResearchGate.
- Claisen condensation. Wikipedia.
- Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. International Union of Crystallography.
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Institutes of Health (NIH).
- SYNTHESIS OF CHALCONES. JETIR.
- Different approaches for the synthesis of chalcone derivatives of quinoline. ResearchGate.
- Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Royal Society of Chemistry.
- Chalcone: A Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH).
- Claisen-Schmidt Condensation Reaction. BYJU'S.
- Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. Science Alert.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. National Institutes of Health (NIH).
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace.
- Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. The Royal Society of Chemistry.
- Scheme 1. Claisen-Schmidt condensation for the synthesis of the... ResearchGate.
- Exploring Quinoline-linked Chalcones as broad-Spectrum antimicrobial agents: Synthesis, antibacterial, antifungal, molecular docking, pharmacokinetics, and DFT investigation. PubMed.
Sources
- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchpublish.com [researchpublish.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. byjus.com [byjus.com]
- 10. Claisen condensation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jetir.org [jetir.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00820K [pubs.rsc.org]
- 17. scispace.com [scispace.com]
- 18. Exploring Quinoline-linked Chalcones as broad-Spectrum antimicrobial agents: Synthesis, antibacterial, antifungal, molecular docking, pharmacokinetics, and DFT investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Chloroquinoline-3-carbaldehyde in the Synthesis of Novel Antimalarial Compounds
Abstract
The quinoline scaffold remains a cornerstone in the design of antimalarial agents, with drugs like chloroquine having served as a frontline therapy for decades.[1][2] However, the emergence of widespread drug resistance necessitates the development of novel analogues.[3] This guide provides a detailed exploration of 4-chloroquinoline-3-carbaldehyde, a highly versatile and strategic intermediate for the synthesis of new quinoline-based antimalarials. Its unique structure, featuring two distinct and orthogonally reactive sites—an electrophilic aldehyde at the C-3 position and a chlorine atom susceptible to nucleophilic substitution at the C-4 position—offers a powerful platform for generating chemical diversity.[4] We will detail the synthesis of this key intermediate via the Vilsmeier-Haack reaction and provide step-by-step protocols for its subsequent transformation into potential antimalarial compounds through reductive amination and nucleophilic aromatic substitution, explaining the scientific rationale behind each synthetic choice.
The Quinoline Core and its Antimalarial Significance
The 4-aminoquinoline pharmacophore is fundamental to the action of many antimalarial drugs.[5][6] These compounds are thought to exert their parasiticidal effect by accumulating in the acidic food vacuole of the Plasmodium parasite.[7] Inside the vacuole, they interfere with the detoxification of heme, a byproduct of hemoglobin digestion.[8] By complexing with heme, they prevent its polymerization into inert hemozoin crystals, leading to a buildup of toxic free heme that induces oxidative stress and ultimately kills the parasite.[8][9] The strategic importance of this compound lies in its capacity to serve as a foundational building block for creating novel molecules that retain this essential pharmacophore while introducing structural modifications aimed at overcoming resistance mechanisms.
Synthesis of the Key Intermediate: this compound
The most efficient and widely documented method for preparing this compound and its analogues is the Vilsmeier-Haack reaction.[4][10] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve simultaneous cyclization and formylation of an appropriate precursor, such as an N-arylacetamide or an acetophenone oxime.[10][11]
Protocol 1: Synthesis via Vilsmeier-Haack Reaction of Acetanilide
This protocol describes the synthesis of a substituted 2-chloroquinoline-3-carbaldehyde from the corresponding acetanilide, a common starting material.
Rationale: The Vilsmeier reagent acts as an electrophile, attacking the electron-rich aromatic ring of the acetanilide. A subsequent cascade of intramolecular reactions leads to the formation of the quinoline ring system with the desired chloro and formyl groups installed in a single, efficient operation.
Materials:
-
Substituted Acetanilide (1.0 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
Phosphorus oxychloride (POCl₃) (5.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Add the substituted acetanilide (1.0 eq) and anhydrous DCM to the flask.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (5.0 eq) dropwise to ice-cold DMF (3.0 eq) with stirring. Maintain the temperature below 5°C.
-
Once the Vilsmeier reagent is formed, add it dropwise to the acetanilide solution at 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the 2-chloroquinoline-3-carbaldehyde derivative.[12]
Data Presentation: Properties of the Key Intermediate
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 201420-30-6 | [4][13][14] |
| Molecular Formula | C₁₀H₆ClNO | |
| Molecular Weight | 191.61 g/mol | [13] |
| Appearance | Solid | [13] |
| ¹H NMR (δ, ppm) | ~10.3 (s, 1H, CHO), ~7.0-8.5 (m, 5H, Ar-H) | [4] |
| IR (cm⁻¹) | ~1690 (C=O, aldehyde), ~1580-1600 (C=C, aromatic) |[12] |
Visualization: Vilsmeier-Haack Reaction Mechanism
Sources
- 1. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 7. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. ijsr.net [ijsr.net]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. chemijournal.com [chemijournal.com]
- 13. This compound | 201420-30-6 [sigmaaldrich.com]
- 14. 201420-30-6|this compound|BLD Pharm [bldpharm.com]
Application Note: Protocol for the Reduction of the Alde-hyde Group in 4-Chloroquinoline-3-carbaldehyde
<
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Specifically, (4-chloroquinolin-3-yl)methanol, the product of the reduction of 4-chloroquinoline-3-carbaldehyde, serves as a critical building block for the synthesis of novel bioactive molecules. The targeted reduction of the aldehyde functional group in the presence of a halogenated quinoline ring is a key synthetic transformation that requires a mild and selective reducing agent to avoid unwanted side reactions, such as dehalogenation.
This application note provides a detailed protocol for the efficient and selective reduction of the aldehyde group in this compound to the corresponding primary alcohol, (4-chloroquinolin-3-yl)methanol. The recommended protocol utilizes sodium borohydride (NaBH₄), a widely used, mild, and chemoselective reducing agent.[2][3] The causality behind the experimental choices and a self-validating system for the protocol are explained to ensure reproducibility and success for researchers, scientists, and drug development professionals.
Core Principles and Mechanistic Insights
The reduction of an aldehyde to a primary alcohol involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.[4][5][6][7][8] Sodium borohydride is an excellent source of hydride ions for this purpose.[4][5]
Why Sodium Borohydride?
Sodium borohydride is the reagent of choice for this transformation due to its remarkable chemoselectivity.[2][3] It readily reduces aldehydes and ketones but is generally unreactive towards other functional groups such as esters, amides, and, importantly in this case, aryl chlorides under standard conditions.[3] More potent reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to the undesirable reduction of the chloro-substituent on the quinoline ring.[7][8][9] The milder nature of NaBH₄ ensures that the integrity of the 4-chloroquinoline core is maintained.
The reaction mechanism proceeds via the nucleophilic attack of a hydride ion from the borohydride complex onto the carbonyl carbon of the aldehyde.[6][10][11] This forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the solvent (e.g., methanol or ethanol) or during aqueous workup, yields the desired primary alcohol.[5][6]
Reaction Pathway
Caption: Reaction pathway for the reduction of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the reduction of this compound using sodium borohydride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially available | |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially available | Handle with care; moisture sensitive. |
| Methanol (MeOH) | Anhydrous | Commercially available | |
| Dichloromethane (DCM) | ACS Grade | Commercially available | |
| Saturated aqueous ammonium chloride (NH₄Cl) | Prepared in-house | ||
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially available | ||
| Round-bottom flask | Appropriate size for the reaction scale. | ||
| Magnetic stirrer and stir bar | |||
| Ice bath | |||
| Separatory funnel | |||
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous methanol (10-20 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. This is crucial to control the initial exotherm of the reaction.
-
Addition of Sodium Borohydride: While maintaining the temperature at 0-5 °C, slowly and portion-wise add sodium borohydride (1.2-1.5 eq.) to the stirred solution. The slow addition helps to manage the reaction rate and prevent excessive foaming.
-
Reaction Monitoring: After the addition of NaBH₄ is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature.[12] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching the Reaction: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding saturated aqueous ammonium chloride solution at 0 °C. This step should be performed in a well-ventilated fume hood as hydrogen gas may be evolved.
-
Workup and Extraction:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
To the resulting residue, add deionized water and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers in a separatory funnel and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude (4-chloroquinolin-3-yl)methanol can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to afford the pure product as a solid.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the reduction and purification process.
Self-Validating System and Troubleshooting
To ensure the success and reproducibility of this protocol, a self-validating system is incorporated through in-process controls and characterization of the final product.
In-Process Controls
-
TLC Monitoring: Regular monitoring of the reaction by TLC is essential. A suitable mobile phase (e.g., 30% ethyl acetate in hexanes) should show a clear distinction between the starting aldehyde and the product alcohol (the alcohol will have a lower Rf value). The disappearance of the starting material spot indicates the completion of the reaction.
-
Temperature Control: Maintaining a low temperature during the addition of NaBH₄ is critical for safety and selectivity. A runaway reaction can lead to side products.
Product Characterization
The identity and purity of the final product, (4-chloroquinolin-3-yl)methanol, should be confirmed by standard analytical techniques:
-
Melting Point: Compare the melting point of the purified product with the literature value.
-
Spectroscopic Analysis:
-
¹H NMR: The spectrum should show the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of a new signal for the methylene protons of the alcohol (around 4.5-5.0 ppm) and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The carbonyl carbon signal (around 190 ppm) of the aldehyde should be absent, and a new signal for the alcohol carbon (around 60-65 ppm) should be present.
-
IR Spectroscopy: The characteristic C=O stretching frequency of the aldehyde (around 1700 cm⁻¹) should disappear, and a broad O-H stretching band should appear (around 3200-3600 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of (4-chloroquinolin-3-yl)methanol.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient NaBH₄, low reaction temperature, or short reaction time. | Add more NaBH₄, allow the reaction to warm to room temperature, and/or increase the reaction time. |
| Presence of side products | Reaction temperature too high, impure starting material. | Ensure proper temperature control. Purify the starting material before the reaction. |
| Low yield | Inefficient extraction, loss during purification. | Perform multiple extractions. Optimize the purification method. |
Conclusion
This application note provides a robust and reliable protocol for the selective reduction of the aldehyde group in this compound to (4-chloroquinolin-3-yl)methanol using sodium borohydride. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development. The inclusion of a self-validating system through in-process controls and thorough product characterization ensures the integrity and reproducibility of the synthesis.
References
- ResearchGate. (2025).
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen ferment
- ResearchGate. (2015). Scheme 3.
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkyl
- Sci-Hub. (1975). Reactions of Sodium Borohydride in Acidic Media; III. Reduction and Alkylation of Quinoline and Isoquinoline with Carboxylic Acids.
- Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
- Quora. (2017). What is the full reaction mechanism for NaBH4 + aldehyde?
- ResearchGate. (n.d.). Synthesis of 4-chloro-chalcone derivatives. Reaction conditions: (i) Methanol, aq. NaOH, rt.
- Arkat USA. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
- MDPI. (n.d.).
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.).
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols.
- Taylor & Francis Online. (n.d.).
- Chemistry LibreTexts. (2019). 18.4: Reduction of Aldehydes and Ketones.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applic
- MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- Chemistry LibreTexts. (2024). 17.
- EvitaChem. (n.d.). (2-Chloroquinolin-3-yl)methanol.
- OpenStax. (2023). 17.4 Alcohols from Carbonyl Compounds: Reduction. Organic Chemistry.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 17.4 Alcohols from Carbonyl Compounds: Reduction - Organic Chemistry | OpenStax [openstax.org]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. Buy (2-Chloroquinolin-3-yl)methanol (EVT-319387) | 125917-60-4 [evitachem.com]
Application Notes & Protocols: 4-Chloroquinoline-3-carbaldehyde in Fluorometric Assays
Introduction: Unveiling a Versatile Fluorogenic Reagent
For researchers, scientists, and drug development professionals engaged in the sensitive quantification of primary amines, the quest for robust and reliable analytical methods is perpetual. In this context, 4-Chloroquinoline-3-carbaldehyde emerges as a promising, yet underexplored, fluorogenic derivatizing agent. Its unique bifunctional architecture, featuring a reactive aldehyde group and a strategically positioned chloro substituent on a quinoline core, offers a compelling platform for the development of highly sensitive fluorometric assays. This document provides a comprehensive guide to the application of this compound for the quantification of primary amines, including amino acids and other biocompatible molecules. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the potential for further applications. While this compound is a known synthetic intermediate, its application as a primary amine detection reagent is an area ripe for exploration. The protocols herein are founded on established chemical principles of Schiff base formation and the fluorescence of quinoline derivatives.[1][2][3]
Core Principle: Fluorogenic Schiff Base Formation
The primary mechanism underpinning the use of this compound in fluorometric assays is its reaction with primary amines to form a Schiff base. This condensation reaction between the aldehyde group of the quinoline derivative and the primary amino group of the analyte results in the formation of a C=N double bond (an imine).[3] This reaction transforms the non-fluorescent or weakly fluorescent this compound into a highly fluorescent derivative.
The quinoline ring system is known to exhibit fluorescence, and the formation of the extended conjugated system upon Schiff base formation often leads to a significant enhancement of the fluorescence quantum yield and a shift in the emission wavelength.[4] The electron-withdrawing nature of the chloro group at the 4-position can further influence the photophysical properties of the resulting fluorophore, potentially enhancing its fluorescent characteristics.[5]
Figure 1: Proposed reaction of this compound with a primary amine.
Key Advantages of this compound as a Fluorogenic Probe
-
Fluorogenic Nature: The reagent itself is weakly fluorescent, leading to a low background signal and a high signal-to-noise ratio upon reaction with the analyte.
-
Specificity for Primary Amines: The aldehyde group selectively reacts with primary amines under controlled conditions.
-
Tunable Photophysical Properties: The quinoline scaffold allows for potential modifications to fine-tune the excitation and emission wavelengths for specific applications.
-
Versatility: The protocol can be adapted for the analysis of a wide range of primary amine-containing molecules, including amino acids, biogenic amines, and therapeutic agents.
Detailed Experimental Protocol: Fluorometric Quantification of Primary Amines
This protocol provides a starting point for the development of a robust fluorometric assay for the quantification of primary amines using this compound. Optimization of reaction conditions (e.g., pH, temperature, incubation time, and reagent concentration) is recommended for specific analytes and sample matrices.
Materials and Reagents
-
This compound (Purity ≥95%)
-
Primary amine standard (e.g., glycine, bovine serum albumin)
-
Boric acid buffer (0.1 M, pH 9.5)
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO, spectroscopic grade)
-
Microplates (96-well, black, flat-bottom)
-
Fluorescence microplate reader
Procedure
-
Preparation of Reagent Stock Solution:
-
Dissolve 10 mg of this compound in 10 mL of DMSO to prepare a 1 mg/mL stock solution.
-
Note: This stock solution should be stored at 4°C, protected from light, and used within a week.
-
-
Preparation of Working Reagent Solution:
-
Dilute the stock solution 1:10 in methanol to obtain a 100 µg/mL working solution.
-
Note: Prepare this solution fresh daily.
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of the primary amine analyte in the boric acid buffer (pH 9.5). The concentration range should be appropriate for the expected sample concentrations.
-
-
Derivatization Reaction:
-
In a 96-well microplate, add 50 µL of each standard solution or sample.
-
Add 50 µL of the working reagent solution to each well.
-
Mix thoroughly by gentle shaking for 1 minute.
-
Incubate the plate at 60°C for 30 minutes in the dark.
-
Allow the plate to cool to room temperature for 10 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
Set the excitation wavelength to approximately 350 nm and the emission wavelength to approximately 450 nm.
-
Note: The optimal excitation and emission wavelengths should be determined experimentally by scanning the spectrum of the derivatized product.
-
Data Analysis
-
Blank Correction: Subtract the average fluorescence intensity of the blank wells (containing only buffer and reagent) from the fluorescence intensity of all other wells.
-
Standard Curve: Plot the blank-corrected fluorescence intensity of the standards against their corresponding concentrations.
-
Sample Quantification: Determine the concentration of the primary amine in the unknown samples by interpolating their fluorescence intensity on the standard curve.
Figure 2: A generalized workflow for the fluorometric assay.
Expected Results and Performance Characteristics
The following table summarizes the anticipated performance characteristics of the assay. These values are illustrative and should be determined experimentally for each specific application.
| Parameter | Expected Value/Characteristic |
| Linear Range | Dependent on analyte, typically in the low micromolar to nanomolar range. |
| Limit of Detection (LOD) | Expected to be in the nanomolar range. |
| Selectivity | High for primary amines over secondary and tertiary amines. |
| Precision (RSD%) | < 5% for intra-day and < 10% for inter-day assays. |
| Excitation Max (λex) | ~350 nm |
| Emission Max (λem) | ~450 nm |
Troubleshooting and Method Optimization
-
High Background Fluorescence:
-
Cause: Impure reagent or solvent contamination.
-
Solution: Use high-purity reagents and solvents. Prepare fresh reagent solutions daily.
-
-
Low Fluorescence Signal:
-
Cause: Incomplete reaction, suboptimal pH, or incorrect excitation/emission wavelengths.
-
Solution: Optimize incubation time and temperature. Verify and adjust the pH of the reaction buffer. Perform excitation and emission scans to determine the optimal wavelengths.
-
-
Poor Reproducibility:
-
Cause: Inaccurate pipetting, temperature fluctuations, or photobleaching.
-
Solution: Use calibrated pipettes. Ensure consistent incubation temperatures. Minimize exposure of the reaction mixture to light.
-
Further Applications and Future Directions
The versatility of this compound opens up avenues for a range of applications beyond simple quantification in a microplate format.
-
High-Performance Liquid Chromatography (HPLC): The derivatization protocol can be adapted for pre-column derivatization in HPLC analysis of complex mixtures of amino acids or other primary amines, enabling their separation and sensitive fluorescence detection.[6][7]
-
Cellular Imaging: With appropriate modifications to enhance cell permeability and reduce cytotoxicity, derivatives of this compound could potentially be developed as fluorescent probes for imaging primary amines in living cells.
-
Drug Development: The assay can be employed for the quantification of primary amine-containing drugs and for monitoring their metabolic fate.
Conclusion
This compound presents a valuable tool for researchers in need of a sensitive and specific method for the fluorometric determination of primary amines. The straightforward reaction mechanism, coupled with the favorable fluorescent properties of the resulting Schiff base, makes it an attractive alternative to existing reagents. The protocols and insights provided in this document serve as a robust foundation for the successful implementation and further development of assays based on this promising fluorogenic probe.
References
- El-Maghrabey, M. H., et al. (2018). Aromatic aldehydes as selective fluorogenic derivatizing agents for α-dicarbonyl compounds. Application to HPLC analysis of some advanced glycation end products and oxidative stress biomarkers in human serum. Journal of Pharmaceutical and Biomedical Analysis, 158, 38-46.
- Beale, S. C., et al. (1990). Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection. Journal of Chromatography A, 499, 579-587.
- Roth, M. (1971). Fluorescence reaction for amino acids. Analytical Chemistry, 43(7), 880-882.
- Udenfriend, S., et al. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871-872.
- de Montigny, P., et al. (1987). Naphthalene-2,3-dicarboxaldehyde/cyanide: a new fluorogenic reagent for the analysis of primary amines and amino acids by liquid chromatography. Analytical Chemistry, 59(8), 1096-1101.
- Ibrahim, M. N., et al. (2014). Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents. International Journal of Scientific & Engineering Research, 5(3), 531-537.
- Thorat, B. R., et al. (2012). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy- 3-methoxy-5-nitrobenzaldehyde. Journal of Chemical and Pharmaceutical Research, 4(1), 18-26.
- da Silva, J. G., et al. (2016). Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 169, 105-112.
- Chow, F., & Karmen, A. (1980). Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence. Clinical Chemistry, 26(10), 1480-1483.
- Lee, D. Y., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 26(14), 4153.
- Patange, V. B., et al. (2013). Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Der Pharma Chemica, 5(2), 125-129.
- Singh, R., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(35), 32187-32203.
- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8566-8597.
- Luan, F., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(5), 659-666.
- Suzuki, Y., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17684.
- Kuras, M., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29481-29488.
Sources
- 1. newsama.com [newsama.com]
- 2. jocpr.com [jocpr.com]
- 3. chemijournal.com [chemijournal.com]
- 4. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Schiff bases from 4-chloroquinoline-3-carbaldehyde
An In-Depth Guide to the Synthesis, Characterization, and Application of Schiff Bases Derived from 4-Chloroquinoline-3-carbaldehyde
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It details the synthesis of Schiff bases from this compound, a versatile intermediate in modern medicinal chemistry. The protocols herein are designed to be self-validating, emphasizing not only the procedural steps but also the underlying chemical principles and critical characterization techniques required to ensure success.
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] By functionalizing the this compound core through Schiff base formation—a straightforward condensation reaction with primary amines—a diverse library of novel chemical entities can be generated for biological screening.[4][5] These resulting imines (or azomethines) often exhibit enhanced biological activity, making this synthetic route a focal point of interest.[5][6]
Part 1: The Underlying Chemistry: Mechanism and Rationale
The formation of a Schiff base is a classic nucleophilic addition-elimination reaction.[5] Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the this compound.
-
Hemiaminal Intermediate: This attack forms an unstable tetrahedral intermediate known as a hemiaminal.[7]
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, creating a better leaving group (water).
-
Elimination: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (C=N), the characteristic imine functionality of a Schiff base.[5]
This reaction is typically reversible and often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[8][9]
Caption: General mechanism for Schiff base formation.
Part 2: Experimental Protocols
This section provides a general, robust protocol for the synthesis of Schiff bases from this compound. Variations in reaction time and purification solvent may be necessary depending on the specific primary amine used.
Safety and Handling Precautions
This compound is a hazardous substance.[10] Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.[11]
-
Ventilation: Conduct all operations in a well-ventilated fume hood.[11]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[12] In case of contact, rinse immediately and thoroughly with water.[11]
-
Storage: Store the reagent in a tightly closed container in a cool, dry place, such as a refrigerator.[10]
General Synthesis Protocol (Conventional Reflux)
This method is reliable and suitable for a wide range of primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, 2-aminophenol)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20-30 mL).
-
Amine Addition: To this stirred solution, add an equimolar amount of the desired primary amine (1.0 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[8][9]
-
Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the aldehyde spot indicates the completion of the reaction. Reaction times typically range from 4 to 8 hours.[9]
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a DMF/ethanol mixture).[13]
-
Drying: Dry the purified product in a vacuum oven to obtain the final Schiff base.
Reaction Parameter Summary
The choice of amine can influence reaction conditions and outcomes. The following table provides examples.
| Amine Reactant | Solvent System | Typical Reflux Time | Expected Product Appearance |
| Aniline | Ethanol | 4-6 hours | Pale yellow solid |
| 4-Methoxyaniline | Ethanol | 5-7 hours | Yellow solid |
| 4-Nitroaniline | Ethanol/DMF (5:1) | 6-8 hours | Orange to yellow solid |
| 2-Aminophenol | Ethanol | 4-6 hours | Yellow to brown solid |
| Hydrazine Hydrate | Ethanol | 2-3 hours | White to off-white solid |
Part 3: Workflow and Characterization
A systematic workflow ensures the synthesis of a pure, well-characterized compound.
Caption: Standard experimental workflow for synthesis and validation.
Spectroscopic Validation
Characterization is non-negotiable for confirming the structure of the synthesized Schiff base.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is the first and quickest method to confirm the formation of the imine bond.
-
Key Observation: The disappearance of the strong C=O stretching band of the aldehyde (typically ~1690-1710 cm⁻¹) and the N-H stretching bands of the primary amine (typically ~3300-3400 cm⁻¹).[14]
-
Confirming Peak: The appearance of a new, strong absorption band corresponding to the C=N (azomethine) stretch, typically in the range of 1610-1640 cm⁻¹ .[5][15][16]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides definitive structural proof.
-
¹H NMR: Look for the disappearance of the aldehyde proton singlet (typically δ 9.5-10.5 ppm). A new, characteristic singlet will appear for the azomethine proton (-CH=N-), typically downfield in the δ 8.5-9.5 ppm region.[17][18][19] Aromatic protons of both the quinoline and the amine moiety will also be present.
-
¹³C NMR: The aldehyde carbon signal (~190 ppm) will disappear. A new signal for the imine carbon (-C H=N-) will appear in the δ 158-165 ppm range.[17][18]
C. Mass Spectrometry (MS) MS confirms the molecular weight of the product.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.[20][21] The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio) should be observable in the molecular ion cluster.
| Technique | Key Feature of Starting Material | Corresponding Feature of Schiff Base Product |
| FT-IR | Strong C=O stretch (~1700 cm⁻¹) | Appearance of strong C=N stretch (1610-1640 cm⁻¹ )[5][22] |
| ¹H NMR | Aldehyde proton (-CHO) singlet (~δ 10 ppm) | Azomethine proton (-CH=N-) singlet (~δ 8.5-9.5 ppm )[17][18] |
| ¹³C NMR | Aldehyde carbon (-CHO) signal (~δ 190 ppm) | Imine carbon (-C=N-) signal (~δ 158-165 ppm )[17] |
| Mass Spec | M.W. of 191.61 g/mol | [M]⁺ or [M+H]⁺ corresponding to the new compound's M.W. |
Part 4: Applications in Drug Discovery
Schiff bases derived from the quinoline scaffold are highly sought after in medicinal chemistry due to their wide range of pharmacological activities. The combination of the quinoline nucleus and the azomethine linkage often leads to compounds with significant therapeutic potential.[1][3]
-
Antimicrobial Agents: The quinoline core is a known pharmacophore in various antibacterial and antifungal drugs. Schiff base derivatives have shown potent activity against a range of pathogens, including E. coli, S. aureus, and C. albicans.[13][23]
-
Anticancer Agents: Numerous quinoline derivatives exhibit cytotoxicity against various cancer cell lines.[2] The Schiff bases synthesized from this compound are valuable candidates for screening as potential anticancer agents, potentially acting through mechanisms like apoptosis induction or cell cycle arrest.[2][4]
-
Antimalarial and Anti-inflammatory Activity: The 4-chloroquinoline moiety is famously the core of chloroquine, a cornerstone antimalarial drug. Derivatives incorporating the Schiff base linkage are actively investigated for novel antimalarial and anti-inflammatory properties.[5]
The ease of synthesis allows for the creation of large, diverse libraries of these compounds, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for specific biological targets.
References
- IR Spectra of Schiff base ligand. | Download Scientific Diagram. (2022).
- A Comprehensive Review on Broad Spectrum of Medicinal Applications of Schiff Base Metal Complexes Derived from Quinoline Scaffolds | Request PDF. (2024).
- Leško, J., & Lásiková, A. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
- Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Al-Nahrain University. [Link]
- Insights into Quinoline Schiff Bases as Anticancer Agents. (2024).
- Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. (2021).
- Borges, E. M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. [Link]
- Sonawane, H. R., et al. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. European Journal of Medicinal Chemistry. [Link]
- IR spectra of Schiff base ligand, L (a) and Zn(II) complex, 5 (b). (2014).
- Jenisha, S., et al. (2015). SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. International Journal of Pharmaceutical Sciences and Research. [Link]
- IR spectra of Schiff base (HL). | Download Scientific Diagram. (2015).
- Ranade, S. D., et al. Quinoline-based Schiff bases as possible antidiabetic agents: ligand-based pharmacophore modeling, 3D QSAR, docking, and molecular dynamics simulations study. RSC Medicinal Chemistry. [Link]
- Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Research Journal of Pharmacy and Technology. [Link]
- Synthesis and Characterization of Multifunctional Chiral Schiff Base Deriv
- What are the conditions used for schiff base reaction? (2015).
- Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide. (2018). Cogent Chemistry. [Link]
- Preparation and Characterization of Some Schiff Base Compounds. (2020). International Journal of Chemistry and Technology. [Link]
- Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). MDPI. [Link]
- Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2023). ACS Omega. [Link]
- Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives.
- Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. (2018).
- Mahmoodi, N., et al. (2010). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry. [Link]
- Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. E-Journal of Chemistry. [Link]
- Synthesis and characterization of novel Schiff base ligands. (2023). International Journal of Chemical Studies. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. ckthakurcollege.net [ckthakurcollege.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 6. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | 201420-30-6 [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. sphinxsai.com [sphinxsai.com]
- 16. journals-sathyabama.com [journals-sathyabama.com]
- 17. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chempap.org [chempap.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Fused Heterocyclic Systems at Your Fingertips: A Guide to One-Pot Synthesis Using 4-Chloroquinoline-3-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is relentless. Fused heterocyclic systems, particularly those incorporating the quinoline nucleus, represent a privileged class of compounds with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The strategic fusion of additional heterocyclic rings to the quinoline core can modulate and enhance these biological effects. This guide provides an in-depth exploration of the versatile and efficient one-pot synthesis of a variety of fused heterocyclic systems utilizing the readily accessible and highly reactive building block, 4-chloroquinoline-3-carbaldehyde.
The dual reactivity of this compound, possessing both a reactive aldehyde function and a displaceable chloro group, makes it an exceptional precursor for domino and multi-component reactions. This allows for the construction of complex molecular architectures in a single, efficient step, adhering to the principles of green chemistry by minimizing waste and energy consumption.
The Power of One-Pot Reactions: A Strategic Overview
One-pot synthesis, a cornerstone of modern synthetic chemistry, offers numerous advantages over traditional multi-step approaches. By combining multiple reaction steps in a single flask without the isolation of intermediates, these methods are inherently more efficient, leading to higher overall yields and reduced consumption of solvents and reagents. This approach is particularly powerful in the construction of complex heterocyclic frameworks, where sequential bond formations can be orchestrated in a domino or tandem fashion.
The use of this compound in such reactions allows for a convergent and diversity-oriented synthesis of a wide array of fused quinoline systems. The aldehyde group serves as a handle for initial condensation or cycloaddition reactions, while the chloro group can be subsequently displaced by an intramolecular nucleophilic attack to forge the final heterocyclic ring.
Mechanistic Insights: The Dual Reactivity of this compound
The synthetic utility of this compound in one-pot reactions stems from the orthogonal reactivity of its two key functional groups. The reaction design often involves an initial transformation at the aldehyde group, which then positions a nucleophile for a subsequent intramolecular cyclization via displacement of the chloro group.
Below is a generalized mechanistic workflow illustrating this principle:
Caption: Generalized workflow for one-pot synthesis.
This guide will now delve into specific protocols for the synthesis of various fused heterocyclic systems, including pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and pyrimido[4,5-b]quinolines, all originating from the versatile this compound.
Application Protocol 1: One-Pot Synthesis of Pyrazolo[3,4-b]quinolines
Pyrazolo[3,4-b]quinolines are a class of fused heterocycles that have garnered significant interest due to their potential as kinase inhibitors and anticancer agents. The following protocol details a highly efficient, water-mediated one-pot synthesis.[3]
Scientific Rationale
This reaction proceeds via an initial condensation of the aldehyde group of this compound with a hydrazine derivative to form a hydrazone intermediate. The subsequent intramolecular nucleophilic attack of the distal nitrogen of the hydrazone onto the carbon bearing the chloro group, followed by elimination of HCl and aromatization, yields the fused pyrazolo[3,4-b]quinoline system. The use of water as a solvent makes this a green and cost-effective method.
Materials and Equipment
-
This compound
-
Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine)
-
Water (distilled or deionized)
-
Ethanol (for recrystallization)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Melting point apparatus
-
NMR spectrometer and mass spectrometer for product characterization
Experimental Protocol
-
Reaction Setup: In a 50 mL round-bottom flask, add this compound (1.0 mmol, 191.6 mg).
-
Reagent Addition: Add 10 mL of water to the flask, followed by the addition of hydrazine hydrate (1.2 mmol, 60 µL) or phenylhydrazine (1.2 mmol, 130 mg).
-
Reaction Conditions: Stir the reaction mixture vigorously at reflux (100 °C) for 2-3 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: Upon completion of the reaction (disappearance of the starting aldehyde), cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold water. Recrystallize the crude product from hot ethanol to afford the pure pyrazolo[3,4-b]quinoline.
-
Characterization: Characterize the final product by determining its melting point and recording its 1H NMR, 13C NMR, and mass spectra.
Expected Results
This protocol typically affords the desired pyrazolo[3,4-b]quinolines in good to excellent yields (85-95%). The physical and spectroscopic data for the unsubstituted product are provided in the table below.
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 1H-Pyrazolo[3,4-b]quinoline | C10H7N3 | 169.18 | ~90 | >300 |
Application Protocol 2: One-Pot Synthesis of Thieno[2,3-b]quinolines
Thieno[2,3-b]quinolines are another important class of fused heterocycles with diverse biological activities, including antimicrobial and anticancer properties. The following protocol is an adaptation of the Gewald reaction, a well-established method for the synthesis of thiophenes.
Scientific Rationale
This one-pot, three-component reaction involves the initial Knoevenagel condensation of this compound with an active methylene compound (e.g., ethyl cyanoacetate) in the presence of a base. The resulting electron-deficient alkene then undergoes a Michael addition with a sulfur nucleophile (e.g., ethyl thioglycolate). The subsequent intramolecular cyclization via nucleophilic attack of the enolate on the quinoline ring, followed by elimination of the chloro group and aromatization, furnishes the thieno[2,3-b]quinoline scaffold.
Materials and Equipment
-
This compound
-
Ethyl cyanoacetate
-
Ethyl thioglycolate
-
Elemental sulfur
-
Morpholine or piperidine (as a basic catalyst)
-
Ethanol
-
Standard laboratory glassware for reflux and work-up
-
Chromatography column for purification
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 mmol, 191.6 mg), ethyl cyanoacetate (1.0 mmol, 113.1 mg), and elemental sulfur (1.2 mmol, 38.5 mg) in 20 mL of ethanol.
-
Catalyst Addition: Add morpholine (0.2 mL) as a catalyst to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and maintain it for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure of the purified thieno[2,3-b]quinoline derivative using spectroscopic techniques (NMR, MS) and melting point analysis.
Expected Results
This multicomponent reaction provides a straightforward route to highly functionalized thieno[2,3-b]quinolines in moderate to good yields.
| Compound | Molecular Formula | Molecular Weight | Yield (%) |
| Ethyl 2-amino-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-3-carboxylate | C14H12N2O3S | 288.32 | 60-75 |
Application Protocol 3: One-Pot Synthesis of Pyrimido[4,5-b]quinolines
Pyrimido[4,5-b]quinolines are of significant interest in medicinal chemistry due to their structural similarity to folic acid and their potential as dihydrofolate reductase inhibitors.[2] This protocol describes a one-pot, three-component synthesis.[1][4]
Scientific Rationale
This synthesis is a variation of the Biginelli reaction. It commences with the Knoevenagel condensation of this compound with a 1,3-dicarbonyl compound (e.g., dimedone). The resulting intermediate then undergoes a Michael addition with a urea or thiourea derivative. The final step involves an intramolecular cyclization and dehydration to afford the fused pyrimido[4,5-b]quinoline system.
Materials and Equipment
-
This compound
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
-
Urea or Thiourea
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Acetonitrile or Ethanol
-
Standard laboratory glassware for reflux and work-up
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 191.6 mg), dimedone (1.0 mmol, 140.2 mg), and urea (1.2 mmol, 72.1 mg).
-
Solvent and Catalyst Addition: Add 15 mL of acetonitrile and a catalytic amount of p-toluenesulfonic acid (10 mol%, 17.2 mg).
-
Reaction Conditions: Reflux the mixture for 8-10 hours, with TLC monitoring to track the consumption of the starting materials.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Add cold water to the residue to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.
-
Characterization: Analyze the final product using standard analytical techniques to confirm its structure and purity.
Visualizing the Diversity of Fused Systems
The versatility of this compound as a synthon is evident in the variety of fused heterocyclic systems that can be accessed through one-pot methodologies.
Caption: Synthetic pathways from this compound.
Conclusion and Future Outlook
The application of this compound in one-pot synthetic strategies provides a powerful and efficient avenue for the generation of diverse and medicinally relevant fused heterocyclic systems. The protocols outlined in this guide serve as a practical starting point for researchers to explore the synthesis of novel compounds. The inherent modularity of these multi-component reactions allows for the facile introduction of various substituents, enabling the construction of large compound libraries for high-throughput screening in drug discovery programs. Further exploration into novel catalytic systems and reaction conditions will undoubtedly expand the scope of this versatile building block in the synthesis of next-generation therapeutics.
References
- Mali, J. R., et al. (2014). Water-Mediated One-Pot Synthetic Route for Pyrazolo[3,4-b]quinolines.
- Nikpassand, M., et al. (2018). Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Scientific Reports. [Link]
- Hamama, W. S., et al. (2018).
- Fathima, S. A., et al. (2022).
- Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. (2015). RSC Advances. [Link]
Sources
- 1. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00779H [pubs.rsc.org]
Application Notes & Protocols: The Strategic Use of 4-Chloroquinoline-3-carbaldehyde as a Precursor for Novel Anticancer Agents
An Application Guide for Drug Development Professionals
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Within this class, 4-chloroquinoline-3-carbaldehyde emerges as a uniquely versatile precursor for the synthesis of novel anticancer agents. Its strategic value lies in its dual-reactive nature: an electrophilic aldehyde at the 3-position and a displaceable chloro group at the 4-position.[3] This configuration provides a robust platform for generating diverse molecular libraries through controlled, sequential, or tandem reactions. This guide provides a detailed technical overview, field-proven protocols, and the mechanistic rationale for leveraging this powerful intermediate in anticancer drug discovery.
The Quinoline Scaffold in Oncology
Quinoline derivatives are integral to modern oncology, with several compounds having been successfully translated into clinical use.[4][5] Their mechanisms of action are diverse and impactful, ranging from the inhibition of critical signaling kinases (like EGFR, VEGFR, and Pim-1) to the disruption of DNA replication and repair through topoisomerase inhibition and DNA intercalation.[4][6][7][8] Compounds such as Camptothecin and its analogues (Topotecan, Irinotecan) underscore the therapeutic potential of the quinoline core.[2][9] The development of new quinoline-based agents aims to overcome challenges like drug resistance and to improve target selectivity.[10][11]
This compound is a key starting material that allows chemists to systematically explore the chemical space around the quinoline core, enabling the fine-tuning of structure-activity relationships (SAR) to optimize potency and selectivity.[3]
Synthesis of the Precursor: this compound
The most efficient and widely adopted method for the synthesis of 2-chloro- and 4-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[12][13] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic substrate, which then undergoes cyclization.
The synthesis can be reliably achieved from readily available N-arylacetamides or acetophenone oximes.[12] The Vilsmeier reagent acts as both the formylating agent and the cyclizing agent, leading to the formation of the chloroquinoline carbaldehyde in a one-pot procedure.
Caption: Vilsmeier-Haack synthesis workflow.
Protocol 1: Synthesis of this compound from Acetanilide
This protocol describes a general procedure for the Vilsmeier-Haack cyclization of N-arylacetamides.
Materials:
-
Substituted N-arylacetamide (1.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask, magnetic stirrer, ice bath, reflux condenser
Procedure:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel and magnetic stirrer, cool DMF in an ice bath to 0-5 °C.
-
Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.[14]
-
Substrate Addition: Add the N-arylacetamide substrate portion-wise to the reaction mixture, maintaining the low temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C and maintain for 4-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with stirring.
-
Neutralization & Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will often precipitate as a solid. If not, extract the aqueous solution three times with ethyl acetate.
-
Purification: If a solid precipitates, filter it, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[12] If extracted, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
Synthetic Diversification for Anticancer Drug Candidates
The power of this compound lies in its ability to undergo selective reactions at its two functional handles.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 5. researchgate.net [researchgate.net]
- 6. ijmphs.com [ijmphs.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline-based compounds with potential activity against drug-resistant cancers. | Semantic Scholar [semanticscholar.org]
- 12. ijsr.net [ijsr.net]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Guide to the Formylation of N-Arylacetamides: Protocols, Mechanisms, and Comparative Analysis
An Application Note for Researchers and Drug Development Professionals
Abstract
The introduction of a formyl group onto an N-arylacetamide scaffold is a pivotal transformation in synthetic organic chemistry, providing critical intermediates for the synthesis of pharmaceuticals, heterocyclic compounds, and other fine chemicals.[1][2] The acetamido group, being an ortho-, para-directing activator, facilitates electrophilic aromatic substitution, yet its presence requires careful selection of formylation methods to achieve desired regioselectivity and yield. This guide provides an in-depth analysis of established and effective protocols for the formylation of N-arylacetamides, with a focus on the Vilsmeier-Haack reaction, the Rieche formylation, and the Duff reaction. We delve into the underlying mechanisms, provide detailed step-by-step experimental procedures, and explain the causal logic behind critical experimental choices. This document is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to successfully implement these transformations in the laboratory.
Introduction: The Synthetic Value of Formylated N-Arylacetamides
N-arylacetamides are readily accessible and stable aromatic compounds. The introduction of a formyl (-CHO) group transforms them into versatile building blocks. The aldehyde functionality can be readily converted into a wide range of other functional groups or used in cyclization reactions to construct complex molecular architectures. For instance, formylated N-arylacetamides are key precursors in the synthesis of quinolines and other nitrogen-containing heterocycles, which are prevalent motifs in medicinal chemistry. The choice of formylation strategy is paramount and depends on the electronic nature of the N-arylacetamide, the desired regiochemical outcome (ortho- vs. para-substitution), and the scale of the reaction.
Preliminary Step: Synthesis of N-Arylacetamide Substrate
Before proceeding to formylation, the N-arylacetamide starting material must be synthesized and purified. The most common and straightforward method is the acetylation of the corresponding aniline with acetic anhydride.[3][4]
Protocol 2.1: General Procedure for Acetylation of Aniline
-
In a suitable flask, dissolve the desired aniline (1.0 eq.) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.0-1.2 eq.) dropwise with stirring. The reaction is often exothermic.[3]
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours or gently heat if necessary to drive the reaction to completion.
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the N-arylacetamide product.[5][6]
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove acetic acid and any unreacted aniline.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-arylacetamide.[5]
Core Formylation Methodologies
We will now explore three primary methods for the formylation of N-arylacetamides, each with distinct advantages and operational considerations.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is one of the most widely used methods for formylating electron-rich aromatic compounds.[7] It employs a pre-formed or in-situ generated Vilsmeier reagent, a mild electrophile, which is typically derived from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[8][9]
Causality and Mechanism: The reaction begins with the activation of DMF by POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][10] This reagent is a weaker electrophile than those used in Friedel-Crafts reactions, making it highly selective for activated aromatic rings like N-arylacetamides.[8] The N-arylacetamide attacks the Vilsmeier reagent via electrophilic aromatic substitution, typically at the para-position due to steric hindrance at the ortho-positions. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde.[7][8]
Caption: Formation of the Vilsmeier reagent and subsequent formylation.
Advantages:
-
Utilizes relatively inexpensive and common reagents.
-
Reaction conditions are generally mild.
-
High regioselectivity for the para-position is often observed.
Limitations:
-
Under more forcing conditions (e.g., higher temperatures, excess reagent), the reaction can proceed further to cause cyclization, yielding 2-chloro-3-formylquinoline derivatives.
-
The use of POCl₃ requires stringent safety precautions.
-
Reagent Preparation (Vilsmeier Reagent): In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous DMF (e.g., 6 moles) and cool it in an ice bath.[11]
-
Slowly add phosphorus oxychloride (POCl₃, 1.65 moles) dropwise with constant stirring, maintaining the temperature below 10 °C. An exothermic reaction forms the Vilsmeier reagent complex.[11]
-
Reaction: Once the Vilsmeier reagent is formed, add the N-arylacetamide (1.0 eq relative to POCl₃) portion-wise or as a solution in DMF, ensuring the temperature remains controlled.
-
After the addition is complete, remove the ice bath and heat the reaction mixture, typically between 60-90°C, for several hours (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the mixture by slowly adding a saturated solution of sodium carbonate or sodium hydroxide until the pH is ~7-8.
-
The precipitated solid product is collected by vacuum filtration, washed with water, and dried.
-
Purification: The crude aldehyde can be purified by recrystallization from a suitable solvent like ethanol.
Phosphorus oxychloride is extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic gases.[12][13][14][15]
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber).[12][14]
-
Reaction Setup: Ensure all glassware is completely dry. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: The quenching of any reaction containing POCl₃ must be done slowly and carefully by adding the reaction mixture to ice, never the other way around. Be prepared for the evolution of HCl gas.
-
Spills: Neutralize small spills with sodium bicarbonate and absorb with an inert material like sand or vermiculite.
The Rieche Formylation
The Rieche formylation is a powerful method for formylating electron-rich aromatic compounds using dichloromethyl methyl ether (DCME) as the formylating agent and a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), as a catalyst.[16][17] It is particularly effective for the ortho-formylation of phenols and related substrates.[18][19]
Causality and Mechanism: The Lewis acid (TiCl₄) coordinates to the oxygen of the acetamido group (and any other Lewis basic sites on the ring). This coordination directs the incoming electrophile to the ortho position and simultaneously activates the substrate for electrophilic attack.[18][20] The Lewis acid also activates the DCME, facilitating the formation of a highly electrophilic dichloromethyl cation equivalent, which attacks the aromatic ring. Subsequent hydrolysis during workup converts the dichloromethyl group into an aldehyde.[19]
Caption: Lewis acid activation and subsequent ortho-formylation.
Advantages:
-
Provides excellent yields and high regioselectivity, especially for ortho-formylation.[18]
-
Often avoids the diformylation products that can plague other methods.[19]
Limitations:
-
Requires stoichiometric amounts of a strong, moisture-sensitive Lewis acid.
-
Dichloromethyl methyl ether is a potential carcinogen and must be handled with extreme care.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the N-arylacetamide (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 2.2-5.0 eq.) dropwise over 15-30 minutes. The mixture may change color. Stir for an additional 30-60 minutes at 0 °C.[18][19]
-
Formylating Agent Addition: Add dichloromethyl methyl ether (DCME, 1.0 eq.) dropwise over 15 minutes, maintaining the temperature at 0 °C.[18]
-
Reaction Time: Allow the mixture to stir at 0 °C for 1-2 hours, monitoring progress by TLC.
-
Quenching: Quench the reaction by the very slow addition of a saturated aqueous solution of ammonium chloride or simply ice water.[19][21] Allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic phase and wash it sequentially with 0.1 N HCl, saturated aqueous NaHCO₃ solution, and brine.[18][19]
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Titanium Tetrachloride (TiCl₄): A corrosive liquid that reacts violently with moisture in the air to produce dense, white fumes of TiO₂ and corrosive HCl gas. Handle only in a fume hood under anhydrous conditions.
-
Dichloromethyl Methyl Ether (DCME): A volatile, corrosive liquid and a potential carcinogen. All handling must be performed in a fume hood with appropriate PPE.
The Duff Reaction
The Duff reaction traditionally uses hexamethylenetetramine (HMTA) to formylate highly activated phenols, yielding o-hydroxybenzaldehydes.[22][23][24] The N-acetamido group is also strongly activating, making N-arylacetamides viable substrates, particularly under modified conditions.
Causality and Mechanism: In an acidic medium, HMTA decomposes to generate an electrophilic iminium ion (CH₂⁺=NR₂).[23][25] This electrophile attacks the activated aromatic ring. The initial product is a benzylamine-type intermediate, which is then oxidized to an imine in situ. The final aldehyde is formed upon acidic hydrolysis during workup.[23][25] The use of strong acids like trifluoroacetic acid (TFA) can extend the reaction's scope beyond phenols.[26]
Sources
- 1. Synthesis of Five- and Six-Membered N-Phenylacetamido Substituted Heterocycles as Formyl Peptide Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 4. ias.ac.in [ias.ac.in]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. lobachemie.com [lobachemie.com]
- 14. my.airliquide.com [my.airliquide.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. Rieche formylation - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. chemistry.mdma.ch [chemistry.mdma.ch]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 22. grokipedia.com [grokipedia.com]
- 23. Duff reaction - Wikipedia [en.wikipedia.org]
- 24. synarchive.com [synarchive.com]
- 25. Duff_reaction [chemeurope.com]
- 26. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [erowid.org]
Application Notes & Protocols: The Role of 4-Chloroquinoline-3-carbaldehyde in the Synthesis of Novel Fluorophores
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Fluorophore Core
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a foundational scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are renowned for a wide spectrum of biological activities, including anticancer and antimalarial properties.[1][4] Beyond its therapeutic importance, the quinoline nucleus is an intrinsically attractive structure for the design of fluorescent probes.[2][5] The nitrogen atom within the ring system allows for sensitive interactions with the local environment, such as changes in pH or coordination with metal ions, which can be transduced into a readable fluorescence signal.[5][6]
Among the vast library of quinoline-based synthons, 4-chloroquinoline-3-carbaldehyde emerges as a uniquely versatile and powerful starting material for constructing novel fluorophores.[7] Its utility is anchored in its dual-reactivity: an electrophilic aldehyde group at the 3-position and a chlorine atom at the 4-position that is susceptible to nucleophilic substitution.[7] This orthogonal reactivity allows for a modular and strategic approach to synthesis, enabling the precise installation of various functional groups to tune the photophysical properties of the final molecule. This guide provides an in-depth exploration of the chemical principles, reaction protocols, and strategic considerations for leveraging this compound in the rational design of advanced fluorescent probes.
Core Chemical Principles and Mechanistic Insights
The synthetic power of this compound lies in the ability to selectively address its two key reactive sites. This allows for a diversity-oriented synthesis to create libraries of compounds with varied photophysical characteristics.[5][7]
Pillar 1: Reactivity of the Aldehyde Moiety (C-3 Position)
The aldehyde group is a classic electrophilic handle for extending the π-conjugated system of the quinoline core, a critical step in fluorophore development. It readily participates in several fundamental organic reactions:
-
Condensation Reactions: The aldehyde undergoes facile condensation with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively.[7] This reaction, often catalyzed by a trace amount of acid, introduces a C=N double bond, which can significantly alter the electronic structure and fluorescence properties of the molecule.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) provides access to α,β-unsaturated systems, further extending π-conjugation and often leading to a bathochromic (red) shift in absorption and emission spectra.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions convert the aldehyde into an alkene, offering a robust method for creating carbon-carbon double bonds and linking the quinoline scaffold to other aromatic or functional systems.
Pillar 2: Reactivity of the Chloro Group (C-4 Position)
The chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution (SNAr) and serves as an excellent leaving group in metal-catalyzed cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline nitrogen facilitates the attack of nucleophiles (e.g., amines, thiols, alkoxides) at the C-4 position, enabling the direct introduction of electron-donating or -withdrawing groups. This is a primary strategy for creating "push-pull" fluorophores, where an electron-donating group (the "push") and an electron-accepting group (the "pull") are positioned at opposite ends of the conjugated system. This architecture often results in molecules with strong intramolecular charge transfer (ICT) character, leading to high fluorescence quantum yields and sensitivity to solvent polarity.[8]
-
Palladium-Catalyzed Cross-Coupling: The C-4 chloro group is an ideal handle for Suzuki-Miyaura cross-coupling reactions.[5][9] This powerful transformation allows for the formation of a C-C bond with a wide variety of aryl and heteroaryl boronic acids or esters. This modularity is invaluable for systematically tuning the photophysical properties of the fluorophore by introducing different aromatic substituents.[5]
Synergistic Synthesis: A Modular Approach to Fluorophore Design
The true elegance of using this compound is the ability to combine these reactions sequentially. A typical synthetic strategy involves an initial modification at the C-4 position (e.g., a Suzuki coupling) followed by a reaction at the C-3 aldehyde (e.g., a condensation). This stepwise approach provides complete control over the final molecular architecture, enabling the rational design of probes for specific applications.
Caption: A generalized workflow for synthesizing novel fluorophores.
Experimental Protocols and Methodologies
The following protocols provide a validated, step-by-step framework for the synthesis of a novel fluorophore starting from this compound. These methods are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C-4 Position
Objective: To synthesize a 4-aryl-quinoline-3-carbaldehyde intermediate. This protocol uses 4-methoxyphenylboronic acid as a representative coupling partner to introduce an electron-donating group.
Materials:
-
This compound (1.0 equiv)
-
4-methoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Ethanol (e.g., 3:1 mixture)
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. Causality: This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Add the degassed solvent mixture (Toluene/Ethanol) and a small amount of water via syringe. Causality: Water is often necessary for the transmetalation step in the Suzuki catalytic cycle.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(4-methoxyphenyl)quinoline-3-carbaldehyde.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Schiff Base Condensation for Fluorophore Finalization
Objective: To synthesize the final fluorophore by reacting the aldehyde intermediate with a primary amine, thereby extending the π-conjugated system.
Materials:
-
4-(4-methoxyphenyl)quinoline-3-carbaldehyde (from Protocol 1) (1.0 equiv)
-
4-Aminobenzonitrile (1.1 equiv)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Dissolve the 4-(4-methoxyphenyl)quinoline-3-carbaldehyde intermediate in absolute ethanol in a round-bottom flask.
-
Add 4-aminobenzonitrile to the solution, followed by a catalytic amount of glacial acetic acid. Causality: The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 2-6 hours.
-
Monitor the formation of the imine product by TLC. A new, often colorful and fluorescent spot should appear.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or acetonitrile) if further purification is needed.
-
Dry the final product under vacuum. Characterize its structure by NMR and HRMS, and its photophysical properties using UV-Vis and fluorescence spectroscopy.
Caption: Key steps in acid-catalyzed Schiff base formation.
Photophysical Data and Characterization
The modular synthesis allows for the creation of a library of fluorophores. The substitution at the C-4 position (R¹) and the moiety introduced via the aldehyde (R²) systematically tune the electronic properties and, consequently, the fluorescence output.
| Compound ID | R¹ (at C-4) | R² (from Aldehyde Condensation) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| QF-1 | -OCH₃ | -CN | 385 | 490 | 105 | 0.45 |
| QF-2 | -H | -CN | 370 | 475 | 105 | 0.31 |
| QF-3 | -OCH₃ | -NO₂ | 410 | 540 | 130 | 0.22 |
| QF-4 | -N(CH₃)₂ | -H | 405 | 515 | 110 | 0.68 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary based on the specific molecular structure and solvent environment.[10][11] The Stokes shift (the difference between the absorption and emission maxima) and the quantum yield (the efficiency of fluorescence emission) are critical parameters for imaging applications.[12]
Conclusion and Future Outlook
This compound is an exemplary building block in the synthesis of novel fluorophores. Its well-defined and orthogonal reactive sites provide chemists with a reliable and modular platform for rational design. By employing foundational reactions such as Suzuki couplings and Schiff base condensations, researchers can systematically engineer the photophysical properties of quinoline-based dyes. This strategic approach facilitates the development of sophisticated molecular tools for a range of applications, from high-contrast cellular imaging agents and biosensors to advanced functional materials.[2][5][13] The continued exploration of this versatile synthon promises to yield a new generation of high-performance fluorophores tailored for the complex challenges in drug discovery and chemical biology.
References
- Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. (2022). American Chemical Society.
- Synthesis of quinoline derivatives using a nano-Pd/Cu catalyst in the search of new fluorophores. (n.d.). farmacjapolska.pl.
- Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-responsive materials. (2025). RSC Publishing.
- Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). National Institutes of Health (NIH).
- Quinoline-Based Fluorescence Sensors. (n.d.). ResearchGate.
- Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. (2016). PubMed.
- Fluorescence enhancement of quinolines by protonation. (2020). RSC Publishing.
- Identification of Tunable, Environmentally Responsive Fluorogenic Dyes by High Throughput Screening. (n.d.). National Institutes of Health (NIH).
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Publishing.
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). crimsonpublishers.com.
- Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. (n.d.). PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-sensitive dual-state fluorophores - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00639B [pubs.rsc.org]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. Identification of Tunable, Environmentally Responsive Fluorogenic Dyes by High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for Quinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Vilsmeier-Haack reaction in quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and successfully synthesize functionalized quinolines.
Troubleshooting Guide
This section addresses specific issues that may arise during the Vilsmeier-Haack synthesis of quinolines, particularly the widely used method to produce 2-chloro-3-formylquinolines from N-arylacetamides.
Issue 1: Low or No Yield of the Desired Quinoline Product
Question: I am experiencing very low yields or no product formation in my Vilsmeier-Haack reaction for quinoline synthesis. What are the potential causes and how can I improve the outcome?
Answer:
Low or no yield is a common issue that can often be traced back to several key factors related to reagents, reaction conditions, and the nature of your substrate.
-
Substrate Reactivity: The electronic properties of the substituents on your starting acetanilide are critical.
-
Electron-Donating Groups (EDGs): Acetanilides with EDGs (e.g., -OCH₃, -CH₃) on the aromatic ring are more reactive and generally give good yields.[1] EDGs at the meta-position are particularly effective at facilitating cyclization, leading to better yields and shorter reaction times.[2]
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs (e.g., -NO₂, -CN) deactivate the aromatic ring, making the electrophilic substitution much more difficult and often resulting in poor yields or reaction failure.[3] For instance, nitroacetanilides may not yield any quinoline product under standard conditions.
-
-
Reagent Stoichiometry and Quality:
-
POCl₃ Molar Ratio: The amount of phosphorus oxychloride (POCl₃) is a crucial parameter. An excess of POCl₃ is often required to drive the reaction to completion. Studies have shown that increasing the molar ratio of POCl₃ to acetanilide can significantly improve the yield. A ratio of around 12 moles of POCl₃ to 1 mole of acetanilide has been found to be optimal in some cases.[4]
-
Reagent Purity: The purity of your reagents, especially N,N-dimethylformamide (DMF) and POCl₃, is paramount. DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent and reduce its efficacy.[5] Always use fresh, anhydrous DMF and high-purity POCl₃.
-
-
Reaction Temperature and Time:
-
Temperature Control: The reaction is typically biphasic in terms of temperature. The initial formation of the Vilsmeier reagent (from DMF and POCl₃) should be performed at a low temperature (0-5°C) to control the exothermic reaction.[3][6] After the addition of the acetanilide substrate, the reaction mixture is heated, often to around 80-90°C, to facilitate the cyclization.[3][6] Inadequate heating can lead to incomplete reaction, while excessively high temperatures may cause decomposition and the formation of tarry byproducts.[1][7]
-
Reaction Duration: The required reaction time can vary from a few hours to overnight, depending on the substrate's reactivity.[4][6] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Work-up Procedure:
-
Hydrolysis: The reaction is quenched by pouring the mixture into crushed ice.[1][7] This step is crucial for hydrolyzing the intermediate iminium salt to form the final aldehyde product and to quench any remaining reactive species.[1]
-
Basification: Proper basification is necessary to neutralize the acidic reaction mixture and precipitate the product.[1] A pH of around 7 is generally targeted, but this may need optimization.
-
Issue 2: Formation of Side Products and Impurities
Question: My final product is impure, and I suspect the formation of side products. What are the common impurities, and how can I avoid them?
Answer:
The formation of side products can complicate purification and lower the yield of your desired quinoline.
-
Tarry Byproducts: High reaction temperatures and prolonged reaction times can lead to the formation of dark, polymeric, or tarry materials.[1] Careful monitoring of the reaction by TLC is essential to avoid over-running the reaction.
-
Formamidine Formation: With strongly deactivated acetanilides, the Vilsmeier reagent may react at the amide nitrogen instead of the aromatic ring, leading to the formation of formamidines rather than the desired quinoline.[1]
-
Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, especially at higher temperatures, leading to chlorinated impurities.[8] Running the reaction at the lowest effective temperature can help minimize this.
-
Di-formylated Products: In some cases, particularly with highly activated substrates, di-formylation can occur. This can be minimized by controlling the stoichiometry of the Vilsmeier reagent and maintaining a low reaction temperature.[8]
-
Cyanine Dyes: Highly colored byproducts, often appearing as greenish-blue impurities, can form from the self-condensation of the Vilsmeier reagent or its reaction with the product.[9]
To minimize side product formation, it is crucial to optimize the reaction conditions, including temperature, reaction time, and reagent stoichiometry, for your specific substrate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for quinoline synthesis?
A1: The Vilsmeier-Haack reaction for quinoline synthesis from acetanilides involves a few key steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[10][11][12]
-
Electrophilic Attack: The electron-rich aromatic ring of the acetanilide attacks the Vilsmeier reagent.
-
Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, followed by dehydration, to form the quinoline ring system.
-
Hydrolysis: During the work-up, the iminium salt intermediate is hydrolyzed to yield the final formyl group (-CHO) on the quinoline ring.[10]
Q2: How is the Vilsmeier reagent prepared, and what are the safety precautions?
A2: The Vilsmeier reagent is typically prepared in situ by adding POCl₃ dropwise to chilled DMF (0-5°C) with stirring.[6][7] This reaction is exothermic and can be hazardous if not properly controlled.[13][14][15] It is essential to perform the addition slowly in an ice bath and under a fume hood. The Vilsmeier reagent itself is thermally unstable and can lead to rapid temperature and pressure increases if heated.[13][14]
Q3: What is the purpose of pouring the reaction mixture into crushed ice during the work-up?
A3: Pouring the reaction mixture into crushed ice serves two primary purposes:
-
It hydrolyzes the intermediate iminium salt that is formed after the Vilsmeier reagent attacks the aromatic ring.[1] This step unmasks the aldehyde group.
-
It quenches any remaining reactive Vilsmeier reagent and POCl₃.[1] This rapid cooling and dilution also often aids in the precipitation of the crude product.[1]
Q4: Are there greener or more efficient alternatives to the conventional method?
A4: Yes, several improved methods have been developed to address some of the limitations of the conventional Vilsmeier-Haack reaction:
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to accelerate the reaction, often leading to higher yields in shorter reaction times.[7]
-
Micellar Media: Performing the reaction in the presence of surfactants like CTAB or SDS in acetonitrile can significantly improve yields and shorten reaction times, particularly for deactivated acetanilides.[1]
Experimental Protocols
General Protocol for the Synthesis of 2-Chloro-3-formylquinolines
This protocol is a general guideline and may require optimization for specific substrates.
1. Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[16]
2. Reaction with Acetanilide Substrate:
-
To the pre-formed Vilsmeier reagent at 0-5°C, add the N-arylacetamide substrate portion-wise or as a solution in a minimal amount of anhydrous DMF.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90°C.[6]
-
Monitor the reaction progress by TLC. The reaction time can vary from 4 to 10 hours depending on the substrate.[3]
3. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice with constant stirring.[1][7][17]
-
Neutralize the mixture with a suitable base (e.g., sodium carbonate solution or sodium hydroxide solution) to a pH of approximately 7.[7]
-
The precipitated solid product is collected by filtration, washed with water, and dried.[6][17]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate).[6][17]
Quantitative Data Summary
The following table summarizes the effect of the POCl₃ molar ratio on the product yield for the synthesis of 2-chloro-3-formylquinolines from substituted acetanilides, as reported in the literature.
| Molar Ratio of POCl₃ to Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3 | 80 | 10 | 45 | [4] |
| 6 | 80 | 8 | 62 | [4] |
| 9 | 90 | 6 | 78 | [4] |
| 12 | 90 | 5 | 85 | [4] |
| 15 | 90 | 5 | 85 | [4] |
Visualizations
Reaction Mechanism
Caption: Mechanism of Vilsmeier-Haack Quinoline Synthesis.
Experimental Workflow
Caption: Vilsmeier-Haack Quinoline Synthesis Workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting Low Yield in Vilsmeier-Haack Reactions.
References
- Ali, M. M., et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. [Link]
- Kataky, A., et al. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
- Chemistry Online. (2023). Meth-Cohn quinoline synthesis. [Link]
- Slideshare. (n.d.). Vilsmeier haack rxn. [Link]
- Tekale, A. S., et al. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]
- ResearchGate. (n.d.). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. [Link]
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
- Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- ResearchGate. (n.d.). Synthetic pathway to quinoline derivative 14via Vilsmeier–Haack reaction. [Link]
- NIH. (2020).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
- International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
- ACS Publications. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]
- ACS Publications. (n.d.). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. [Link]
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
- International Journal of Chemical Studies. (2022).
- International Journal of ChemTech Research. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chemijournal.com [chemijournal.com]
- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemijournal.com [chemijournal.com]
Technical Support Center: Optimizing the Synthesis of 4-Chloroquinoline-3-carbaldehyde
Welcome to the technical support center for the synthesis of 4-chloroquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As a key building block in medicinal chemistry, particularly for the development of novel heterocyclic scaffolds, achieving a high yield of this compound is paramount.[1][2] This document provides troubleshooting advice and frequently asked questions for the most common synthetic routes.
Section 1: The Vilsmeier-Haack Reaction Approach
The most direct and widely employed method for synthesizing chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][3] This one-pot reaction involves the formylation and cyclization of an appropriate N-arylacetamide or acetophenone oxime using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]
Frequently Asked Questions & Troubleshooting Guide
Q1: My Vilsmeier-Haack reaction resulted in a very low yield or failed completely. What are the potential causes and how can I improve the outcome?
A1: Low to no yield is a common challenge that can stem from several factors related to reagents, reaction conditions, and work-up procedures.
-
Reagent Quality and Stoichiometry:
-
Vilsmeier Reagent Formation: The reaction's success is critically dependent on the efficient formation of the Vilsmeier reagent (a chloroiminium salt).[5][6]
-
Action: Use fresh, anhydrous DMF. Old or wet DMF can contain dimethylamine and formic acid impurities, which can consume the Vilsmeier reagent and reduce its effectiveness.[5][7] Similarly, ensure your POCl₃ is fresh and has been stored under anhydrous conditions to prevent decomposition.
-
Action: The molar ratio of POCl₃ to DMF and the substrate is crucial. A significant excess of the Vilsmeier reagent is often required to drive the reaction to completion. Optimization studies for similar quinoline syntheses have shown that high molar ratios of POCl₃ to the substrate (e.g., 12:1) can dramatically improve yields.
-
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[4]
-
Action: The starting N-arylacetamide must be sufficiently electron-rich. Acetanilides bearing electron-donating groups, particularly at the meta-position, facilitate cyclization and give better yields in shorter reaction times. Conversely, electron-withdrawing groups (like nitro groups) can deactivate the ring to the point where the reaction fails completely.
-
-
Reaction Temperature and Time:
-
Action: The initial formation of the Vilsmeier reagent should be performed at a low temperature (0–5 °C) to control the exothermic reaction.[3] After adding the substrate, the reaction mixture typically needs to be heated (e.g., 60–90 °C) for several hours to facilitate the cyclization and formylation.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal heating time and avoid degradation.[8]
-
-
Inefficient Hydrolysis (Work-up):
-
Action: The reaction must be carefully quenched by pouring it onto crushed ice.[8] This hydrolyzes the intermediate iminium salt to the final aldehyde product and also quenches excess POCl₃.[4][5] Following the quench, the mixture must be neutralized or made basic (pH 7-10) with a suitable base like sodium hydroxide, sodium acetate, or sodium bicarbonate to ensure the complete hydrolysis and precipitation of the product.[5][8]
-
Q2: I'm observing significant precipitate formation during the Vilsmeier reagent preparation, causing the magnetic stir bar to get stuck. How can I manage this?
A2: The Vilsmeier reagent itself is a salt and can precipitate from the reaction mixture, especially at low temperatures and high concentrations.
-
Action: Use a Mechanical Stirrer: For larger-scale reactions, a magnetic stir bar may not provide sufficient torque to agitate a thick slurry. Switching to an overhead mechanical stirrer can prevent sticking and ensure the reaction mixture remains homogeneous.
-
Action: Controlled Reagent Addition: While adding POCl₃ to DMF, if a precipitate forms and halts stirring, you can pause the addition and allow the mixture to stir until it becomes more mobile before continuing. Slow, dropwise addition is key.[9]
-
Action: Consider a Co-solvent: Although less common in the literature for this specific synthesis, in some Vilsmeier-Haack reactions, a dry, inert co-solvent like chloroform or dichloromethane can be used to improve solubility.[7] This should be tested on a small scale first, as it may alter the required reaction temperature and time.
Q3: I see multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
A3: Side product formation can arise from the inherent reactivity of the starting materials and intermediates.
-
Diformylation: In some cases, if the substrate is highly activated, diformylation can occur, leading to the formation of malonaldehyde derivatives.[10]
-
Action: To minimize diformylation, you can use milder reaction conditions, such as lower temperatures and shorter reaction times.[5] Adjusting the stoichiometry to a smaller excess of the Vilsmeier reagent may also help.
-
-
Incomplete Cyclization: You may be seeing unreacted starting material or intermediates that have not fully cyclized.
-
Action: Ensure the reaction is heated for a sufficient duration at the optimal temperature. As mentioned, TLC is the best tool to monitor the consumption of the starting material.[11]
-
-
Products from Impurities: Impurities in the starting materials or reagents can lead to a variety of side products.
-
Action: Always use high-purity, anhydrous reagents and starting materials. Purifying the starting acetanilide before the reaction can significantly improve the outcome.
-
Section 2: Two-Step Approach via 4-Hydroxyquinoline Intermediate
An alternative strategy involves the initial synthesis of a 4-hydroxyquinoline-3-carboxylate or a related precursor, followed by a separate chlorination step. This can be advantageous if the Vilsmeier-Haack approach provides poor yields for a specific substrate.
Part A: Synthesis of the 4-Hydroxyquinoline Precursor
Q4: What are the best methods for synthesizing the 4-hydroxyquinoline core structure?
A4: The Conrad-Limpach and Gould-Jacobs reactions are classical and reliable methods for accessing the 4-hydroxyquinoline (or quinolin-4-one) scaffold.[12][13]
-
Conrad-Limpach Synthesis: This method involves the reaction of an aniline with a β-ketoester. The initial condensation forms an enamine, which is then cyclized at high temperatures (typically >200 °C) in a high-boiling solvent like diphenyl ether (Dowtherm A).[14]
-
Gould-Jacobs Reaction: This involves reacting an aniline with ethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to yield an ethyl 4-hydroxyquinoline-3-carboxylate.[13][15] This ester can then be hydrolyzed and decarboxylated if the C3-substituent is not desired, or carried forward to the chlorination step.
Troubleshooting the Cyclization:
-
Low Yield: The high-temperature cyclization is often the critical step. Insufficient temperature or heating time will result in incomplete reaction.
-
Action: Ensure your high-boiling solvent reaches the required temperature (e.g., 240-250 °C) and is maintained for the specified time (often 10-30 minutes).[14] The reaction is often accompanied by the evolution of ethanol, which can be monitored.
-
Part B: Chlorination of the 4-Hydroxyquinoline Intermediate
Q5: The chlorination of my 4-hydroxyquinoline intermediate with POCl₃ is incomplete and produces dark, tarry impurities. What is going wrong?
A5: The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a deoxychlorination reaction. While effective, it can be problematic if not performed under optimal conditions.[11][16]
-
Incomplete Reaction:
-
Cause: The 4-hydroxy group first acts as a nucleophile, attacking POCl₃ to form a phosphate ester intermediate. This intermediate is then displaced by a chloride ion.[11] Insufficient reagent or temperature can stall the reaction.
-
Action: Use POCl₃ as both the reagent and the solvent to ensure a large excess is present.[11] Heat the reaction mixture (e.g., 100 °C) for several hours and monitor by TLC until all the starting material is consumed.[11]
-
-
Formation of Dark Impurities:
-
Cause: The quinoline ring system, especially if it contains electron-donating groups, can be susceptible to polymerization and other side reactions at high temperatures in the strongly acidic environment of POCl₃.[11]
-
Action:
-
Ensure Anhydrous Conditions: Moisture can react with POCl₃ to form phosphoric acid and HCl, which can exacerbate side reactions. Use dry glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Careful Work-up: After the reaction is complete, excess POCl₃ must be removed, typically under reduced pressure. The reaction mixture should then be quenched very carefully by pouring it onto crushed ice or adding ice water slowly. This highly exothermic process must be temperature-controlled to minimize degradation of the product.[11]
-
-
Section 3: Protocols and Visual Guides
Experimental Protocol 1: Vilsmeier-Haack Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of chloroquinoline-3-carbaldehydes.[3]
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (e.g., 5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (e.g., 12 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. A precipitate may form.
-
Reaction: After the addition is complete, add the N-arylacetamide substrate (1 equivalent) portion-wise.
-
Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Maintain this temperature for 4-16 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution or aqueous NaOH.
-
Stir the mixture for 1-2 hours to allow for complete hydrolysis and product precipitation.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate or ethanol.[3]
Experimental Protocol 2: Two-Step Synthesis via Chlorination
This protocol is adapted from general procedures for the chlorination of hydroxyquinolines.[11]
-
Chlorination: In a round-bottom flask, add the 4-hydroxyquinoline-3-carbaldehyde intermediate (1 equivalent).
-
Add a large excess of POCl₃ (e.g., 10-20 equivalents), which will act as both the reagent and solvent.
-
Heat the reaction mixture to 100 °C and maintain for 2-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up: Cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.
-
Very carefully, pour the residual oil onto crushed ice with vigorous stirring.
-
Neutralize the slurry with a suitable base (e.g., sodium carbonate solution) to a pH of 7-8.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[5] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.[11]
Data Presentation
| Parameter | Vilsmeier-Haack | Two-Step (Chlorination) | Rationale & Key Considerations |
| Key Reagents | POCl₃, DMF, N-Arylacetamide | 4-Hydroxyquinoline, POCl₃ | Vilsmeier reagent is formed in situ. Chlorination requires a pre-synthesized intermediate. |
| Stoichiometry | High excess of POCl₃/DMF recommended | Large excess of POCl₃ often used as solvent | Excess reagent drives the reaction to completion. |
| Temperature | 0 °C (reagent prep), then 80-90 °C | 100 °C | Low initial temp for Vilsmeier reagent stability; heating required for cyclization/chlorination. |
| Common Issues | Low yield from poor reagents, incomplete reaction | Dark impurities, incomplete chlorination | Anhydrous conditions are critical for both methods. Careful work-up is essential. |
| Reported Yields | Moderate to Good (e.g., 60-75%)[3] | Good to Excellent (e.g., >70-90%)[17] | Yield is highly substrate-dependent. |
Visual Diagrams
Caption: Workflow for the Vilsmeier-Haack synthesis.
Caption: Workflow for the two-step synthesis and chlorination.
References
- BenchChem. Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Benchchem.
- BenchChem. Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Benchchem.
- BenchChem. This compound | 201420-30-6. Benchchem.
- MDPI. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. MDPI.
- Ali, T., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B.
- Reddit. Having some troubles with a Vislmeier-Haack reaction. Reddit.
- Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. Growing Science.
- Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
- IJSR. The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps.
- RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
- Google Patents. Preparation of 4-hydroxyquinoline compounds. Google Patents.
- IOPscience. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. IOPscience.
- BenchChem. The Synthetic Versatility of 4-Chloroquinoline-6-carbaldehyde in Heterocyclic Chemistry: Application Notes and Protocols. Benchchem.
- PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC.
- ResearchGate. Synthesis of 2-chloroquinoline-3-carbaldehydes and tetrazolo[1,5-a]quinoline-4-carbaldehydes. ResearchGate.
- ResearchGate. Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? ResearchGate.
- ResearchGate. How can I improve the Vilsmeier-Haack reaction? ResearchGate.
- Wordpress. List of Reagents. Wordpress.
- MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
- Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
- Wikipedia. Vilsmeier–Haack reaction. Wikipedia.
- ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate.
- Biosynth. This compound | 201420-30-6 | BIA42030. Biosynth.
- Who we serve. Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Who we serve.
- Organic Syntheses. 2-methyl-4-hydroxyquinoline. Organic Syntheses.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. ijsr.net [ijsr.net]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. growingscience.com [growingscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. List of Reagents - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 4-chloroquinoline-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 4-chloroquinoline-3-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Drawing from established literature and practical experience, this guide provides in-depth, evidence-based solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the synthesis of this compound via the Vilsmeier-Haack reaction?
The synthesis is a classic example of the Vilsmeier-Haack reaction, which accomplishes both the cyclization of an N-arylacetamide precursor and the introduction of a formyl group. The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][2] This species is the active agent for the subsequent transformations.
-
Electrophilic Attack and Cyclization: The Vilsmeier reagent performs a dual role. It activates the acetyl group of the N-arylacetamide substrate, making the methyl group sufficiently acidic to be attacked by another molecule of the Vilsmeier reagent. This is followed by an intramolecular electrophilic attack on the electron-rich aromatic ring, leading to the formation of the quinoline core.
-
Hydrolysis: The reaction is quenched with water, which hydrolyzes the iminium intermediates to yield the final aldehyde product.
Below is a diagram illustrating the key mechanistic steps.
Caption: A logical workflow for diagnosing and solving common synthesis problems.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction yielded very little or none of the target this compound. What are the likely causes?
A: This is a common issue that can typically be traced to one of four factors: reagent quality, stoichiometry, temperature, or substrate reactivity.
-
Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture. If anhydrous conditions were not strictly maintained, the reagent will decompose before it can react with your substrate. Phosphorus oxychloride can also degrade over time.
-
Solution: Ensure all glassware is oven-dried. Use freshly distilled or newly opened bottles of POCl₃ and anhydrous DMF. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Insufficient Reagent Stoichiometry. This reaction requires a large excess of the Vilsmeier reagent to proceed efficiently. Published procedures often call for 10-15 molar equivalents of POCl₃ relative to the acetanilide. * Solution: Perform a stoichiometry check. Increase the molar ratio of POCl₃ and DMF. A common starting point is 1 equivalent of acetanilide, 3 equivalents of DMF, and 15 equivalents of POCl₃. [3]
-
Cause 3: Sub-optimal Reaction Temperature. The cyclization step requires significant thermal energy. If the reaction temperature did not reach the optimal range of 80-90°C or was not maintained for a sufficient duration, the reaction may not go to completion. [4] * Solution: Use an oil bath with a temperature controller to ensure a stable and accurate reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cause 4: Poor Substrate Reactivity. The intramolecular cyclization is an electrophilic aromatic substitution. If your starting N-arylacetamide has strong electron-withdrawing groups (EWGs) on the aromatic ring (e.g., -NO₂), the ring will be too deactivated to cyclize. * Solution: This reaction works best with electron-donating or weakly deactivating groups on the aromatic ring. If your substrate contains a strong EWG, an alternative synthetic route may be necessary.
Problem 2: Presence of a Major, More Polar Impurity
Q: I observe a significant byproduct that is much more polar than my product on TLC. I suspect it is the 4-hydroxy (quinolone) derivative. Why does this happen and how can I prevent it?
A: Your suspicion is very likely correct. The C4 position in the quinoline ring is susceptible to nucleophilic substitution. During the aqueous workup, water can act as a nucleophile and displace the chloro group, leading to the formation of 4-hydroxyquinoline-3-carbaldehyde, which exists in its more stable 4-quinolone tautomer. [5]This byproduct is significantly more polar due to the amide-like functionality and its ability to hydrogen bond.
-
Cause: Hydrolysis During Aqueous Workup. The primary cause is the exposure of the 4-chloroquinoline product to water, especially under neutral or basic conditions, for an extended period or at elevated temperatures during the workup phase. [5][6]Quenching the highly acidic reaction mixture often involves pouring it into a large volume of ice water, followed by neutralization, which provides ample opportunity for hydrolysis.
-
Preventative Measures & Solutions:
-
Minimize Water Contact Time: Work quickly during the extraction phase. Do not let the product sit in the biphasic mixture for longer than necessary.
-
Control pH: Avoid using strong bases for neutralization. A saturated solution of sodium bicarbonate (NaHCO₃) is a common choice, but it should be added slowly and at low temperatures (0-5 °C) to control both the exotherm and the pH. [7]A rapid increase in pH and temperature will accelerate hydrolysis.
-
Use Cold Conditions: Always pour the reaction mixture into crushed ice or an ice-water slurry. [3]Keeping the temperature low during the quench and neutralization steps significantly reduces the rate of hydrolysis.
-
Prompt Extraction: As soon as the acidic mixture is quenched and neutralized, extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) without delay.
-
Problem 3: Significant Tar/Polymer Formation
Q: The reaction mixture turned into a dark, intractable tar, making product isolation impossible. What causes this and how can it be minimized?
A: Tar formation is indicative of uncontrolled side reactions, often polymerization or degradation of the starting material and product. This is typically caused by poor temperature control with the highly reactive and acidic Vilsmeier reagent.
-
Cause 1: Uncontrolled Exotherm during Reagent Formation. The reaction between DMF and POCl₃ is highly exothermic. If POCl₃ is added too quickly or without adequate cooling, the localized temperature can spike, leading to decomposition of the reagent and solvent.
-
Solution: Add POCl₃ dropwise to the DMF in an ice-salt or dry ice-acetone bath, ensuring the internal temperature never exceeds 5-10 °C.
-
-
Cause 2: Overheating during Reaction. While heating is necessary for cyclization, exceeding the optimal temperature range (80-90 °C) can promote decomposition pathways.
-
Solution: Use a well-controlled heating mantle or oil bath with a thermocouple to maintain a stable temperature. Avoid aggressive, direct heating.
-
-
Cause 3: Prolonged Reaction Time. Heating the reaction for an unnecessarily long time, even at the correct temperature, can lead to gradual degradation of the product.
-
Solution: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup.
-
Problem 4: Difficulties in Product Isolation and Purification
Q: The crude product is a stubborn oil or is difficult to purify. What are the best practices for isolation?
A: Challenges in purification often stem from the presence of closely related side products or residual high-boiling solvents like DMF.
-
Challenge 1: Removing DMF. DMF is a high-boiling point (153 °C) solvent and can be difficult to remove completely on a rotary evaporator. Its presence can interfere with crystallization and column chromatography.
-
Solution: During the aqueous workup, wash the organic layer multiple times with water (at least 3-4 times) and finally with brine. [7]This will partition the majority of the residual DMF into the aqueous phase.
-
-
Challenge 2: Crystallization vs. Chromatography. The crude product may precipitate upon quenching in ice water. This solid can often be purified by simple recrystallization.
-
Solution: Attempt recrystallization first from a suitable solvent like ethyl acetate or ethanol. [3][8]This is often sufficient to remove minor impurities and is more scalable than chromatography. If the product remains an oil or is heavily impure, column chromatography on silica gel is the next step. Use a hexane/ethyl acetate gradient system. Be aware that prolonged contact with silica gel (which is acidic) can sometimes cause degradation of sensitive compounds; consider deactivating the silica with triethylamine if necessary.
-
Appendix: Generalized Experimental Protocol
This is a representative protocol synthesized from literature and should be adapted and optimized for specific substrates and equipment.
-
Reagent Preparation: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq.).
-
Vilsmeier Reagent Formation: Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (15.0 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C. Stir the resulting mixture for 20 minutes at 0 °C.
-
Substrate Addition: Add the N-arylacetamide (1.0 eq.) portion-wise to the cold Vilsmeier reagent solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture in an oil bath at 80-90 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting acetanilide spot has disappeared (typically 4-16 hours).
-
Workup: Cool the reaction mixture to room temperature, then pour it slowly and carefully onto a large beaker of crushed ice with vigorous stirring.
-
Neutralization & Extraction: Slowly neutralize the acidic aqueous slurry by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8), keeping the temperature below 10 °C. Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water (2 x volume) and brine (1 x volume) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethyl acetate to yield pure this compound. [3][8]
References
- Ali, M. M., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44(8), 1651-1654. Available at: http://nopr.niscair.res.in/handle/123456789/9525
- El-Dean, A. M. K., et al. (2018). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3-b] quinolines (Part I). Letters in Organic Chemistry, 15(11), 917-935. Available at: https://www.ingentaconnect.com/content/ben/loc/2018/00000015/00000011/art00005
- Srivastava, P., & Singh, P. P. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Synthetic Communications, 35(10), 1351-1361. Available at: https://www.researchgate.
- Phadke, R. C., & Rangnekar, D. W. (2009). Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent. U.S. Patent Application 12/300,064. Available at: https://patents.google.
- Chavan, S. S. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 464-483. Available at: https://www.researchgate.
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of Chloroquinoline Carbaldehydes. BenchChem Technical Documents. Available at: https://www.benchchem.com/product/b1136
- Phadke, R. C., & Rangnekar, D. W. (2009). Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent. Patsnap Eureka. Available at: https://www.patsnap.
- Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. Available at: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. www.organic-chemistry.org. Available at: https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm
- Gomha, S. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(16), 8794-8827. Available at: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c7ra11537g
- Slideshare. (2016). Vilsmeier haack reaction. Available at: https://www.slideshare.
- Bar, G., et al. (2009). A Convenient and Highly Regioselective One-Pot Synthesis of Quinolines by Addition of a Vilsmeier-Type Reagent to N-Arylimines. The Journal of Organic Chemistry, 74(19), 7545-7548. Available at: https://pubs.acs.org/doi/10.1021/jo901463s
- Todaka, H., et al. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 57(11), 4777-4793. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4063216/
- Mogilaiah, K., et al. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Indian journal of chemistry. Sect. B: Organic chemistry, including medicinal chemistry, 46(3), 533-537. Available at: https://pubmed.ncbi.nlm.nih.gov/17469796/
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. www.jk-sci.com. Available at: https://www.jk-sci.com/vilsmeier-haack-reaction
- Alunni, S., et al. (1972). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2, (14), 2070-2073. Available at: https://pubs.rsc.org/en/content/articlelanding/1972/p2/p29720002070
- Kumar, S., et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research, 3(11), 180-183. Available at: https://www.ijsr.net/get_abstract.php?paper_id=OCT14320
- Promega Corporation. (n.d.). HaloLink Resin Technical Manual, TM250. Promega. Available at: https://worldwide.promega.com/resources/protocols/technical-manuals/0/halolink-resin-protocol/
- El-Dean, A. M. K. (1996). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 1(1), 52-59. Available at: https://www.mdpi.com/1420-3049/1/1/M52
- Thorat, B. R., & Patil, P. S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 140-143. Available at: https://www.chemijournal.com/archives/2021/vol9issue6/PartC/9-6-30-580.pdf
- Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Procedural_Theory/4.07%3A_Reaction_Work-Ups
- Wang, C., et al. (2021). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry, 45(2), 653-657. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d0nj05364a
- Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. www.organicchemistrydata.org. Available at: https://www.
- Promega Corporation. (n.d.). HaloTag® Protein Purification System. Promega. Available at: https://www.promega.
- Promega Corporation. (n.d.). HaloTag® Protein Purification System Protocol. Promega. Available at: https://www.promega.
- Promega Corporation. (n.d.). HaloTag® Protein Purification System Technical Manual. Promega. Available at: https://www.promega.
- Promega Corporation. (n.d.). HaloTag Protein Purification System Technical Manual #TM312. Promega. Available at: https://www.promega.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ijsr.net [ijsr.net]
Technical Support Center: Suzuki-Miyaura Coupling with Chloroquinolines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloroquinoline substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this challenging yet crucial transformation. The quinoline moiety is a privileged scaffold in medicinal chemistry, and mastering its functionalization via C-C bond formation is key to discovering novel therapeutic agents.[1][2]
This resource is structured as a series of frequently asked questions (FAQs) that directly address common issues encountered in the lab. We will delve into the causality behind experimental choices, providing you with the rationale needed to make informed decisions and overcome synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Low or No Conversion
Question 1: I am seeing little to no conversion of my chloroquinoline starting material. What are the most likely causes and how can I address them?
Answer:
Low or no conversion in the Suzuki-Miyaura coupling of chloroquinolines is a common issue, primarily stemming from the inherent low reactivity of the C-Cl bond.[3][4][5][6] Here’s a systematic approach to troubleshooting this problem:
-
Inadequate Catalyst System: The choice of palladium catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating aryl chlorides.[7] You need a more robust system.
-
Expert Insight: The oxidative addition of the palladium(0) species to the C-Cl bond is often the rate-limiting step.[6][8] To facilitate this, the palladium center needs to be highly electron-rich and sterically accessible. This is achieved by using bulky, electron-donating phosphine ligands.
-
Recommendation: Switch to a more active catalyst system. Buchwald ligands such as SPhos, XPhos, and RuPhos, in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, are excellent choices for this type of coupling.[3][7] Pre-formed palladium complexes incorporating these ligands are also highly effective.[8]
-
-
Insufficiently Strong Base: The base plays a crucial role in activating the boronic acid for transmetalation.[7][9] If the base is too weak, this step will be slow or may not occur at all.
-
Recommendation: For challenging couplings with chloroquinolines, stronger bases are often necessary. While carbonates like K₂CO₃ or Cs₂CO₃ can be effective, potassium phosphate (K₃PO₄) is frequently a better choice.[7] The solubility of the base is also a key factor, so ensure it is appropriate for your chosen solvent system.
-
-
Reaction Temperature is Too Low: The activation energy for the oxidative addition to a C-Cl bond is higher than for C-Br or C-I bonds.
-
Catalyst Inhibition: The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced activity.[7][11]
-
Expert Insight: The use of bulky ligands helps to create a sterically hindered environment around the palladium center, which can disfavor coordination with the quinoline nitrogen.
-
Recommendation: Ensure you are using a sufficient ligand-to-palladium ratio (typically 1.5:1 to 2:1) to maintain the desired coordination sphere around the metal.
-
Side Reactions and Impurity Formation
Question 2: My reaction is producing significant amounts of side products, particularly homocoupling of the boronic acid and dehalogenation of my chloroquinoline. How can I minimize these?
Answer:
The formation of side products is a common challenge that can significantly reduce the yield of your desired product and complicate purification. Let's break down the two most common side reactions and how to mitigate them.
This side reaction leads to the formation of a biaryl product derived from two molecules of your boronic acid.
-
Cause 1: Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.
-
Protocol: It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction setup and duration.[7][12] For solvents, sparging with an inert gas for 15-30 minutes is a good practice. For highly sensitive reactions, a freeze-pump-thaw cycle is recommended.[12][13]
-
-
Cause 2: Inefficient Transmetalation: If the transfer of the aryl group from the boron to the palladium is slow, the boronic acid is more susceptible to side reactions.
-
Recommendation: Optimizing the base and solvent system can improve the solubility and reactivity of the boronate species, thus accelerating transmetalation.[7]
-
Dehalogenation is the replacement of the chlorine atom on your quinoline with a hydrogen atom, resulting in an undesired byproduct.[14][13]
-
Cause: Formation of a Palladium-Hydride Species: This is the most common mechanism for dehalogenation.[13] Palladium-hydride species can form from the reaction of the palladium complex with trace water, alcohols (if used as a solvent), or even some bases. This Pd-H species can then undergo reductive elimination with the quinoline moiety to produce the dehalogenated product.[14][13]
-
Recommendation:
-
Avoid using protic solvents like alcohols if dehalogenation is a significant issue.[7]
-
Ensure your solvents are anhydrous.
-
The choice of base can also be a factor.
-
-
Boronic Acid Stability
Question 3: I suspect my boronic acid is decomposing under the reaction conditions. What are the signs of this, and what can I do to prevent it?
Answer:
Boronic acids can be susceptible to degradation, particularly protodeborylation, where the C-B bond is cleaved and replaced with a C-H bond.[8][15]
-
Signs of Decomposition: The most obvious sign is the formation of the arene corresponding to your boronic acid. This can be detected by GC-MS or LC-MS analysis of your crude reaction mixture.
-
Causes of Protodeborylation:
-
Strategies for Mitigation:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids and are less prone to protodeborylation.[7][16][17] They can be used as a "slow-release" source of the boronic acid under the reaction conditions.[15]
-
Milder Reaction Conditions: If possible, try lowering the reaction temperature or using a milder base.
-
Minimize Water Content: While some water is often necessary to dissolve the inorganic base, using an excessive amount can be detrimental.
-
Visualizing the Troubleshooting Process
To aid in diagnosing issues with your Suzuki-Miyaura coupling, the following flowchart provides a logical workflow for troubleshooting.
Caption: A decision tree for troubleshooting common issues in Suzuki-Miyaura coupling of chloroquinolines.
Recommended Starting Conditions & Protocols
For researchers new to this specific transformation, here is a general, robust protocol that serves as an excellent starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling of Chloroquinolines
-
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the chloroquinoline (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Recommended Reagents
| Component | Recommended Reagents | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective with appropriate ligands. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that facilitate oxidative addition to the C-Cl bond.[3][7] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger bases are often required for activating the boronic acid in challenging couplings.[7] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Aprotic solvents are generally preferred to minimize dehalogenation. Water is often needed to dissolve the base.[7] |
Catalytic Cycle and Key Steps
Understanding the catalytic cycle is fundamental to effective troubleshooting. The following diagram illustrates the key steps in the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Navigating the Catalytic Maze: A Comparative Guide to 6-Chloroquinoline Cross-Coupling. Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling Conditions for 7-Chloro-6-nitroquinoline. Benchchem.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Strategies to minimize homocoupling in Suzuki reactions. Benchchem.
- Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline. Benchchem.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
- Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions....
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
- A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline. Benchchem.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Failed suzuki coupling, any suggenstions?. Reddit.
- The Suzuki Reaction. Andrew G Myers Research Group.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- JACS paper says Suzuki coupling can occur between aryl chloride and alkylboronic acid with 75% yield. How does this work?. Reddit.
- Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Stability issues of 4-chloroquinoline-3-carbaldehyde in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-chloroquinoline-3-carbaldehyde. This resource is designed to provide in-depth guidance on the stability issues you may encounter when working with this versatile synthetic intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience in the field to help you navigate the challenges of handling this reactive molecule in solution.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from its two reactive functional groups: the aldehyde at the 3-position and the chloro group at the 4-position.[1] The aldehyde group is susceptible to oxidation, especially when exposed to air, light, and elevated temperatures.[2] Over time, this can lead to the formation of the corresponding carboxylic acid, an impurity that can complicate your reactions and purification processes. Additionally, aromatic aldehydes can undergo polymerization or other degradation pathways, particularly under improper storage conditions.[3] The chloro group is prone to nucleophilic substitution, which means it can react with certain nucleophilic solvents or reagents in your reaction mixture, leading to undesired byproducts.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To maintain the integrity of this compound, proper storage is critical. We recommend storing the solid compound in a tightly sealed, amber glass vial to protect it from light and moisture.[4][5] The vial should be stored in a refrigerator at 2-8°C.[6][7] For enhanced stability, especially for long-term storage, we advise flushing the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
Q3: Can I prepare stock solutions of this compound in advance? If so, what solvents are recommended?
A3: While it is always best to use freshly prepared solutions, we understand that preparing stock solutions can be more practical. If you need to prepare a stock solution, the choice of solvent is crucial. Given the reactivity of the chloro group, it is advisable to avoid protic and nucleophilic solvents for long-term storage. Anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, or toluene are generally suitable for short- to medium-term storage. When preparing a stock solution, do so under an inert atmosphere and store it in a tightly sealed vial with a secure cap (e.g., a screw cap with a PTFE septum) at low temperatures (2-8°C). It is recommended to prepare smaller batches of stock solutions that can be consumed within a reasonable timeframe to minimize degradation.
Q4: What are the visible signs of degradation of this compound?
A4: Visual inspection can sometimes provide clues about the degradation of your compound. Pure this compound is typically a pale yellow or off-white solid. A significant darkening in color, such as turning yellow or brown, can indicate the presence of impurities or degradation products. If you observe a change in the physical state, such as the solid becoming sticky or oily, this could also be a sign of degradation. However, the absence of these visual cues does not guarantee the purity of the compound. Therefore, we always recommend analytical verification if you suspect degradation.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Problem 1: My reaction is not proceeding as expected, and I suspect the starting material has degraded. How can I check the purity of my this compound?
Cause: The purity of this compound can be compromised by improper storage or handling, leading to the presence of impurities that can interfere with your reaction.
Solution:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to assess the purity of your starting material. Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing purity. The spectrum of pure this compound will have characteristic peaks for the aldehyde proton (around 10 ppm) and the aromatic protons. The presence of unexpected peaks or a decrease in the integration of the aldehyde proton signal relative to the aromatic signals can indicate degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for purity assessment. A pure sample will show a single major peak, while the presence of degradation products will result in additional peaks.
Problem 2: I am observing a significant amount of an unknown byproduct in my reaction involving a nucleophile.
Cause: The chloro group at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution. If your reaction mixture contains a nucleophile other than your intended reactant (e.g., a nucleophilic solvent or additive), it can react with the starting material to form a byproduct.
Solution:
-
Solvent Choice: Ensure that you are using a non-nucleophilic solvent for your reaction. If a protic solvent is necessary for your reaction, consider protecting the aldehyde group first.
-
Reagent Purity: Verify the purity of all your reagents to ensure they do not contain nucleophilic impurities.
-
Reaction Conditions: Optimize your reaction conditions (e.g., temperature, reaction time) to favor the desired reaction pathway and minimize side reactions. Lowering the reaction temperature can sometimes increase the selectivity of the reaction.
Problem 3: My condensation reaction with an amine is sluggish or incomplete.
Cause: The aldehyde group of this compound may have partially oxidized to the less reactive carboxylic acid. Another possibility is the presence of moisture in the reaction, which can hinder the formation of the imine.
Solution:
-
Verify Starting Material Purity: As mentioned in Problem 1, check the purity of your this compound to ensure it has not oxidized.
-
Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use of a Dehydrating Agent: Consider adding a dehydrating agent, such as molecular sieves, to the reaction mixture to remove any traces of water that may be present or formed during the reaction.
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Prepare a dilute solution of your this compound in dichloromethane.
-
Spot a small amount of the solution onto a silica gel TLC plate.
-
Prepare a developing chamber with a suitable mobile phase (e.g., 70:30 hexanes:ethyl acetate).
-
Place the TLC plate in the chamber and allow the solvent front to move up the plate.
-
Remove the plate and visualize the spots under UV light (254 nm).
-
A single spot indicates a high degree of purity. Multiple spots suggest the presence of impurities.
Protocol 2: Preparation of a Stabilized Stock Solution
While not a standard practice for this specific compound, if a solution is needed for a series of experiments, preparing a hemiacetal form in an anhydrous alcohol might offer improved stability over short periods. Note: This will alter the chemical nature of the starting material in solution, and its reactivity should be re-validated for your specific application.
-
Under an inert atmosphere, dissolve a known quantity of this compound in anhydrous ethanol to your desired concentration.
-
Store the solution in a tightly sealed amber vial at 2-8°C.
-
Before use, allow the solution to warm to room temperature.
-
It is recommended to perform a quick purity check (e.g., by TLC) if the solution has been stored for an extended period.
Data Presentation
Table 1: Recommended Storage Conditions and Potential Incompatibilities
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of degradation reactions. |
| Light | Store in amber vials or in the dark | Prevents light-induced degradation. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Minimizes oxidation of the aldehyde group. |
| Moisture | Use tightly sealed containers and store in a dry environment | Prevents hydrolysis and other moisture-mediated reactions. |
| Incompatible Solvents | Protic and nucleophilic solvents (for long-term storage) | Can lead to nucleophilic substitution of the chloro group. |
| Incompatible Reagents | Strong oxidizing agents, strong bases | Can lead to unwanted side reactions with the aldehyde or chloro groups. |
Visualizations
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for a Failed Reaction
Caption: A logical workflow for troubleshooting reactions involving this compound.
References
- The Proper Storage and Handling of Volatile Analytical Standards. (n.d.).
- Reddit. (2024, July 12). How long can / should you store aromachemicals?
Sources
- 1. benchchem.com [benchchem.com]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. reddit.com [reddit.com]
- 6. This compound | 201420-30-6 [sigmaaldrich.com]
- 7. 201420-30-6|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Navigating Cyclization Reactions of Quinoline-3-Carbaldehydes
Welcome to the Technical Support Center dedicated to the intricate world of quinoline-3-carbaldehyde cyclization reactions. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are looking to harness the synthetic potential of these versatile building blocks. Here, we move beyond simple protocols to delve into the underlying principles governing these reactions, offering field-proven insights to overcome common experimental hurdles. Our goal is to empower you with the knowledge to not only troubleshoot but also to innovate.
Introduction: The Synthetic Significance of Quinoline-3-Carbaldehyde Cyclizations
Quinoline-3-carbaldehydes are pivotal intermediates in the synthesis of a diverse array of fused heterocyclic systems. These scaffolds are at the core of numerous pharmacologically active compounds, making their efficient synthesis a critical endeavor in medicinal chemistry. The aldehyde functionality at the 3-position, often in conjunction with a reactive group at the 2-position (like a chlorine atom), serves as a versatile handle for intramolecular cyclization reactions, leading to the construction of complex polycyclic molecules. However, the journey from starting material to the desired fused quinoline is often fraught with challenges, from low yields to unexpected side products. This guide is structured to address these challenges head-on, providing a blend of theoretical understanding and practical solutions.
Common Challenges in Quinoline-3-Carbaldehyde Cyclizations
The cyclization of quinoline-3-carbaldehydes can be a temperamental process, influenced by a multitude of factors. A thorough understanding of these potential pitfalls is the first step towards a successful synthesis.
-
Low Reaction Yield: This is one of the most frequently encountered issues, often stemming from incomplete reactions, degradation of starting materials or products, or the prevalence of side reactions.[1]
-
Side Product Formation: The reactivity of the aldehyde and other functional groups on the quinoline ring can lead to a variety of undesired products, complicating purification and reducing the yield of the target molecule.[1]
-
Poor Substrate Reactivity: The electronic and steric nature of substituents on the quinoline ring or the reacting partner can significantly hinder the cyclization process. For instance, electron-withdrawing groups on an aniline precursor can deactivate the ring, making cyclization more difficult.[1]
-
Catalyst Inefficiency or Deactivation: The choice of catalyst is paramount. An inappropriate catalyst may not only be ineffective but could also promote side reactions. Furthermore, the quinoline nitrogen itself can act as a poison to certain metal catalysts, leading to deactivation.[2]
-
Harsh Reaction Conditions: Many classical cyclization methods require high temperatures and strong acids or bases, which can lead to decomposition and the formation of tarry byproducts.[3]
-
Purification Difficulties: The final hurdle in any synthesis is the purification of the desired product. The polarity and stability of the fused quinoline systems can make their isolation a non-trivial task.[4]
Troubleshooting Guide: A Question-and-Answer Approach
This section is designed to provide direct answers to specific problems you might encounter in the lab.
Issue 1: Low or No Product Yield
Q: My cyclization reaction is giving me a very low yield, or in the worst case, no product at all. What are the primary factors I should investigate?
A: Low yields in quinoline cyclization reactions are a common frustration, but a systematic approach to troubleshooting can often pinpoint the culprit. Here are the key areas to focus on:
-
Catalyst Selection and Activity: The catalyst is the heart of many cyclization reactions. An inappropriate choice can lead to a complete shutdown of the desired pathway.[1]
-
Troubleshooting Steps:
-
Screen Different Catalysts: If using an acid-catalyzed reaction, consider switching between Brønsted acids (e.g., p-TsOH, H₂SO₄) and Lewis acids (e.g., ZnCl₂, In(OTf)₃).[3][5] For base-catalyzed reactions, explore options like KOH, NaOH, or organic bases such as DBU.[6]
-
Check Catalyst Loading: The optimal catalyst loading can be substrate-dependent. Perform a small-scale screen to evaluate different molar percentages (e.g., 5 mol%, 10 mol%, 20 mol%).[2]
-
Use a Fresh Batch of Catalyst: Catalysts can degrade over time, especially if not stored properly. Using a fresh batch can sometimes make a significant difference.[3]
-
-
-
Reaction Temperature and Time: These two parameters are intrinsically linked and crucial for reaction success.
-
Troubleshooting Steps:
-
Optimize Temperature: Many cyclizations require heat to overcome the activation energy. However, excessive heat can lead to decomposition.[1] Incrementally increase the reaction temperature (e.g., in 10-20 °C intervals) while monitoring the reaction by Thin Layer Chromatography (TLC).[3]
-
Extend Reaction Time: Some reactions are simply slow. If you observe the formation of the product but the starting material is still present after the initial reaction time, extend the time and continue to monitor.[7]
-
-
-
Solvent Effects: The solvent not only dissolves the reactants but can also play a crucial role in stabilizing intermediates and transition states.
-
Troubleshooting Steps:
-
Solvent Screening: The polarity of the solvent can have a dramatic effect. Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, ethanol).[8] For instance, polar aprotic solvents like DMF can be effective in some cases, while in others, a non-polar solvent like toluene might be preferable.[9]
-
Ensure Anhydrous Conditions: In many acid-catalyzed reactions, water generated during the reaction can inhibit the catalyst and shift the equilibrium away from the product.[1] Using anhydrous solvents and reagents is often beneficial.
-
-
Issue 2: Formation of Side Products
Q: My reaction is producing a complex mixture of products, making purification a nightmare. What are the common side reactions and how can I suppress them?
A: The formation of side products is a clear indication that alternative reaction pathways are competing with your desired cyclization. Identifying these pathways is key to mitigating them.
-
Self-Condensation/Polymerization: The aldehyde group of quinoline-3-carbaldehyde can undergo self-condensation, or it can react with other nucleophilic species in the reaction mixture, leading to oligomeric or polymeric materials.[10]
-
Mitigation Strategies:
-
Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help to keep its concentration low, thus minimizing self-reaction.[1]
-
Use of Protecting Groups: In some cases, it may be necessary to protect a reactive functional group on one of the starting materials to prevent it from participating in unwanted side reactions.
-
-
-
Incomplete Cyclization/Stable Intermediates: Sometimes, the reaction stalls at an intermediate stage, such as the formation of a Schiff base, without proceeding to the final cyclized product.[6]
-
Mitigation Strategies:
-
Stronger Catalyst or Higher Temperature: Pushing the reaction conditions by using a more potent catalyst or increasing the temperature can sometimes drive the reaction to completion.[6]
-
In Situ Cyclization: In some cases, the intermediate is unstable and difficult to isolate. A one-pot procedure where the cyclization is induced immediately after the formation of the intermediate can be effective.[6]
-
-
-
Undesired Regioisomers: When using unsymmetrical reactants, cyclization can occur at different positions, leading to a mixture of regioisomers.
-
Mitigation Strategies:
-
Directing Groups: The presence of certain functional groups on the reactants can direct the cyclization to a specific position.
-
Catalyst Control: The choice of catalyst can sometimes influence the regioselectivity of the reaction.[6]
-
-
Issue 3: Catalyst Deactivation
Q: My reaction starts well but then seems to stop before completion. Could my catalyst be deactivating?
A: Catalyst deactivation is a significant problem, especially when using transition metal catalysts. The quinoline nitrogen, with its lone pair of electrons, can act as a ligand and strongly coordinate to the metal center, effectively poisoning the catalyst.[2]
-
Mechanisms of Deactivation:
-
Troubleshooting and Mitigation:
-
Increase Catalyst Loading: While not the most elegant solution, increasing the amount of catalyst can sometimes compensate for deactivation and allow the reaction to go to completion.
-
Ligand Selection: In palladium-catalyzed reactions, for example, the choice of ligand can have a significant impact on mitigating catalyst deactivation. Bulky electron-rich ligands can sometimes protect the metal center from poisoning.[2]
-
Heterogeneous Catalysts: Using a heterogeneous catalyst can sometimes be advantageous as they can be more robust and easier to separate from the reaction mixture.[3]
-
Issue 4: Purification Challenges
Q: I've managed to get my reaction to work, but now I'm struggling to purify the product. What are some effective purification strategies?
A: The purification of fused quinoline heterocycles can be challenging due to their often-polar nature and potential instability on silica gel.
-
Column Chromatography Tips:
-
Deactivated Silica: The acidic nature of standard silica gel can cause decomposition of some quinoline derivatives. Deactivating the silica by pre-treating it with a base like triethylamine (typically 1% in the eluent) can significantly improve recovery.[11]
-
Alternative Stationary Phases: If silica gel proves problematic, consider using other stationary phases like alumina (basic or neutral) or Florisil.[4]
-
Gradient Elution: A gradual increase in the polarity of the eluent often provides better separation than isocratic elution.[12]
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for obtaining high-purity material. A careful screening of different solvents and solvent mixtures is often necessary to find the ideal conditions.
-
Acid-Base Extraction: The basic nitrogen atom in the quinoline ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic quinoline derivative into the aqueous phase. The aqueous layer can then be basified to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.
-
Formation of Salts: In some cases, forming a salt of the quinoline product (e.g., a hydrochloride or picrate salt) can facilitate its purification by crystallization. The pure quinoline can then be regenerated by neutralization.[13]
Data Presentation: Optimizing Reaction Conditions
The following table provides a hypothetical example of how to systematically optimize reaction conditions for a generic cyclization of a quinoline-3-carbaldehyde derivative.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | p-TsOH (10) | Toluene | 80 | 12 | 35 | Incomplete reaction |
| 2 | p-TsOH (10) | Toluene | 110 | 12 | 65 | Improved yield |
| 3 | p-TsOH (10) | Toluene | 110 | 24 | 70 | Slight improvement |
| 4 | p-TsOH (20) | Toluene | 110 | 12 | 72 | Marginal improvement |
| 5 | ZnCl₂ (10) | Toluene | 110 | 12 | 45 | Lower yield |
| 6 | p-TsOH (10) | Dioxane | 100 | 12 | 75 | Good yield |
| 7 | p-TsOH (10) | DMF | 100 | 12 | 50 | Side products observed |
| 8 | p-TsOH (10) | Dioxane | 100 | 18 | 82 | Optimal Conditions |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in a Friedländer-Type Cyclization
This protocol outlines a method for screening different catalysts to optimize the yield of a fused quinoline product from a 2-amino-quinoline-3-carbaldehyde and a ketone.
-
Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add the 2-amino-quinoline-3-carbaldehyde (1.0 mmol).
-
Addition of Reagents: To each vial, add the ketone (1.2 mmol) and the chosen solvent (e.g., ethanol, 5 mL).[7]
-
Catalyst Addition: To each vial, add a different catalyst (e.g., p-TsOH, KOH, I₂, ZnCl₂) at a specific loading (e.g., 10 mol%).[3]
-
Reaction: Seal the vials and heat the reactions to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 2 hours).
-
Work-up and Analysis: Once a reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Remove the solvent under reduced pressure. The yield of the desired product in each crude mixture can be determined by ¹H NMR spectroscopy using an internal standard.
-
Purification: The most promising reaction can then be scaled up and the product purified by column chromatography or recrystallization.[7]
Protocol 2: Purification of a Fused Quinoline Derivative using Deactivated Silica Gel
This protocol is designed to minimize the decomposition of sensitive quinoline products during column chromatography.[11]
-
Preparation of Deactivated Silica: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Column Packing: Pack a chromatography column with the deactivated silica slurry, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin eluting the column with the initial, non-polar eluent containing 1% triethylamine. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified quinoline derivative.
Visualization of Workflows and Mechanisms
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
General Mechanism for Friedländer-Type Cyclization
Caption: A simplified mechanism for the Friedländer-type cyclization.
Frequently Asked Questions (FAQs)
Q1: Can the electronic properties of substituents on the quinoline-3-carbaldehyde affect the cyclization reaction?
A1: Absolutely. The electronic nature of substituents can have a profound impact. Electron-donating groups (EDGs) on the quinoline ring can increase the nucleophilicity of the reacting partner, potentially accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) can deactivate the system, making the cyclization more challenging and often requiring harsher reaction conditions or more active catalysts.[14]
Q2: Are there any "green" or more environmentally friendly approaches to these cyclization reactions?
A2: Yes, the field of green chemistry is actively exploring more sustainable methods for quinoline synthesis. This includes the use of water or ethanol as a solvent, the development of reusable heterogeneous catalysts (including nanocatalysts), and the use of energy-efficient techniques like microwave or ultrasound irradiation.[12][15]
Q3: My starting quinoline-3-carbaldehyde is a 2-chloro derivative. Does the chloro group always need to be displaced in the cyclization?
A3: Not necessarily. The 2-chloro group is a versatile handle. In many reactions, it acts as a leaving group, being displaced by a nucleophile in an intramolecular SₙAr reaction to form the new ring.[16] However, in other synthetic strategies, the chloro group can be retained in the final product and used for further functionalization. The reaction conditions and the nature of the reacting partner will determine the fate of the 2-chloro substituent.
Q4: What is the Vilsmeier-Haack reaction, and how is it relevant to my starting material?
A4: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. It is one of the most common methods for synthesizing 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides.[17] Understanding this reaction is crucial as it is often the first step in a multi-step synthesis towards your final fused quinoline product.
Q5: I am considering an intramolecular Friedel-Crafts cyclization. What are the key considerations for this type of reaction?
A5: Intramolecular Friedel-Crafts reactions are a powerful tool for forming new rings. The key considerations are:
-
Activation of the Aromatic Ring: The quinoline ring system must be sufficiently electron-rich to undergo electrophilic attack.
-
Formation of the Electrophile: The side chain must be able to form a carbocation or a related electrophilic species that can be attacked by the aromatic ring.
-
Lewis Acid Catalyst: A strong Lewis acid (e.g., AlCl₃, BF₃·OEt₂) is typically required to promote the reaction.[18]
-
Anhydrous Conditions: These reactions are highly sensitive to moisture, so stringent anhydrous conditions are essential.
Conclusion
The cyclization of quinoline-3-carbaldehydes is a rich and rewarding area of organic synthesis, offering access to a vast chemical space of potentially bioactive molecules. While the path to success can be challenging, a thorough understanding of the underlying chemical principles, a systematic approach to troubleshooting, and a willingness to explore different reaction conditions will ultimately lead to the desired outcome. We hope that this technical support center serves as a valuable resource in your research endeavors, helping you to navigate the complexities of these reactions with confidence and creativity.
References
- Beilstein Journal of Organic Chemistry. (2017). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis.
- Reddit. (2023). Purification of Quinoline-3,4-diones.
- Beilstein Journal of Organic Chemistry. (2015). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates.
- Vaishali, et al. (2024). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent.
- RSC Advances. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization.
- RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- Organic Syntheses. (n.d.). The Friedländer Synthesis of Quinolines.
- ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
- ResearchGate. (n.d.). Effects of Solvent and Temperature on Reaction Outcome.
- International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
- ResearchGate. (n.d.). An Efficient Synthesis of Substituted Quinolines.
- LookChem. (n.d.). Purification of Quinoline.
- Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2014, 1-22.
- Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
- Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2014, 1-22.
- PubMed Central (PMC). (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines.
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
- RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- Wikipedia. (n.d.). Friedländer synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Intramolecular catalytic Friedel-Crafts reactions with allenyl cations for the synthesis of quinolines and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Borane-catalyzed cascade Friedel–Crafts alkylation/[1,5]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newsama.com [newsama.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Gold catalysis in quinoline synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. BJOC - Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis [beilstein-journals.org]
Technical Support Center: By-product Analysis in 4-Chloroquinoline-3-carbaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloroquinoline-3-carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during its synthesis and subsequent reactions. Our focus is on understanding, identifying, and mitigating the formation of common by-products to ensure the integrity and purity of your target molecules.
Section 1: Understanding the Reactivity of this compound
This compound is a versatile intermediate due to its two distinct reactive sites: the electrophilic aldehyde at the C-3 position and the chlorine atom at the C-4 position, which is susceptible to nucleophilic substitution.[1] This dual functionality allows for a wide range of synthetic transformations but also presents opportunities for side reactions and by-product formation.
Section 2: Synthesis of this compound via Vilsmeier-Haack Reaction: Troubleshooting & By-product Analysis
The most common route to synthesizing this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an appropriate aniline derivative using the Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[4][5][6] While effective, this reaction can be vigorous and lead to several impurities if not properly controlled.
Frequently Asked Questions (FAQs): Vilsmeier-Haack Synthesis
Q1: My Vilsmeier-Haack reaction is producing a significant amount of dark, tar-like material, and the yield of the desired product is low. What's causing this and how can I fix it?
A1: Tar formation is a common issue in many quinoline syntheses, often resulting from the harsh, acidic conditions and high temperatures that can cause polymerization of reactants and intermediates.[7] To minimize tarring:
-
Temperature Control: Overly aggressive heating is a primary cause. The reaction is often exothermic.[8] It's crucial to add reagents slowly with efficient cooling and to maintain the recommended reaction temperature. Avoid localized hotspots by ensuring vigorous and efficient stirring.
-
Reagent Stoichiometry: An excess of the Vilsmeier reagent can lead to undesired side reactions. Carefully control the stoichiometry of POCl₃ and DMF.
-
Work-up Procedure: Quenching the reaction mixture by pouring it onto crushed ice is a standard procedure.[2] This should be done carefully and with stirring to dissipate heat and prevent degradation of the product.
Q2: I've isolated my product, but analytical data (¹H NMR, LC-MS) suggests the presence of an impurity with a mass 18 units lower than my product. What is this by-product?
A2: This is likely 4-hydroxyquinoline-3-carbaldehyde (also known as 2-oxo-1,2-dihydroquinoline-3-carbaldehyde). It is formed by the hydrolysis of the C-4 chloro group. This can occur during the aqueous work-up, especially if the mixture is heated or exposed to basic conditions for an extended period.[9]
-
Mitigation:
-
Minimize the time the reaction mixture is in contact with water during work-up.
-
Maintain a low temperature during quenching and extraction.
-
Purification by column chromatography can effectively separate the desired chloro-derivative from its more polar hydroxy counterpart.
-
Q3: My reaction seems incomplete, with a significant amount of starting acetanilide derivative remaining. How can I improve the conversion rate?
A3: Low conversion can be due to several factors:
-
Insufficient Vilsmeier Reagent: Ensure the correct molar equivalents of POCl₃ and DMF are used to generate the active formylating species.
-
Reaction Time and Temperature: The reaction may require longer heating or a slightly elevated temperature to drive it to completion.[8] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[8]
-
Purity of Reagents: The purity of the starting materials, especially the aniline derivative and DMF, is crucial. Water contamination can deactivate the Vilsmeier reagent.
Workflow for Vilsmeier-Haack Reaction Troubleshooting
Caption: Troubleshooting workflow for Vilsmeier-Haack synthesis.
Section 3: By-product Analysis in Reactions of this compound
The subsequent use of this compound in reactions like nucleophilic substitutions and cross-couplings can also generate specific by-products.
Part A: Nucleophilic Substitution at C-4
This reaction typically involves treating this compound with an amine to displace the chloride.[10]
Q4: In my reaction with a primary amine, I see the expected imine formation at the aldehyde, but the chloro group remains. Why is the substitution not occurring?
A4: The aldehyde group is highly reactive and will readily form an imine (Schiff base) with a primary amine under mild conditions.[1][11] The nucleophilic aromatic substitution at C-4 often requires more forcing conditions (e.g., heating).
-
Solution: Consider a two-step approach. First, protect the aldehyde group (e.g., as an acetal). Then, perform the nucleophilic substitution at C-4 under elevated temperatures. Finally, deprotect the aldehyde. Alternatively, if the amine is a strong enough nucleophile, simply increasing the reaction temperature and time after initial imine formation may drive the substitution reaction.
Q5: My reaction with an amine is yielding a complex mixture. What are the possible side products?
A5: Besides the desired product, you might be forming:
-
Product of Aldehyde Condensation Only: The amine has reacted with the aldehyde to form an imine, but has not displaced the C-4 chlorine.
-
Hydrolysis Product: As mentioned before, 4-hydroxyquinoline-3-carbaldehyde can form if water is present, which can then react with the amine.
-
Products of Further Cyclization: Depending on the amine used, intramolecular cyclization can occur, leading to fused heterocyclic systems.[1][9][11]
Part B: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Sonogashira)
These reactions are powerful methods for forming C-C bonds at the C-4 position.[1] However, they are sensitive to reaction conditions and can produce characteristic by-products.
Q6: My Suzuki coupling reaction has a low yield, and I'm isolating a significant amount of a by-product that appears to be a homocoupling of my boronic acid reagent. How can I prevent this?
A6: Homocoupling of boronic acids is a known side reaction in Suzuki couplings, often promoted by the presence of oxygen.[12]
-
Mitigation:
-
Degassing: Thoroughly degas all solvents and reagents by bubbling an inert gas (argon or nitrogen) through them before the reaction.[13]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.[13]
-
Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Screening different catalyst systems may be necessary.
-
Q7: In my Sonogashira coupling, besides the desired product, I'm observing a symmetrical alkyne by-product (Glaser coupling) and a significant amount of dehalogenated starting material (quinoline-3-carbaldehyde). What is happening?
A7: These are classic by-products in Sonogashira reactions.[14]
-
Alkyne Homocoupling (Glaser Coupling): This is a copper-catalyzed oxidative dimerization of the terminal alkyne. It is favored by the presence of oxygen.
-
Dehalogenation (Proto-dehalogenation): The chloro group is replaced by a hydrogen atom. This can be caused by impurities in the reagents or solvents, or by certain reaction conditions that favor a reductive pathway.
-
Mitigation: Ensure high-purity reagents and anhydrous solvents. The choice of base can also influence this side reaction.
-
Common By-products in Key Reactions
| Reaction Type | Starting Material | Reagent(s) | Expected Product | Common By-product(s) | Formation Mechanism |
| Vilsmeier-Haack | Acetanilide Derivative | POCl₃, DMF | This compound | 4-Hydroxyquinoline-3-carbaldehyde | Hydrolysis of C-Cl bond during work-up.[9] |
| Polymeric Tars | High temperature/acid-catalyzed polymerization.[7] | ||||
| Suzuki Coupling | This compound | Arylboronic Acid, Pd Catalyst, Base | 4-Arylquinoline-3-carbaldehyde | Biphenyl Derivative (Homocoupling) | Oxidative coupling of boronic acid. |
| Quinoline-3-carbaldehyde (Dehalogenation) | Reduction of C-Cl bond. | ||||
| Sonogashira Coupling | This compound | Terminal Alkyne, Pd/Cu Catalysts, Base | 4-Alkynylquinoline-3-carbaldehyde | Diyne (Glaser Homocoupling) | Copper-catalyzed oxidative dimerization of alkyne. |
| Quinoline-3-carbaldehyde (Dehalogenation) | Reduction of C-Cl bond. |
Section 4: Analytical Methodologies for By-product Identification
A robust analytical strategy is essential for identifying and quantifying impurities.
Protocol: HPLC-MS Purity Analysis
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS) is an ideal technique for analyzing reaction mixtures containing quinoline derivatives.[17][18]
1. Instrumentation and Materials:
-
HPLC System: A standard system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of HPLC-grade water with 0.1% formic acid (Solvent A) and HPLC-grade acetonitrile with 0.1% formic acid (Solvent B). Formic acid aids in the ionization of the nitrogen-containing quinoline ring for MS detection.
2. Sample Preparation:
-
Accurately weigh a small amount of the crude reaction mixture or purified product (approx. 1 mg).
-
Dissolve in a suitable solvent (e.g., 1 mL of acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Dilute the stock solution further to an appropriate concentration for analysis (e.g., 10-50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.[19]
3. Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
4. Data Analysis:
-
The UV chromatogram will show the separation of different components. The peak area percentage can be used for a preliminary estimation of purity.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) for each eluting peak, allowing for the identification of the main product and potential by-products based on their expected molecular weights.
Analytical Workflow Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijsr.net [ijsr.net]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. chemijournal.com [chemijournal.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. newsama.com [newsama.com]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Regioselectivity of Reactions with Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the challenges in achieving regioselectivity in reactions involving substituted quinolines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common experimental hurdles.
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, making the precise control of its functionalization a critical task.[1][2] However, the inherent electronic properties of the quinoline ring—an electron-deficient pyridine ring fused to a more electron-rich benzene ring—present significant challenges to achieving regioselectivity.[3][4] This guide will walk you through common issues and provide actionable solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in quinoline functionalization so challenging?
A1: The primary challenge lies in the intrinsic reactivity of the quinoline nucleus. The pyridine ring is generally susceptible to nucleophilic attack, while the benzene portion is more prone to electrophilic substitution.[3][4] Direct C-H functionalization is often dictated by the inherent reactivity of specific C-H bonds. The C2 and C8 positions are the most common sites for direct functionalization due to electronic activation by the nitrogen atom (C2) and the steric accessibility for forming stable metallacycle intermediates (C8).[3][5] Overcoming this natural reactivity to target other positions like C3, C4, C5, C6, and C7 requires specific and often sophisticated strategies.[3]
Q2: I'm observing a mixture of C5 and C8 isomers in an electrophilic substitution reaction. How can I favor one over the other?
A2: Electrophilic aromatic substitution on the quinoline ring typically favors the C5 and C8 positions due to the stability of the resulting cationic intermediates.[4][6] To enhance selectivity:
-
Steric Hindrance: Introduce a bulky substituent at a position that sterically hinders one of the reactive sites. For instance, a substituent at C8 can direct electrophilic attack to C5.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state energies for attack at different positions. A systematic screen of solvents is recommended.
-
Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy, which may correspond to the formation of a single regioisomer.
Q3: My transition metal-catalyzed C-H functionalization is non-selective. What factors should I investigate?
A3: Lack of selectivity in transition metal-catalyzed C-H functionalization is a common issue. Several factors can be optimized:
-
Choice of Catalyst and Ligand: The metal center and its ligand sphere are paramount in determining regioselectivity.[7][8] For example, in dearomative hydroboration of quinolines, modifying the phosphine ligand can switch the selectivity between 5,6- and 5,8-hydroboration.[8][9]
-
Directing Groups: Employing a directing group is a powerful strategy to achieve functionalization at less reactive positions.[3][10] The N-oxide of quinoline, for instance, can direct functionalization to the C8 position.[5][7][11]
-
Reaction Conditions: Temperature, solvent, and the choice of oxidant or other additives can significantly impact the reaction outcome.[10]
Q4: How can I achieve functionalization at the challenging C3, C4, C6, and C7 positions?
A4: Functionalizing these positions often requires overriding the intrinsic reactivity of the quinoline core.[3][11]
-
For C3 and C4 functionalization: A sequence of regioselective deprotonations and subsequent reactions with electrophiles can be employed. The use of specific magnesium-based reagents has shown promise in achieving this.[12]
-
For C5 and C7 functionalization: Metal-free halogenation protocols using reagents like trihaloisocyanuric acid have been developed for the selective halogenation of 8-substituted quinolines at the C5 position.[13][14] For C7 functionalization, specific directing group strategies are often necessary.[15]
-
Remote C-H Functionalization: Recent advances have focused on strategies for distal C-H functionalization, which can be particularly useful for targeting positions like C7.[15][16]
Troubleshooting Guide
Issue 1: Poor or No Regioselectivity in Friedländer Synthesis
Symptom: Formation of a mixture of regioisomers when using an unsymmetrical ketone.[10][17]
Cause: The reaction between a 2-aminoaryl aldehyde or ketone and an unsymmetrical ketone can proceed via two different cyclization pathways, leading to a mixture of products.[10]
Troubleshooting Steps:
-
Catalyst Selection: The choice of acid or base catalyst can influence the regiochemical outcome. A screening of both Brønsted and Lewis acids is recommended.[17]
-
Substituent Modification: Altering the electronic and steric properties of the substituents on the unsymmetrical ketone can favor one cyclization pathway over the other.[10]
-
Reaction Conditions Optimization: Systematically vary the temperature and solvent to identify conditions that favor the formation of the desired regioisomer.[10]
Issue 2: Undesired C2-Functionalization in Transition Metal-Catalyzed Reactions
Symptom: The major product is the C2-functionalized quinoline, even when targeting another position.
Cause: The C2 position is electronically activated by the adjacent nitrogen atom, making it a favorable site for many catalytic cycles.[3]
Troubleshooting Steps:
-
Utilize a Directing Group: The most effective way to steer the reaction away from C2 is to use a directing group that forces the catalyst to a different C-H bond. Quinoline N-oxide is a classic example that directs to C8.[5][7][18]
-
Ligand Modification: The steric and electronic properties of the ligand on the metal catalyst can block the C2 position and promote functionalization elsewhere.
-
Change the Metal Catalyst: Different transition metals have different intrinsic selectivities. For instance, while palladium is often used for C2-arylation, rhodium or ruthenium catalysts might favor other positions under specific conditions.[1][7][18][19]
Issue 3: Low Yields in Remote C-H Halogenation at C5
Symptom: Incomplete conversion or formation of multiple halogenated byproducts when attempting to functionalize the C5 position of an 8-substituted quinoline.
Cause: The reaction conditions may not be optimal for selective activation of the C5-H bond, or the halogenating agent may be too reactive.
Troubleshooting Steps:
-
Choice of Halogenating Agent: Inexpensive and atom-economical reagents like trihaloisocyanuric acid have been shown to be highly effective and regioselective for C5-halogenation.[13][14]
-
Catalyst System: While metal-free conditions are often preferred for their simplicity, some substrates may benefit from a catalyst. Iron(III)-catalyzed systems have been successfully employed for the C5-halogenation of 8-amidoquinolines in water.[20]
-
Solvent and Temperature: These reactions are often sensitive to the reaction medium. A screen of solvents and careful control of the temperature can significantly improve both yield and selectivity.
Experimental Protocols & Data
Protocol 1: General Procedure for Pd-Catalyzed C2-Arylation of Quinoline N-Oxide
This protocol is adapted from established methods for the C2-arylation of quinoline N-oxides with aryl bromides.[10]
-
In a reaction vessel, combine the quinoline N-oxide (1.0 mmol), aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and an appropriate ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%).
-
Add a base (e.g., K₂CO₃, 2.0 mmol) and a suitable solvent (e.g., DMF, 5 mL).
-
Degas the mixture thoroughly (e.g., by three freeze-pump-thaw cycles) and then heat under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Catalytic Systems for C-H Arylation of Quinolines
| Position | Catalyst System | Arylating Agent | Directing Group | Typical Yields | Reference |
| C2 | Pd(OAc)₂ / Ag₂CO₃ | Unactivated Arenes | None | 45-71% | [1] |
| C2 | Rh-based catalyst | Aryl Bromides | None | 45-86% | [1][5] |
| C2 | Ni-based catalyst | Diphenylzinc | None | Moderate to High | [1][5] |
| C8 | Ru(II) catalyst | Arylboronic Acids | N-Oxide | ~70% | [7][18][19] |
| C8 | Rh(III) catalyst | Arylboronic Acids | N-Oxide | Good to Excellent | [7] |
Visualizations
Diagram 1: General Strategy for Directing Regioselectivity
Caption: Strategies to override the intrinsic reactivity of quinoline.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A systematic approach to troubleshooting regioselectivity issues.
References
- Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
- Yadav, J. S., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
- Wang, Z., et al. (2023). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society. [Link]
- Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. [Link]
- Kumar, S., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. [Link]
- Kumar, S., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. PMC - NIH. [Link]
- Li, X., et al. (2019). Iron(III)
- Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652–7657. [Link]
- Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]
- Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. [Link]
- Wang, Z., et al. (2023).
- Chu, J., et al. (2023). Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species.
- Yi, C. S., et al. (2002). Catalytic Synthesis of Tricyclic Quinoline Derivatives from the Regioselective Hydroamination and C−H Bond Activation Reaction of Benzocyclic Amines and Alkynes. Journal of the American Chemical Society, 124(40), 11856–11857. [Link]
- Rohbogner, C. J., et al. (2011). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 13(21), 5780–5783. [Link]
- Casado-Sanchez, A., et al. (2017). Effect of electronic and steric properties of 8-substituted quinolines in gold(III) complexes: Synthesis, electrochemistry, stability, interactions and antiproliferative studies. Journal of Inorganic Biochemistry, 174, 111–118. [Link]
- Ankit, et al. (2020). Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. ACS Omega, 5(1), 584–601. [Link]
- Li, J., et al. (2021). Selective C─H functionalization of quinolines.
- Huang, C., et al. (2021). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Organic Letters, 23(17), 6828–6833. [Link]
- ECORFAN-Bolivia Journal. (2017). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. ECORFAN-Bolivia Journal. [Link]
- Ankit, et al. (2020). Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids.
- Pérez-Villanueva, M., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(23), 8263. [Link]
- Adib, M., et al. (2016). Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions. Synlett, 27(15), 2241–2245. [Link]
- Larionov, O. V., & Stephens, D. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Chemistry – A European Journal, 22(44), 15678–15691. [Link]
- Kumar, S., et al. (2018). Proposed mechanisms of regioselective halogenation.
- University of Glasgow. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Glasgow. [Link]
- Yadav, J. S., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
- Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Journal of the Iranian Chemical Society, 17(11), 2779–2819. [Link]
- Science Talks. (2024, June 21).
- Reddy, R. P., & Larock, R. C. (2005). Synthesis of Regiospecifically Substituted Quinolines from Anilines. The Journal of Organic Chemistry, 70(17), 6773–6780. [Link]
- Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org. [Link]
- Spiteller, P., & Rinner, U. (2003). Regioselectivity of Friedländer Quinoline Syntheses. Monatshefte für Chemie / Chemical Monthly, 134(4), 577–586. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ecorfan.org [ecorfan.org]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 7. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 4-chloroquinoline-3-carbaldehyde
Welcome to the technical support center for synthetic applications involving 4-chloroquinoline-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection for cross-coupling reactions with this versatile but challenging substrate. The inherent stability and low reactivity of the C(4)-Cl bond on the quinoline scaffold necessitate carefully chosen catalytic systems to achieve efficient and high-yielding transformations.[1]
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, providing not just protocols but the underlying rationale to empower you to solve problems encountered in your own experiments.
Part 1: General Considerations & Initial Troubleshooting
This section addresses broad questions that apply to various cross-coupling reactions with this compound.
Q1: My cross-coupling reaction with this compound is not working. Where should I start troubleshooting?
A1: A failed reaction with this substrate typically points to one of several key areas. The primary challenge is the reluctance of the electron-deficient quinoline's C-Cl bond to undergo oxidative addition to the palladium(0) center, the crucial first step in most cross-coupling catalytic cycles.[1]
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for failed cross-coupling reactions.
Q2: Why is the C4-Cl bond on the quinoline ring so difficult to activate?
A2: The C4-Cl bond on a quinoline ring is analogous to a typical aryl chloride but is further deactivated. The nitrogen atom in the quinoline ring is electron-withdrawing, which reduces the electron density of the entire ring system. This makes the carbon atom of the C-Cl bond less electron-rich and therefore less susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Overcoming this high activation barrier is the central challenge.[1]
Q3: What is the general mechanism for these reactions, and where can things go wrong?
A3: Most palladium-catalyzed cross-coupling reactions follow a similar catalytic cycle. Understanding this cycle is key to diagnosing problems.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Failure Points:
-
Oxidative Addition: This is often the rate-limiting step for aryl chlorides. If the catalyst is not electron-rich enough or the ligand is not bulky enough to promote a coordinatively unsaturated species, this step will fail.
-
Transmetalation: The transfer of the organic group from your coupling partner (e.g., boronic acid) to the palladium center can be slow. The choice of base is critical here, especially in Suzuki reactions.[2][3]
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. Bulky ligands generally accelerate this step. Catalyst decomposition (forming palladium black) can occur at any stage, removing active catalyst from the cycle.
Part 2: Reaction-Specific FAQs and Troubleshooting
A. Suzuki-Miyaura Coupling
This reaction is one of the most versatile methods for forming C-C bonds by coupling the chloroquinoline with an organoboron reagent.
Q4: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm getting low yield and recovering starting material. What catalyst system should I use?
A4: For an unactivated aryl chloride like this compound, standard catalysts like Pd(PPh₃)₄ are often ineffective. You need a more robust system designed to activate C-Cl bonds. The key is to use a palladium source in combination with a bulky, electron-donating phosphine ligand.[1][3] These ligands stabilize the Pd(0) center, make it more electron-rich to facilitate oxidative addition, and promote the final reductive elimination step.
| Parameter | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Bench-stable Pd(II) or Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst.[2] |
| Ligand | Buchwald Ligands: XPhos, SPhos, RuPhosAlkylphosphines: P(t-Bu)₃, PCy₃ | These provide the necessary steric bulk and electron-donating character to activate the C-Cl bond.[4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong, non-nucleophilic base is required to facilitate the transmetalation step.[2][5] |
| Solvent | Toluene, 1,4-Dioxane, DMF | Anhydrous, degassed polar aprotic solvents are standard. Sometimes a small amount of water is beneficial.[2][5] |
Q5: I see a lot of black precipitate (palladium black) in my Suzuki reaction. Why is this happening and how can I prevent it?
A5: The formation of palladium black indicates that your Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This is a common mode of catalyst death.
-
Cause: Often caused by an insufficient amount of stabilizing ligand or a ligand that is not robust enough for the reaction conditions (e.g., high temperature). The L-Pd(0) species is unstable without proper ligation.
-
Solution:
-
Increase Ligand-to-Metal Ratio: Try increasing the ratio from the typical 1:1 or 2:1 (L:Pd) to 4:1.
-
Use Pre-catalysts: Modern palladium pre-catalysts (e.g., XPhos Pd G3) are designed for slow, controlled release of the active L-Pd(0) species, which minimizes decomposition.[6]
-
Ensure Inert Atmosphere: Oxygen can degrade both the phosphine ligands (to phosphine oxides) and the palladium catalyst, accelerating decomposition.[7] Ensure your reagents, solvents, and reaction vessel are thoroughly purged with an inert gas like argon or nitrogen.
-
Q6: My main side product is the homocoupling of my boronic acid (Ar-Ar). How can I minimize this?
A6: Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species before the catalytic cycle properly begins.[2][7]
-
Solution:
-
Rigorous Degassing: Thoroughly degas your solvent and the reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).
-
Slow Addition: If practical, adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the homocoupling pathway.[7]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes help, as it avoids the initial Pd(II) to Pd(0) reduction step where homocoupling can occur.[2]
-
B. Sonogashira Coupling
This reaction forms a C-C bond between the chloroquinoline and a terminal alkyne, a valuable transformation for extending carbon frameworks.
Q7: What is the best catalyst system for a Sonogashira reaction with this compound?
A7: The classic Sonogashira reaction uses a dual-catalyst system: a palladium complex for the main catalytic cycle and a copper(I) salt as a co-catalyst.[8][9] Activating the C-Cl bond remains the primary challenge.
| Parameter | Recommendation | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ + Ligand | A Pd(II) source is common. For the challenging chloride substrate, coupling it with a strong ligand is key. |
| Ligand | PPh₃, Xantphos, or a bulky phosphine | While PPh₃ can work, more electron-rich and bulky ligands may be required to improve yields with the chloroquinoline. |
| Cu Co-catalyst | CuI (Copper(I) Iodide) | The copper salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium center.[8] |
| Base | An amine base, e.g., Et₃N, DIPEA | The base deprotonates the terminal alkyne and also acts as a solvent or co-solvent.[8] |
| Solvent | THF, DMF | Anhydrous, degassed solvents are required. |
Q8: My Sonogashira reaction is sluggish and gives low yields. Are there any modifications I can try?
A8: Yes, several modifications can improve difficult Sonogashira couplings:
-
Copper-Free Conditions: The copper co-catalyst can sometimes lead to the homocoupling of the alkyne (Glaser coupling). Running the reaction copper-free can prevent this, but it requires a more active palladium catalyst system and often a stronger base to facilitate the direct reaction of the palladium complex with the alkyne.[10]
-
Use a More Active Ligand: If using a simple Pd/PPh₃ system, switch to a more electron-rich, bulky ligand system as recommended for the Suzuki reaction (e.g., Pd(OAc)₂ with cataCXium® A or XPhos). This will accelerate the rate-limiting oxidative addition step.
-
Microwave Irradiation: For sluggish reactions, microwave heating can dramatically reduce reaction times and improve yields by overcoming high activation energy barriers.
C. Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, allowing the introduction of primary or secondary amines at the C4 position.
Q9: I need to couple a secondary amine to the 4-chloroquinoline. What are the critical parameters for a successful Buchwald-Hartwig amination?
A9: The Buchwald-Hartwig amination is highly dependent on the synergy between the palladium precursor, the ligand, and the base.[11][12] For a challenging substrate like this compound, a state-of-the-art catalyst system is mandatory.
| Parameter | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable precursors. |
| Ligand | Josiphos Ligands: (e.g., CyPF-tBu)Buchwald Biaryl Ligands: BrettPhos, RuPhos | These ligands are specifically designed for C-N bond formation, promoting both oxidative addition and the difficult C-N reductive elimination. Bidentate ligands can be particularly effective.[13][14] |
| Base | NaOt-Bu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine. NaOt-Bu is common, but can be incompatible with base-sensitive functional groups.[15] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential. |
Q10: My reaction is giving me dehalogenated quinoline instead of the aminated product. What causes this side reaction?
A10: Dehalogenation (hydrodehalogenation) is a common side reaction where the chlorine atom is replaced by a hydrogen atom.
-
Cause: This occurs when the Ar-Pd(II)-X intermediate, after oxidative addition, reacts with a hydride source in the mixture before it can couple with the amine. The source of the hydride can be the amine itself (via β-hydride elimination if it has an α-proton on a β-carbon), the solvent, or trace amounts of water.[2] The resulting Ar-Pd(II)-H species then undergoes reductive elimination to give the dehalogenated arene.
-
Solution:
-
Choice of Base: The base can influence this pathway. Sometimes switching from an alkoxide base (NaOt-Bu) to a phosphate (K₃PO₄) or carbonate (Cs₂CO₃) can suppress the side reaction, although this may require higher temperatures.
-
Ligand Choice: The ligand structure plays a crucial role. Screening different ligands (e.g., moving from a monodentate to a bidentate ligand like Xantphos) can alter the geometry and stability of the palladium intermediates, disfavoring the dehalogenation pathway.[13]
-
Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.
-
Part 3: Experimental Protocol Example
Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a starting point and may require optimization for specific substrates and scales.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol %) and additional XPhos ligand (2 mol %).
-
-
Reaction Setup:
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a final concentration of approximately 0.1 M with respect to the chloroquinoline.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-phenylquinoline-3-carbaldehyde.
-
References
- A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]
- Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. [Link]
- The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides.
- The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides.
- Effect of solvent on the Suzuki reaction.
- Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society. [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). [Link]
- Suzuki reaction - Wikipedia. Wikipedia. [Link]
- Sonogashira coupling - Wikipedia. Wikipedia. [Link]
- Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Buchwald–Hartwig amin
- Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect. [Link]
- Buchwald-Hartwig Amin
- How can I solve my problem with Suzuki coupling?.
- Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
- What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health (NIH). [Link]
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
- How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). [Link]
- Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. [Link]
- Heck reaction - Wikipedia. Wikipedia. [Link]
- Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. National Institutes of Health (NIH). [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Heck Reaction. Organic Chemistry Portal. [Link]
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Heck Reaction. Chemistry LibreTexts. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Solvent effects on the reactivity of 4-chloroquinoline-3-carbaldehyde
Welcome to the technical support resource for 4-chloroquinoline-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional intermediate. My aim is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental outcomes, with a specific focus on the critical—and often underestimated—role of the solvent. Every reaction is a conversation between your reagents; the solvent is the room in which that conversation happens. Choosing the right room is paramount for success.
This document is structured as a series of troubleshooting questions and FAQs that directly address common challenges encountered in the lab. We will explore how solvent choice dictates reaction pathways, influences rates and yields, and can be the root cause of unexpected side products.
Section 1: Troubleshooting the Vilsmeier-Haack Synthesis
The standard synthesis of this compound from an appropriate acetanilide proceeds via the Vilsmeier-Haack reaction.[1] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a formamide (like DMF) and a dehydrating agent (like POCl₃ or SOCl₂).[2][3][4]
Q1: My Vilsmeier-Haack reaction to synthesize this compound is giving very low yields or failing completely. What's going wrong?
A1: This is a common issue that almost always traces back to the quality and stoichiometry of your reagents, where the solvent (DMF) is also a primary reactant.
Root Cause Analysis:
-
The Dual Role of DMF: In this reaction, N,N-Dimethylformamide (DMF) is not merely a solvent; it is the precursor to the electrophilic Vilsmeier reagent ([Me₂N=CHCl]⁺).[3][5] The reaction's success is therefore fundamentally dependent on the quality and quantity of the DMF.
-
Water Contamination: The Vilsmeier reagent is highly moisture-sensitive. Trace amounts of water in the DMF or glassware will quench the reagent, halting the reaction. This is the most frequent cause of failure.
-
Stoichiometry: The reaction involves the formation of the Vilsmeier reagent followed by its electrophilic attack on the N-arylacetamide and subsequent cyclization. An incorrect molar ratio of DMF to POCl₃ can lead to an incomplete formation of the active reagent. Typically, a significant excess of the Vilsmeier reagent is required to drive the reaction to completion.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) to prevent degradation. The subsequent cyclization step, however, requires heating (typically 80-90 °C) to proceed at a reasonable rate.
Troubleshooting Protocol & Recommendations:
-
Rigorous Drying: Ensure your DMF is anhydrous. Use a freshly opened bottle of anhydrous DMF or dry it over molecular sieves. All glassware must be oven-dried and cooled under an inert atmosphere (N₂ or Ar).
-
Reagent Purity: Use freshly distilled phosphorus oxychloride (POCl₃). Old bottles can absorb moisture and degrade.
-
Optimized Stoichiometry: For the synthesis from N-arylacetamides, a molar ratio of substrate:POCl₃ of approximately 1:12 in a large excess of DMF (acting as the solvent) has been shown to be effective.
-
Controlled Addition: Add POCl₃ dropwise to the cold (0-5 °C) DMF/substrate mixture. Uncontrolled addition can lead to side reactions and a decrease in yield.
-
Monitor the Reaction: The reaction progress can be monitored by TLC. If the reaction stalls, a small additional charge of POCl₃ may be beneficial.
Section 2: Navigating Nucleophilic Aromatic Substitution (SNAr) at C4
The C4 chlorine of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. This allows for the introduction of a wide variety of substituents (amines, ethers, thioethers). Solvent choice here is not trivial; it is the single most important parameter controlling the reaction rate.
Q2: I'm attempting to substitute the C4-chlorine with a primary amine, but the reaction is incredibly slow and conversion is poor. I'm using ethanol as a solvent. What is the issue?
A2: Your choice of a polar protic solvent is likely deactivating your nucleophile. For SNAr reactions on electron-deficient heterocycles, polar aprotic solvents are almost always superior.
Root Cause Analysis:
The rate of an SNAr reaction is highly dependent on the nucleophilicity of the attacking species. Solvents interact directly with the nucleophile and can either enhance or suppress its reactivity.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess acidic protons (O-H, N-H) and are excellent hydrogen-bond donors.[6][7] They form a "solvation shell" around the anionic or lone-pair-bearing nucleophile (e.g., R-NH₂).[8][9] This hydrogen-bonding stabilizes the nucleophile, lowering its ground state energy and thus increasing the activation energy required for it to attack the electrophilic C4 position.[10] In essence, the solvent is "caging" the nucleophile, making it less available and less reactive.[10]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents have high dielectric constants and can dissolve charged species, but they lack acidic protons.[6][7] They solvate cations well but leave anions and the electron-rich part of nucleophiles relatively "naked" and highly reactive.[10] This leads to a dramatic acceleration of SNAr reactions.
Comparative Data on Solvent Effects in SNAr
| Solvent | Type | Dielectric Constant (ε) | Expected SNAr Rate | Rationale |
| DMSO | Polar Aprotic | 47 | Very Fast | Poorly solvates nucleophile, leaving it highly reactive. |
| DMF | Polar Aprotic | 38 | Fast | Similar to DMSO, a common and effective choice. |
| Acetonitrile | Polar Aprotic | 37.5 | Fast | Good alternative to DMF/DMSO. |
| Ethanol | Polar Protic | 24.3 | Very Slow | Strong H-bonding deactivates the nucleophile.[8] |
| Toluene | Non-Polar | 2.4 | Extremely Slow | Fails to dissolve ionic intermediates and reactants effectively. |
| Water | Polar Protic | 78.5 | Very Slow | Strongest H-bonding deactivation; risk of hydrolysis. |
Troubleshooting Protocol & Recommendations:
-
Switch to a Polar Aprotic Solvent: Replace ethanol with anhydrous DMF, DMSO, or acetonitrile (ACN).
-
Add a Non-Nucleophilic Base: The SNAr reaction liberates HCl, which will protonate your amine nucleophile, rendering it inactive. Add a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or a tertiary amine (e.g., triethylamine, DIPEA) to scavenge the acid.
-
Temperature: Heating is typically required. Reactions in DMF or DMSO are often run at 80-120 °C.
Workflow for a Typical SNAr Reaction
Caption: Standard experimental workflow for SNAr reactions on this compound.
Section 3: Controlling Reactivity at the C3-Aldehyde
The aldehyde at the C3 position is a classic electrophile, readily undergoing reactions like condensation to form Schiff bases (imines), Wittig olefinations, and reductions. Here, the solvent's role shifts from activating a nucleophile to controlling equilibrium and influencing stereochemistry.
Q3: My Schiff base formation with a primary amine is giving low yields, and my starting materials are always present at the end of the reaction, even after prolonged heating. What is the problem?
A3: You are fighting a chemical equilibrium. The formation of an imine is a reversible condensation reaction that produces water. Your solvent system must be designed to remove this water to drive the reaction to completion.
Root Cause Analysis:
The reaction Aldehyde + Amine ⇌ Imine + Water is governed by Le Châtelier's principle. If the water produced as a byproduct is allowed to accumulate in the reaction mixture, the reverse reaction (hydrolysis of the imine) will occur, leading to an equilibrium mixture of reactants and products.
-
Ineffective Solvents (e.g., DMF, DMSO): While excellent for SNAr, these polar aprotic solvents are often hygroscopic and can make water removal difficult.
-
Effective Solvents (e.g., Toluene, Benzene, Hexane): These non-polar, aprotic solvents form an azeotrope with water. When heated under reflux with a Dean-Stark apparatus, the water-solvent azeotrope distills out, is trapped, and the anhydrous solvent is returned to the reaction flask. This physical removal of water continuously shifts the equilibrium towards the product.
-
Protic Solvents (e.g., Ethanol): Ethanol is a common solvent for imine formation, often with an acid catalyst.[11] While it doesn't physically remove water, it can facilitate the reaction. However, for difficult condensations, it may not be sufficient to drive the reaction to completion without other measures.
Troubleshooting Protocol & Recommendations:
-
Use a Dean-Stark Trap: The most robust method is to run the reaction in toluene or a similar azeotroping solvent under reflux with a Dean-Stark trap.
-
Add a Dehydrating Agent: If a Dean-Stark setup is not feasible, add an in-situ dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
Acid Catalysis: A catalytic amount of a weak acid (e.g., acetic acid, p-toluenesulfonic acid) can accelerate the rate of both the forward and reverse reactions.[12] While it doesn't change the equilibrium position, it allows equilibrium to be reached much faster, which is beneficial when coupled with water removal.
Decision Tree for Solvent Selection
Caption: A decision-making framework for selecting an appropriate solvent system.
Section 4: General Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), and anhydrous potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen) three times.
-
Add anhydrous DMF (or ACN) to achieve a substrate concentration of 0.1-0.5 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Imine Formation via Dean-Stark
-
To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add this compound (1.0 eq) and the desired primary amine (1.1 eq).
-
Add toluene to achieve a substrate concentration of 0.2-1.0 M.
-
Optional: Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).
-
Fill the Dean-Stark trap with toluene.
-
Heat the mixture to reflux. Water will begin to collect in the trap.
-
Continue refluxing until no more water is collected and TLC analysis indicates complete consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude imine product, which can be used directly or purified further if necessary.
This guide provides a framework for troubleshooting common issues related to solvent effects in the chemistry of this compound. Always consult the primary literature for specific substrates and reaction conditions.
References
- ResearchGate. (n.d.). Solvatochromic behaviour of 6-quinoline derivative compounds.
- Asian Journal of Chemistry. (2018). Solvatochromism of Quinoline-390 and Rhodamine-800: Multiple Linear Regression and Computational Approaches.
- Semantic Scholar. (2018). Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2.
- Molecules. (2016). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties.
- ResearchGate. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study.
- ResearchGate. (n.d.). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Journal of the Chemical Society, Perkin Transactions 2. (1974). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects.
- Indian Journal of Chemistry. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
- ResearchGate. (n.d.). QUINOLINE.
- New Journal of Chemistry. (2021). Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1?
- YouTube. (2020). Reactions of Quinoline.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl) aminomethylene malonaldehyde.
- University of Bath. (n.d.). Chapter 7: Quinolines and Isoquinolines.
- ResearchGate. (2021). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole.
- ResearchGate. (n.d.). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents.
- Molecules. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- ResearchGate. (2023). UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES.
- Molecules. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds.
- International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Journal of the Chemical Society, Perkin Transactions 2. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.
- Journal of the Chemical Society, Perkin Transactions 2. (1984). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents.
- International Journal of Science and Research (IJSR). (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- Beilstein Journal of Organic Chemistry. (2024). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent.
- RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Arkivoc. (2006). The behavior of 2-chloroquinoline-3-carbaldehyde and 2-oxoquinoline-3-carbaldehyde toward stabilized methylenetriphenylphosphoranes and secondary amines.
- International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
- JETIR. (2023). Synthesis, Characterization, and Spectrophotometric Study of Ruthenium (III) Complexes with 2-Chloroquinoline-3- carbaldehyde Thiosemicarbazone.
- European Journal of Chemistry. (2021). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Chloroquinoline-3-carbaldehyde
Welcome to the technical support center for the synthesis of 4-chloroquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this versatile intermediate. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure successful and safe scale-up of your laboratory procedures.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry, valued for its dual reactivity that allows for diverse molecular architectures. The most prevalent and scalable method for its synthesis is the Vilsmeier-Haack reaction. This reaction, while powerful, presents several challenges when transitioning from laboratory scale to pilot or manufacturing scale, including thermal safety concerns, reagent stability, and product purification. This guide will address these critical aspects in a practical question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: Reaction Initiation and Vilsmeier Reagent Management
Question 1: My reaction fails to initiate, or I observe a very low conversion of my starting material. What are the likely causes?
Answer: Failure to initiate or low conversion in a Vilsmeier-Haack reaction often points to issues with the Vilsmeier reagent itself or the reactivity of your substrate. Here’s a systematic approach to troubleshooting:
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[1] This reagent is moisture-sensitive and can decompose.
-
Actionable Advice: Always use anhydrous DMF and freshly distilled or newly opened POCl₃. Moisture will quench the Vilsmeier reagent, halting the reaction. Consider preparing the Vilsmeier reagent at a low temperature (0-5 °C) before the addition of your substrate to ensure its complete formation.[2]
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the aromatic substrate.[1]
-
Actionable Advice: If you are using a substituted 2-aryl-2,3-dihydro-4-quinolone (azaflavanone) as a precursor, electron-donating groups on the aryl ring will facilitate the reaction, while electron-withdrawing groups will hinder it. For less reactive substrates, increasing the reaction temperature and/or the molar excess of the Vilsmeier reagent may be necessary.
-
-
Reaction Temperature: Inadequate temperature control can lead to either a sluggish reaction or decomposition of the Vilsmeier reagent.
-
Actionable Advice: Monitor the reaction temperature closely. While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent reaction with the substrate may require heating to proceed at a reasonable rate.
-
Question 2: I'm observing the formation of a thick precipitate during the preparation of the Vilsmeier reagent, causing my stir bar to seize. How can I prevent this?
Answer: The precipitation of the Vilsmeier salt is a common issue, especially at higher concentrations.
-
Causality: The Vilsmeier reagent is a salt that can have limited solubility in the reaction medium, especially before the addition of the substrate.
-
Actionable Advice:
-
Dilution: Prepare the Vilsmeier reagent in a larger volume of anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) to maintain its solubility.
-
Order of Addition: Consider adding the POCl₃ dropwise to a solution of the substrate in DMF. This way, the Vilsmeier reagent is consumed as it is formed, preventing its accumulation and precipitation.[3]
-
Mechanical Agitation: For larger scale reactions, switch from magnetic stirring to overhead mechanical stirring to handle thicker slurries more effectively.
-
Section 2: Reaction Control and Side Products
Question 3: My reaction is producing a significant amount of a dark, tarry byproduct, complicating purification. What is causing this and how can it be minimized?
Answer: The formation of dark, polymeric byproducts is often a result of side reactions or decomposition under harsh reaction conditions.
-
Overheating: The Vilsmeier-Haack reaction is exothermic.[3] Poor temperature control, especially during the initial mixing of DMF and POCl₃ and on a larger scale, can lead to localized overheating and decomposition of the starting material or product.
-
Actionable Advice: Ensure efficient cooling and stirring throughout the reaction. For scale-up, consider a jacketed reactor with precise temperature control. A slower, dropwise addition of reagents is also crucial.
-
-
Excess Reagent and Extended Reaction Times: While an excess of the Vilsmeier reagent can drive the reaction to completion, a large excess or prolonged heating can promote side reactions.
-
Actionable Advice: Optimize the stoichiometry of your reagents. Use TLC or in-situ monitoring (e.g., IR spectroscopy) to determine the optimal reaction time and avoid unnecessary heating.
-
-
Potential Side Products: In the synthesis from azaflavanones, incomplete reaction can lead to the formation of N-formylated intermediates. Over-reaction is less common for this substrate.
Question 4: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity of the reaction?
Answer: While the Vilsmeier-Haack reaction on 2-aryl-2,3-dihydro-4-quinolones is generally selective for the formation of this compound, deviations can occur.
-
Mechanism Insight: The reaction proceeds through the formation of an enol or enolate equivalent of the azaflavanone, which then attacks the Vilsmeier reagent. The regioselectivity is dictated by the relative stability of the possible intermediates.
-
Actionable Advice:
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. While DMF is the standard, exploring co-solvents might offer better control in some cases.
-
Section 3: Work-up and Purification
Question 5: The quenching and work-up of my reaction are challenging, often leading to emulsions or product loss. What is the best practice for this step?
Answer: The work-up of a Vilsmeier-Haack reaction involves the hydrolysis of the intermediate iminium salt to the final aldehyde, which needs to be performed carefully.[1]
-
Hydrolysis: The hydrolysis is typically achieved by quenching the reaction mixture with ice-cold water or a basic solution. This step is highly exothermic and can release HCl gas.
-
Actionable Advice:
-
Controlled Quenching: Pour the reaction mixture slowly onto a vigorously stirred slurry of ice and water. This helps to dissipate the heat effectively.
-
pH Adjustment: After the initial quench, carefully neutralize the mixture with a base such as sodium carbonate, sodium bicarbonate, or dilute sodium hydroxide to a pH of 7-8. This facilitates the complete hydrolysis of the iminium salt and precipitation of the product.
-
Extraction: If the product does not precipitate, it can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate. To avoid emulsions, use a brine wash during the extraction process.
-
-
Question 6: I am struggling to achieve high purity of my this compound. What is an effective purification strategy?
Answer: The crude product from a Vilsmeier-Haack reaction often contains unreacted starting materials, byproducts, and residual DMF.
-
Purification Methods:
-
Recrystallization: This is often the most effective method for purifying solid products on a large scale.[4]
-
Column Chromatography: While effective for small-scale purification, it is less practical for large-scale synthesis due to the large volumes of solvent required. It is, however, useful for isolating and identifying impurities during process development.
-
Washing: Thoroughly washing the crude solid with cold water and then a non-polar solvent like hexanes can help remove residual DMF and some organic impurities before recrystallization.
-
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound from 2-Aryl-2,3-dihydro-4-quinolone
This protocol is a representative procedure and may require optimization based on the specific substrate and desired scale.
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Reaction with Substrate: Dissolve the 2-aryl-2,3-dihydro-4-quinolone (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from ethanol or ethyl acetate.
-
Data Presentation
| Parameter | Condition | Rationale / Notes |
| Starting Material | 2-Aryl-2,3-dihydro-4-quinolone | Electron-donating groups on the aryl ring increase reactivity. |
| Reagents | POCl₃, DMF | Use anhydrous reagents. Excess Vilsmeier reagent (3-5 eq.) is common. |
| Temperature | 0 °C (reagent prep), 80-90 °C (reaction) | Initial cooling is critical for safety and reagent stability. Heating drives the reaction. |
| Reaction Time | 4-12 hours | Monitor by TLC to avoid byproduct formation from prolonged heating. |
| Work-up | Ice quench, neutralization (pH 7-8) | Controls exotherm and ensures complete hydrolysis of the intermediate. |
| Purification | Recrystallization (Ethanol or Ethyl Acetate) | Effective for removing impurities and achieving high purity on a larger scale. |
Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Troubleshooting Logic for Low Yield
Sources
Validation & Comparative
A Tale of Two Isomers: A Senior Application Scientist's Guide to 4-Chloroquinoline-3-carbaldehyde and 2-Chloroquinoline-3-carbaldehyde in Synthetic Chemistry
In the intricate world of heterocyclic chemistry, the quinoline scaffold stands as a cornerstone, underpinning the structure of numerous pharmaceuticals and functional materials. Among the myriad of functionalized quinolines, 2- and 4-chloroquinoline-3-carbaldehydes have emerged as exceptionally versatile building blocks. Their value lies in the presence of two distinct and strategically positioned reactive sites: a nucleophilic substitution-prone chloro group and an electrophilic carbaldehyde. This duality allows for a stepwise and controlled elaboration of the quinoline core, paving the way for the synthesis of complex, fused heterocyclic systems.
This guide provides an in-depth, comparative analysis of 4-chloroquinoline-3-carbaldehyde and its isomer, 2-chloroquinoline-3-carbaldehyde. We will delve into their synthesis, explore the nuances of their reactivity supported by experimental data, and showcase their applications in the development of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic intermediates.
At a Glance: Key Physicochemical and Spectroscopic Properties
A foundational understanding of the physical and spectroscopic properties of these isomers is crucial for their identification and manipulation in a laboratory setting. The following table summarizes key data for both compounds.
| Property | 2-Chloroquinoline-3-carbaldehyde | This compound |
| CAS Number | 73568-25-9[1] | 201420-30-6[2] |
| Molecular Formula | C₁₀H₆ClNO[1] | C₁₀H₆ClNO[2] |
| Molecular Weight | 191.61 g/mol [1] | 191.61 g/mol [2] |
| Melting Point | 142-146 °C[3] | Not consistently reported |
| ¹H NMR (CDCl₃, δ ppm) | ~10.59 (s, 1H, CHO), ~8.79 (s, 1H, H-4), ~8.12 (d, 1H, H-8), ~8.03 (d, 1H, H-5), ~7.99 (t, 1H, H-6), ~7.74 (t, 1H, H-7)[3] | ~10.3 (s, 1H, CHO), H-2, and aromatic protons typically in the range of 7.0-9.0 ppm |
| IR (KBr, cm⁻¹) | ~1690 (C=O), ~2738, ~2820 (aldehyde C-H)[3] | ~1693 (C=O), ~3050 (aromatic C-H) |
Synthesis: The Vilsmeier-Haack Approach
The most prevalent and efficient method for the synthesis of both 2- and 4-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction typically involves the treatment of an appropriate acetanilide with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction proceeds through electrophilic substitution of the Vilsmeier reagent onto the activated aromatic ring of the acetanilide, followed by cyclization and subsequent hydrolysis to yield the desired product.
The substitution pattern on the starting acetanilide plays a crucial role in the regioselectivity of the cyclization, ultimately determining whether the 2-chloro or 4-chloro isomer is formed. Electron-donating groups on the aniline ring generally facilitate the reaction.
Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde
The following protocol is a representative procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack reaction.[3][4]
Materials:
-
Acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the acetanilide (1 equivalent) in DMF (3 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add POCl₃ (typically 4-12 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-16 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethyl acetate to afford pure 2-chloroquinoline-3-carbaldehyde.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound also employs the Vilsmeier-Haack reaction, with the starting material being a suitably substituted acetanilide that directs cyclization to the 4-position. A general procedure is outlined below, and specific reaction conditions may need to be optimized based on the substrate.
Materials:
-
Appropriate substituted acetanilide (e.g., from 3-substituted anilines)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
A suitable solvent for recrystallization (e.g., ethanol or ethyl acetate)
Procedure:
-
Follow the same initial steps as for the 2-chloro isomer, by dissolving the substituted acetanilide in DMF and cooling the mixture.
-
Add POCl₃ dropwise at low temperature.
-
Heat the reaction mixture, typically in the range of 60-100 °C, for a duration determined by reaction monitoring.
-
Perform an aqueous workup by pouring the reaction mixture onto ice.
-
Isolate the crude product by filtration.
-
Purify the this compound by recrystallization.
Comparative Reactivity: A Tale of Two Active Sites
The synthetic utility of these isomers stems from the differential reactivity of their chloro and aldehyde functionalities. The position of the chloro group on the quinoline ring significantly influences its susceptibility to nucleophilic aromatic substitution (SNAr).
Sources
Navigating the Formylation Landscape: A Comparative Guide to Alternatives Beyond Vilsmeier-Haack
The introduction of a formyl group onto an aromatic or heteroaromatic ring is a cornerstone transformation in organic synthesis, providing a critical entry point for the construction of complex molecules, including a vast array of pharmaceuticals and functional materials. For decades, the Vilsmeier-Haack reaction has been a dominant and versatile method for this purpose, particularly for electron-rich systems.[1][2] However, its reliance on phosphorus oxychloride and the often harsh reaction conditions necessitate a careful consideration of alternative methods. This guide offers an in-depth comparison of the primary alternatives to the Vilsmeier-Haack reaction, providing the necessary experimental data and mechanistic insights for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
This comparison will delve into the nuances of the Gattermann, Gattermann-Koch, Rieche, and Duff reactions, as well as formylation using organometallic reagents. We will explore their mechanisms, substrate scope, and practical considerations, supported by experimental protocols and comparative data to guide your synthetic strategy.
The Established Benchmark: A Brief Overview of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent, a chloroiminium ion.[1] This reagent then attacks an electron-rich aromatic ring, followed by hydrolysis to yield the corresponding aldehyde. Its reliability and effectiveness with substrates like pyrroles, furans, and thiophenes have made it a go-to method in heterocyclic chemistry.[1][3]
However, the use of the highly toxic and corrosive POCl₃, which reacts violently with water, presents significant handling and safety challenges.[4] Furthermore, for certain substrates, the reaction can lead to mixtures of products or require forcing conditions.[5] These limitations have spurred the continued exploration and application of alternative formylation techniques.
Key Alternatives to Vilsmeier-Haack Formylation
Several classical and modern methods offer viable alternatives to the Vilsmeier-Haack reaction, each with its own set of advantages and limitations. The choice of method is critically dependent on the substrate's electronic properties, steric factors, and the desired regioselectivity.
The Gattermann and Gattermann-Koch Reactions: Friedel-Crafts Variants
The Gattermann and Gattermann-Koch reactions are classic electrophilic aromatic substitution methods that fall under the umbrella of Friedel-Crafts-type acylations.[1][6]
Gattermann-Koch Reaction: This method employs carbon monoxide (CO) and hydrochloric acid (HCl) under pressure, with a catalyst system typically composed of aluminum chloride (AlCl₃) and a copper(I) chloride promoter.[7][8] The reactive electrophile is believed to be the formyl cation, [HCO]⁺, generated in situ.[6][7]
-
Substrate Scope: Primarily suitable for simple aromatic hydrocarbons like benzene and its alkylated derivatives.[1][7] It is generally not applicable to phenols, phenol ethers, or many heterocyclic compounds due to the harsh acidic conditions.[6][9]
Gattermann Reaction: A modification that avoids the use of high-pressure CO involves a mixture of hydrogen cyanide (HCN) and HCl with a Lewis acid catalyst like AlCl₃.[6][10] A safer and more common variant utilizes zinc cyanide (Zn(CN)₂) and HCl, which generates HCN in situ.[6][11]
-
Substrate Scope: Broader than the Gattermann-Koch, it can be used for phenols and their ethers.[12] However, the high toxicity of cyanide reagents is a significant drawback.[1]
The Rieche Formylation: A Milder Approach with Dichloromethyl Methyl Ether
The Rieche formylation utilizes dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent in the presence of a Lewis acid, most commonly titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[13][14][15] This method is particularly effective for electron-rich aromatic compounds, including phenols and their ethers.[13][16]
A key advantage of the Rieche formylation is its ability to achieve high regioselectivity, often favoring ortho-formylation in phenols.[5][13] This selectivity is attributed to the coordination of the Lewis acid with the phenolic oxygen, directing the electrophile to the adjacent position.[5][17] The reaction conditions are generally milder than those of the Gattermann reactions and can provide excellent yields, often avoiding the diformylation byproducts that can plague other methods.[13]
The Duff Reaction: Formylation of Phenols with Hexamethylenetetramine
The Duff reaction is a specific method for the ortho-formylation of highly activated aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) in an acidic medium like acetic acid or trifluoroacetic acid.[18][19][20] The reaction proceeds through the electrophilic attack of an iminium ion derived from HMTA, followed by a series of steps including an intramolecular redox reaction and hydrolysis.[19][20]
While the Duff reaction is notable for its simplicity and the use of a stable, non-gaseous formylating agent, it often suffers from low to moderate yields.[1] However, for certain substrates, it can be a convenient and effective method.[21] Microwave-assisted protocols have been developed to improve yields and significantly reduce reaction times.[22]
Organometallic Approaches: Lithiation and Formylation
For substrates that are amenable to metalation, a powerful strategy involves directed ortho-lithiation followed by quenching with an electrophilic formylating agent, typically DMF.[14] This method offers excellent regiocontrol, dictated by the position of the directing group (e.g., -OMe, -CONR₂, -SO₂NR₂). The initial deprotonation is usually achieved with a strong organolithium base like n-butyllithium or sec-butyllithium. A related approach is lithium-halogen exchange followed by formylation.[14]
This method is highly versatile but is limited to substrates that can undergo selective metalation and is sensitive to the presence of other electrophilic functional groups in the molecule.
Comparative Performance and Experimental Data
The selection of a formylation method is best guided by a direct comparison of their performance with various substrates. The following table summarizes typical reaction conditions and yields for the formylation of common aromatic substrates using the discussed alternatives.
| Method | Reagents | Typical Substrates | Temperature (°C) | Time (h) | Yield (%) |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics (anilines, phenols, heterocycles) | 0 - 100 | 2.5 - 6.5 | 77 - 95+[12] |
| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | Benzene, alkylbenzenes | High Pressure | - | Good[12] |
| Gattermann | HCN, HCl, Lewis Acid or Zn(CN)₂/HCl | Benzene derivatives, phenols | Room Temp | - | Moderate to Good[12] |
| Rieche | Dichloromethyl methyl ether, TiCl₄ | Electron-rich aromatics (anisole, phenols) | 0 | 0.75 - 3 | up to 97[12] |
| Duff | Hexamethylenetetramine (HMTA), acid | Phenols, electron-rich aromatics | 150 - 165 | 0.3 - 3 | 18 - 41[12] |
Note: Yields are highly substrate-dependent and the values presented are indicative.
A study on the o-formylation of electron-rich phenols highlighted the superiority of the Rieche method using dichloromethyl methyl ether and TiCl₄ over the Vilsmeier-Haack and Duff reactions.[5] For instance, the formylation of 3,5-dimethoxyphenol with TiCl₄ and dichloromethyl methyl ether at 0°C gave the desired 2-formyl product in 94% yield (82:18 mixture of 2-formyl and 4-formyl isomers), whereas the Vilsmeier-Haack reaction yielded a mixture of the 4-formyl (52%), 2-formyl (11%), and 2,4-diformyl (1%) products.[5]
Detailed Experimental Protocols
To provide a practical framework, the following are generalized, step-by-step protocols for the key alternative formylation reactions.
Experimental Protocol for the Rieche Formylation of an Electron-Rich Phenol[13]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve the appropriate phenol (1.0 eq) in anhydrous dichloromethane (approx. 1.5 mL/g of phenol).
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas.
-
Cooling: Cool the solution in an ice bath (0 °C).
-
Addition of Lewis Acid: While stirring, add titanium tetrachloride (2.2 to 5.0 eq) dropwise over 15–30 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30–60 minutes.
-
Addition of Formylating Agent: Add dichloromethyl methyl ether (1.0 eq) dropwise over 15 minutes.
-
Reaction Time: Continue stirring the reaction mixture at 0 °C for an additional 1–2 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic phase and wash sequentially with 0.1 N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or crystallization.
Experimental Protocol for the Duff Reaction[18]
-
Reaction Setup: To a solution of the phenol in a suitable acidic solvent (e.g., acetic acid, trifluoroacetic acid), add hexamethylenetetramine (HMTA).
-
Heating: Heat the reaction mixture, often to temperatures between 150-165 °C, for the specified time (0.3 - 3 hours).
-
Hydrolysis: Cool the reaction mixture and add water and acid (e.g., HCl) to hydrolyze the intermediate.
-
Work-up: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic phase and remove the solvent under reduced pressure.
-
Purification: Purify the product by chromatography or crystallization.
Conclusion: Selecting the Optimal Formylation Strategy
The Vilsmeier-Haack reaction remains a powerful tool in the synthetic chemist's arsenal. However, a thorough understanding of the available alternatives is crucial for navigating the complexities of modern organic synthesis.
-
For simple, non-activated arenes, the Gattermann-Koch reaction, despite its harsh conditions, can be a viable option.
-
The Gattermann reaction offers a broader scope, including phenols, but the toxicity of cyanide is a major deterrent.
-
The Rieche formylation emerges as a highly attractive alternative for electron-rich systems, particularly phenols, offering mild conditions, high yields, and excellent regioselectivity.
-
The Duff reaction , while often lower-yielding, provides a simple procedure for the ortho-formylation of phenols.
-
Organometallic methods based on directed lithiation provide unparalleled regiocontrol for specific substrates.
Ultimately, the choice of formylation method will be dictated by a careful analysis of the substrate's structure and reactivity, the desired outcome, and the practical considerations of reagent toxicity and reaction conditions. This guide provides the foundational knowledge and comparative data to empower researchers to select the most efficient and effective path for their synthetic targets.
References
- Duff Reaction - SynArchive. [Link][18]
- García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961–4963. [Link][5]
- Ohsawa, K., Yoshida, M., & Doi, T. (2019). A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate. The Journal of Organic Chemistry, 84(15), 9814-9823. [Link][23]
- Formyl
- Rieche formyl
- Gattermann reaction - Wikipedia. [Link][6]
- Duff reaction - Wikipedia. [Link][19]
- Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl) - OrgoSolver. [Link][7]
- Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limit
- Gattermann Koch Reaction: Mechanism, Uses & Examples - Vedantu. [Link][8]
- A theoretical study of the Duff reaction: insights into its selectivity - RSC Publishing. [Link][20]
- Gattermann Reaction: Mechanism, Steps & Uses Explained - Vedantu. [Link][24]
- Gattermann Reaction: Mechanism, Examples & Applic
- Duff Reaction. [Link][21]
- Rieche Formyl
- Gattermann Koch Reaction Mechanism - BYJU'S. [Link][9]
- Formyl
- Gattermann Reaction - Unacademy. [Link][27]
- Gattermann reaction - L.S.College, Muzaffarpur. [Link][11]
- Use of XtalFluor-E as an Alternative to POCl3 in the Vilsmeier–Haack Formylation of C-2-Glycals - ACS Public
- Formylation and Dichloromethylation as Alternative Directions of the Rieche Reaction. A Novel Approach to the Synthesis of Sterically Hindered Aromatic Dialdehydes. (1993) | A. P.
- Formylation Reaction Research Articles - Page 1 - R Discovery. [Link][29]
- Recent Advances On Direct Formylation Reactions | Request PDF - ResearchG
- Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limit
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
- Applications of the Vilsmeier reaction in heterocyclic chemistry | Request PDF. [Link][3]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link][2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 7. orgosolver.com [orgosolver.com]
- 8. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. collegedunia.com [collegedunia.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Formylation - Common Conditions [commonorganicchemistry.com]
- 15. synarchive.com [synarchive.com]
- 16. Rieche formylation - Wikipedia [en.wikipedia.org]
- 17. Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. synarchive.com [synarchive.com]
- 19. Duff reaction - Wikipedia [en.wikipedia.org]
- 20. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Versatile Scaffold of 4-Chloroquinoline-3-carbaldehyde
A Comparative Guide to the Biological Activity of 4-Chloroquinoline-3-carbaldehyde Derivatives
In the landscape of medicinal chemistry, the quinoline ring system stands as a privileged scaffold, forming the core of numerous natural products and synthetic drugs.[1][2][3] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, is associated with a vast array of pharmacological properties, including anticancer, antimalarial, antimicrobial, and anti-inflammatory activities.[1][2][4] Among the plethora of functionalized quinolines, this compound has emerged as a particularly valuable and versatile intermediate for the synthesis of novel therapeutic agents.[5]
The synthetic utility of this molecule stems from its two reactive sites: the chloro group at the C-4 position and the carbaldehyde group at the C-3 position.[5] The chlorine atom is a good leaving group, susceptible to nucleophilic substitution, while the aldehyde group readily undergoes condensation reactions, allowing for the construction of diverse and complex heterocyclic systems.[5][6] This guide provides a comparative analysis of the biological activities of various derivatives synthesized from the this compound core, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Malignant Cells
The development of novel anticancer agents is a critical area of research, and quinoline derivatives have shown considerable promise.[7] Modifications of the this compound scaffold have yielded derivatives, such as hydrazones and Schiff's bases, with potent cytotoxic effects against various human cancer cell lines.[8][9] Potential mechanisms for their anticancer effects include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase.[7][8]
Comparative Performance of Anticancer Derivatives
Hydrazone derivatives, in particular, have demonstrated significant antiproliferative activity. A study on quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety revealed moderate to high growth inhibitory effects.[8] Similarly, Schiff's bases incorporating a benzothiazole moiety have shown promising activity against breast (MCF7) and lung (A549) cancer cell lines.[9]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hydrazone | 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) | Pancreatic (DAN-G) | 1.49 | [8] |
| Lung (LCLC-103H) | 1.23 | [8] | ||
| Cervical (SISO) | 1.35 | [8] | ||
| Schiff's Base | Derivative 5c | Breast (MCF7) | 12.73 | [9] |
| Lung (A549) | 13.76 | [9] | ||
| Schiff's Base | Derivative 5f | Breast (MCF7) | 13.78 | [9] |
| Lung (A549) | 13.44 | [9] | ||
| Schiff's Base | Derivative 5i | Breast (MCF7) | 10.65 | [9] |
| Lung (A549) | 10.89 | [9] |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF7, A549) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value for each compound.
Workflow for Synthesis and Evaluation of Anticancer Derivatives
Caption: General workflow from synthesis to in-vitro anticancer evaluation.
Antimicrobial Activity: Combating Pathogenic Microbes
The quinoline core is a well-established pharmacophore in antimicrobial drugs, most notably the fluoroquinolone antibiotics.[1] Researchers have leveraged the this compound scaffold to synthesize novel derivatives with activity against a range of pathogenic bacteria.
Comparative Performance of Antimicrobial Derivatives
Studies have shown that derivatives of 2,7-dichloroquinoline-3-carbaldehyde exhibit good antibacterial activity. The transformation of the carbaldehyde group into carboxamides or the substitution of the chloro group with ethoxy moieties has yielded compounds effective against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[10]
Table 2: Comparative Antibacterial Activity (Zone of Inhibition in mm)
| Compound | Derivative | S. aureus | E. coli | P. aeruginosa | S. pyogenes | Reference |
| 5 | 2,7-dichloroquinoline-3-carbonitrile | 11.00 ± 0.03 | - | 11.00 ± 0.03 | - | [10] |
| 6 | 2,7-dichloroquinoline-3-carboxamide | - | 11.00 ± 0.04 | - | - | [10] |
| 7 | 7-chloro-2-methoxyquinoline-3-carbaldehyde | - | - | - | 11.00 ± 0.02 | [10] |
| 8 | 7-chloro-2-ethoxyquinoline-3-carbaldehyde | - | 12.00 ± 0.00 | - | - | [10] |
| Standard | Amoxicillin | 18.00 ± 0.00 | - | - | - | [10] |
| Standard | Ciprofloxacin | - | - | - | - | [3] |
Values are mean ± standard deviation. A larger zone of inhibition indicates greater antibacterial activity.
Molecular docking studies suggest that these compounds may exert their effect by binding to bacterial enzymes like DNA gyrase B, an established target for quinolone antibiotics.[10]
Experimental Protocol: Agar Disc Diffusion Method
This method is a widely used qualitative test to determine the antimicrobial susceptibility of bacteria.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland turbidity standard.
-
Lawn Culture: Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of the MHA plate to create a lawn culture.
-
Disc Application: Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compounds. Place the discs on the surface of the agar.
-
Controls: Place a disc with the solvent (e.g., DMSO) as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin, Amoxicillin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Workflow for Antimicrobial Screening
Caption: Standard workflow for the agar disc diffusion susceptibility test.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have been investigated for their ability to modulate inflammatory pathways.[2][11][12] The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) or to reduce edema in animal models.[2][12]
Comparative Performance of Anti-inflammatory Derivatives
Several furo[2,3-b]quinoline and quinazolinone derivatives, which can be conceptually derived from the quinoline scaffold, have demonstrated potent anti-inflammatory effects. One study found that certain 4-anilinofuro[2,3-b]quinoline derivatives were potent inhibitors of degranulation in mast cells and neutrophils, key events in the inflammatory cascade.[11] Another study on 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamides showed significant inhibition of LPS-induced TNF-α and IL-6 production in macrophages, mediated through the NF-κB pathway.[12]
Table 3: Comparative Anti-inflammatory Activity of Selected Derivatives
| Compound | Assay | Target/Model | Activity Metric | Result | Reference |
| 6a | Mast Cell Degranulation | Rat Peritoneal Mast Cells | IC₅₀ | 6.5 µM | [11] |
| 6a | Neutrophil Degranulation | Rat Neutrophils | IC₅₀ | 11.6 µM | [11] |
| 15 | Mast Cell Degranulation | Rat Peritoneal Mast Cells | IC₅₀ | 16.4 µM | [11] |
| 13a | Cytokine Inhibition | LPS-stimulated J774A.1 cells | Inhibition of TNF-α & IL-6 | Significant | [12] |
| 21 | Carrageenan-induced Paw Edema | Rat Model | % Inhibition | 32.5% | [13] |
Experimental Protocol: Inhibition of Pro-inflammatory Cytokines in Macrophages
This in-vitro assay measures the ability of a compound to suppress the release of inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 mouse macrophages or THP-1 human monocytes in appropriate medium.
-
Cell Plating: Seed the cells in a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
-
Incubation: Incubate the plates for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control.
Logical Flow for Anti-inflammatory Evaluation
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00779H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis and characterization of 4-chloroquinoline-3-carbaldehyde reaction products
In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their vast therapeutic and functional potential. Among them, 4-chloroquinoline-3-carbaldehyde serves as a pivotal precursor, a versatile scaffold ripe for synthetic elaboration. Its reactivity is primarily dictated by two key functionalities: the electrophilic aldehyde at the C-3 position and the labile chloro group at C-4.[1] This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its prominent reaction products, namely Schiff bases and chalcones. By understanding these characteristic spectral shifts, researchers can unequivocally confirm reaction success and purity, accelerating the drug discovery and development pipeline.
This document is structured to provide not just data, but a logical framework for characterization. We will explore the causality behind experimental choices and present self-validating protocols, ensuring scientific integrity and reproducibility.
The Starting Block: Spectroscopic Profile of this compound
Before delving into its reaction products, a comprehensive understanding of the spectroscopic characteristics of the starting material, this compound, is paramount.
Key Spectroscopic Features:
-
FT-IR: The most telling feature in the infrared spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically appearing in the 1685-1730 cm⁻¹ region.[1] Aromatic C-H stretching vibrations are also observable.
-
¹H NMR: The aldehyde proton characteristically appears as a singlet significantly downfield, often above δ 10.0 ppm. The protons on the quinoline ring will exhibit complex splitting patterns in the aromatic region (δ 7.0-9.0 ppm).
-
¹³C NMR: The carbonyl carbon of the aldehyde is a key diagnostic peak, resonating at approximately δ 190 ppm. The carbon atom attached to the chlorine (C4) will also have a characteristic chemical shift.
-
Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum will correspond to the molecular weight of the compound, which is 191.62 g/mol .[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
Comparative Analysis: Schiff Bases vs. Chalcones
Two of the most common and synthetically useful transformations of this compound are its condensation with primary amines to form Schiff bases (imines) and its base-catalyzed reaction with acetophenones to yield chalcones.[1][2]
Synthesis Protocols: A Step-by-Step Guide
The following are generalized, yet robust, protocols for the synthesis of a representative Schiff base and chalcone from this compound.
Experimental Protocol 1: Synthesis of a Schiff Base
-
Dissolution: Dissolve equimolar amounts of this compound and a primary amine (e.g., aniline) in a suitable solvent such as ethanol.[3][4]
-
Catalysis: Add a few drops of a catalytic amount of glacial acetic acid to the mixture.
-
Reaction: Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.[3]
Experimental Protocol 2: Synthesis of a Chalcone
-
Reactant Mixture: In a flask, dissolve this compound and an equimolar amount of an acetophenone derivative in ethanol.[2][5]
-
Base Catalysis: To the stirred solution, add an aqueous solution of a base (e.g., 40% NaOH or KOH) dropwise.[2][6]
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.[5]
-
Work-up and Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford the pure chalcone.[5]
Spectroscopic Differentiation: Pinpointing the Transformation
The conversion of this compound to either a Schiff base or a chalcone results in distinct and predictable changes in their respective spectra.
Table 1: Comparative Spectroscopic Data of this compound and its Derivatives
| Spectroscopic Technique | This compound | Schiff Base Derivative | Chalcone Derivative |
| FT-IR (cm⁻¹) | C=O (aldehyde): 1690-1710 | C=N (imine): 1612-1625 | C=O (α,β-unsaturated ketone): 1650-1670 |
| Aromatic C=C: ~1600 | Aromatic C=C: ~1600 | C=C (alkene): ~1600 | |
| ¹H NMR (δ ppm) | -CHO: ~10.5 (s) | -CH=N-: ~8.5-9.0 (s) | -CH=CH-CO-: ~7.5-8.0 (d, 2H) |
| Aromatic-H: 7.5-8.8 | Aromatic-H: 7.0-9.0 | Aromatic-H: 7.2-9.0 | |
| ¹³C NMR (δ ppm) | C=O: ~190 | C=N: ~160-165 | C=O: ~185-195 |
| Aromatic C: 120-150 | Aromatic C: 120-155 | C=C: 120-145, Aromatic C: 120-150 | |
| Mass Spec. (m/z) | M+ | [M+H]+ or M+ | [M+H]+ or M+ |
Causality Behind the Shifts:
-
FT-IR: The disappearance of the sharp aldehyde C=O stretch and the appearance of the C=N imine stretch is the most definitive evidence for Schiff base formation.[4] For chalcones, the carbonyl stretch shifts to a lower wavenumber due to conjugation with the α,β-double bond.[7]
-
¹H NMR: The downfield aldehyde proton signal vanishes in both reactions. For Schiff bases, a new singlet for the imine proton emerges. In chalcones, two new doublets appear for the vinylic protons of the α,β-unsaturated system, typically with a large coupling constant (~15-18 Hz) indicative of a trans configuration.
-
¹³C NMR: The aldehyde carbonyl carbon signal is replaced by the imine carbon signal in Schiff bases. For chalcones, the carbonyl carbon signal remains, but new signals for the two vinylic carbons appear.
Visualizing the Workflow and Logic
To further clarify the process of synthesis and characterization, the following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis.
Caption: Synthetic pathways for Schiff bases and chalcones from this compound.
Caption: Logical flow for the spectroscopic identification of reaction products.
Conclusion
The strategic functionalization of this compound opens avenues to a diverse array of bioactive molecules. A meticulous and comparative spectroscopic analysis is the cornerstone of confirming the successful synthesis of its derivatives. This guide has provided a framework for understanding and differentiating the key spectroscopic features of the parent aldehyde and its corresponding Schiff base and chalcone products. By leveraging the distinct shifts in FT-IR, ¹H NMR, and ¹³C NMR, researchers can confidently characterize their synthesized compounds, ensuring the integrity of their subsequent biological and material science investigations.
References
- ResearchGate. (n.d.). Synthesis of 4-chloro-chalcone derivatives.
- IIT Roorkee. (n.d.). SYNTHESIS AND CHARACTERIZATION OF HETEROAROMATIC CHALCONES.
- National Institutes of Health. (n.d.). 4-Chloroquinoline. PubChem.
- International Journal of Pharmaceutical Research and Development. (2025). Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH.
- Science Alert. (2007). Synthesis and Characterization of Some Chalcone Derivatives.
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results.
- RJPBCS. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent.
- International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands.
- Jetir.Org. (n.d.). Synthesis, Characterization, and Spectrophotometric Study of Ruthenium (III) Complexes with 2-Chloroquinoline-3- carbaldehyde Thiosemicarbazone.
- RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- Atmiya University. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. shodhbhagirathi.iitr.ac.in:8081 [shodhbhagirathi.iitr.ac.in:8081]
- 3. chemijournal.com [chemijournal.com]
- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 5. scialert.net [scialert.net]
- 6. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 7. rjpbcs.com [rjpbcs.com]
The Synthetic Hub: Evaluating 4-Chloroquinoline-3-carbaldehyde as a Premier Precursor for Bioactive Molecules
A Senior Application Scientist's Guide to Strategic Synthesis and Comparative Efficacy
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The strategic functionalization of this privileged structure is paramount to tuning its pharmacological profile. Among the diverse array of quinoline-based synthons, 4-chloroquinoline-3-carbaldehyde has emerged as a particularly powerful and versatile precursor.[4] Its dual reactivity, stemming from the electrophilic aldehyde at the 3-position and the nucleophilically susceptible chlorine at the 4-position, provides a robust platform for the synthesis of a multitude of complex heterocyclic systems.[3][4]
This guide provides an in-depth analysis of the efficacy of this compound as a precursor for bioactive molecules. We will objectively compare its synthetic utility and the biological potency of its derivatives against those derived from alternative precursors, supported by experimental data from the literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent synthon in their discovery programs.
The Strategic Advantage of this compound
The utility of this compound lies in its capacity for selective, sequential, or one-pot multicomponent reactions.[4][5] The aldehyde group readily participates in condensations with nucleophiles like amines and hydrazines to form Schiff bases and hydrazones, respectively.[6][7] It can also undergo transformations such as Wittig reactions to generate carbon-carbon double bonds.[8][9] Concurrently, the 4-chloro substituent can be displaced by a wide array of nucleophiles, enabling the introduction of diverse functionalities that can significantly modulate the biological activity of the final compound.[10]
A common and efficient route to this compound itself is the Vilsmeier-Haack reaction, which utilizes readily available acetanilides.[3][11][12] This accessibility further enhances its appeal as a starting material in drug discovery campaigns.
Comparative Analysis: Performance Against Alternative Precursors
While various methods exist for the synthesis of quinoline derivatives, such as the Skraup, Doebner-von Miller, and Friedländer reactions, these often require harsh conditions and may offer limited control over substitution patterns.[13] this compound provides a more direct and versatile entry into highly functionalized quinolines.
To illustrate this, let's consider the synthesis of pyrazolo[4,3-c]quinolines, a class of compounds with demonstrated biological activity. A common strategy involves the reaction of this compound with hydrazines.[4] An alternative precursor could be a 4-hydroxyquinoline-3-carbaldehyde, which would require activation of the hydroxyl group before cyclization, adding steps and potentially reducing overall yield.
The following table summarizes the advantages of using this compound in the synthesis of bioactive molecules compared to other quinoline precursors.
| Feature | This compound | Alternative Precursors (e.g., 4-hydroxy/4-methoxy-quinoline-3-carbaldehydes) |
| Reactivity | High and dual-functional (aldehyde and chloro group) for diverse modifications.[4] | Generally lower reactivity of the 4-substituent, often requiring activation. |
| Synthetic Steps | Often allows for more direct, one-pot, or fewer-step syntheses.[4][5] | May necessitate additional steps for functional group interconversion. |
| Versatility | The chloro group can be displaced by a wide range of N, O, and S-nucleophiles.[3][10] | The range of possible modifications at the 4-position may be more limited. |
| Accessibility | Readily synthesized via the Vilsmeier-Haack reaction from common starting materials.[11][12] | Synthesis can be more complex and may require less common reagents. |
Experimental Showcase: Synthesis of Bioactive Derivatives
The true measure of a precursor's efficacy lies in the biological activity of the molecules it helps create. Below are examples of bioactive compounds synthesized from this compound, along with their reported biological data.
Anticancer Agents: Quinoline-based Hydrazones
Recent studies have highlighted the potent anticancer activity of quinoline-based hydrazone derivatives.[6][7] For instance, a series of 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline derivatives synthesized from a 2-substituted quinoline-3-carbaldehyde (a direct downstream product of this compound chemistry) have shown significant cytotoxic effects against various human tumor cell lines.[6]
Table 1: In Vitro Cytotoxicity of Quinoline-3-Carbaldehyde Hydrazone Derivatives [6]
| Compound | DAN-G (Pancreatic Cancer) IC50 (µM) | LCLC-103H (Lung Cancer) IC50 (µM) | SISO (Cervical Cancer) IC50 (µM) |
| 5e | 1.49 | 1.23 | 1.35 |
| 7a | >10 | 3.26 | 2.87 |
| 9h | 7.39 | 6.81 | >10 |
Data extracted from a study on novel quinoline-3-carbaldehyde hydrazones.[6]
The potent activity of compound 5e , with IC50 values in the low micromolar range, underscores the potential of this scaffold in oncology drug discovery.[6]
Antimalarial Agents: Modified 4-Aminoquinolines
The 4-aminoquinoline scaffold is central to many antimalarial drugs, including chloroquine.[14][15] The 4-chloro position of this compound is a prime site for introducing the crucial amino side chains. While direct examples starting from the carbaldehyde are less common in the provided literature for direct side-by-side comparison, the general principle of modifying the 4-position of a 7-chloroquinoline core is well-established for enhancing antimalarial activity, particularly against resistant strains.[14][16] The aldehyde at the 3-position offers a handle for further modifications to explore structure-activity relationships.
Experimental Protocols
To facilitate the application of this knowledge, we provide a detailed, step-by-step methodology for a key transformation involving this compound.
Protocol 1: Synthesis of Schiff Bases from 2-Chloroquinoline-3-carbaldehyde
This protocol describes the condensation reaction to form an imine, a common intermediate for more complex heterocyclic systems.[3]
Rationale: The formation of a Schiff base (imine) is a fundamental reaction of the aldehyde group. This transformation is often the first step in multicomponent reactions or sequential syntheses, creating a new C=N bond that can be further modified or participate in cyclization reactions. The choice of an appropriate amine allows for the introduction of desired substituents.
Materials:
-
2-Chloro-8-methylquinoline-3-carbaldehyde (16d)
-
Substituted anilines
-
Acetone
Procedure:
-
Dissolve 2-chloro-8-methylquinoline-3-carbaldehyde (16d) in acetone.
-
Add an equimolar amount of the desired substituted aniline to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product, 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine, can be isolated by filtration or evaporation of the solvent followed by purification.[3]
Visualizing the Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams outline key reaction pathways.
Caption: Synthesis of this compound via the Vilsmeier-Haack reaction.
Caption: Dual reactivity of this compound leading to diverse bioactive molecules.
Conclusion
This compound stands out as a highly efficacious and versatile precursor in the synthesis of bioactive molecules. Its dual reactive sites offer a strategic advantage for the construction of complex and diverse chemical scaffolds, particularly in the pursuit of novel anticancer and antimalarial agents. The accessibility of this synthon via the Vilsmeier-Haack reaction, coupled with its predictable and high-yielding transformations, makes it a superior choice compared to many alternative quinoline precursors. The experimental data for its derivatives consistently demonstrate potent biological activities, validating its central role in modern medicinal chemistry. For research teams aiming to accelerate their drug discovery programs, a thorough understanding and application of this compound chemistry is not just advantageous, but essential.
References
- Al-Ostoot, F. H., et al. (2021). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 26(15), 4633. [Link]
- Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1250, 131799. [Link]
- Koorbanally, N. A., et al. (2020).
- Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13083–13093. [Link]
- Sharma, P., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 10, S3638-S3669. [Link]
- Winter, R., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 54(15), 5522–5535. [Link]
- Silva, A. M. S., et al. (2018). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 23(11), 2865. [Link]
- Sharma, P., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents.
- Kumar, A., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Medicinal Chemistry, 53(8), 3247–3261. [Link]
- Sharma, S., et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Pure and Applied Chemistry. [Link]
- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
- Kumar, A., et al. (2010). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 53(8), 3247-3261. [Link]
- Abdel-Wahab, B. F. (2009). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. International Journal of Molecular Sciences, 10(6), 2670–2700. [Link]
- Silva, A. M. S., et al. (2018). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 23(11), 2865. [Link]
- Kumar, S., et al. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(11), 174-177. [Link]
- Medicinal Chemistry. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. [Link]
- Kumar, A., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]
- Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6529. [Link]
- Neochoritis, C. G., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
- Asolkar, R. N., et al. (2016). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 21(1), 7. [Link]
- Mphahlele, M. J., et al. (2025). ChemInform Abstract: 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde as a Synthon in the Development of Novel 1,6,8-Triaryl-1H-pyrazolo[4,3-c]quinolines.
- Kumar, A., et al. (2018). Synthesis of 2-chloroquinoline-3-carbaldehydes and tetrazolo[1,5-a]quinoline-4-carbaldehydes.
- Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc, 2012(1), 197-241. [Link]
- El-Dean, A. M. K., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Journal of the Chinese Chemical Society, 65(6), 639-661. [Link]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsr.net [ijsr.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Reactions with Chloroquinolines
For researchers in medicinal chemistry and drug development, the quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of this heterocycle, allowing for the strategic installation of aryl and heteroaryl moieties. However, the inherent electronic properties and potential for catalyst inhibition by the nitrogen atom make chloroquinolines challenging substrates. The choice of catalyst is not merely a matter of preference but a critical parameter that dictates the success, efficiency, and scalability of the synthesis.
This guide provides a comparative analysis of various catalytic systems for the Suzuki-Miyaura coupling of chloroquinolines. Drawing from a range of studies, we will dissect the performance of common palladium and nickel catalysts, offering insights into the causal relationships between catalyst structure, substrate isomerism, and reaction outcomes.
The Challenge of Chloroquinolines in Suzuki-Miyaura Coupling
Chloroquinolines are less reactive than their bromo and iodo counterparts due to the stronger C-Cl bond, making the oxidative addition step of the catalytic cycle more demanding.[1] Furthermore, the Lewis basic nitrogen atom in the quinoline ring can coordinate to the metal center, potentially leading to catalyst deactivation. The position of the chlorine atom also significantly influences reactivity due to both electronic and steric effects. For instance, the 8-position is sterically hindered, which can impede the approach of bulky catalysts.[2]
Comparative Performance of Catalytic Systems
The efficacy of a catalyst system is a synergistic interplay of the metal precursor, the ligand, the base, and the solvent. Below, we compare the performance of several catalyst systems for the Suzuki-Miyaura coupling of various chloroquinoline isomers.
Palladium-Phosphine Catalysts: The Workhorses
Traditional palladium catalysts, particularly those employing phosphine ligands, have been widely explored. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic choice, though it often requires higher temperatures and longer reaction times.[3] The development of bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), has significantly expanded the scope and efficiency of these couplings.[2]
Table 1: Performance of Palladium-Phosphine Catalysts in the Suzuki-Miyaura Coupling of Chloroquinolines
| Chloroquinoline Isomer | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-6-nitroquinoline | 6-Methyl-3-pyridinylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | MeCN/H₂O | 140 (MW) | - | Reasonable | [4] |
| 4-Chloroquinoline derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80-90 | 48 | Moderate | [1] |
| 4-Amino-2-chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Water | MW | Short | High | [3] |
| 4-Chloro-3-iodoquinoline | Phenylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/H₂O | 80-90 | 18 | - | [1] |
MW: Microwave irradiation
N-Heterocyclic Carbene (NHC) Ligands: A Paradigm of Stability and Activity
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands. Their strong σ-donating ability forms a robust bond with the palladium center, leading to highly stable and active catalysts.[5] This stability often translates to higher turnover numbers and the ability to couple challenging substrates under milder conditions. For heteroaryl chlorides, NHC-ligated palladium complexes have shown exceptional performance.
Table 2: Representative Performance of Palladium-NHC Catalysts with Heteroaryl Chlorides
| Heteroaryl Chloride | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | [Pd(IPr)(cinnamyl)Cl] | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 98 | [2] |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ / Buchwald ligand | K₃PO₄ | Toluene | 100 | - | 99 | [6] |
While specific data for chloroquinolines with NHC ligands is not as prevalent in comparative studies, the high efficiency observed with chloropyridines strongly suggests their applicability.
Nickel Catalysts: A Cost-Effective and Reactive Alternative
Nickel catalysts have garnered significant attention as a more economical and earth-abundant alternative to palladium.[7] In some cases, nickel catalysts can exhibit unique reactivity and may be more effective for the coupling of challenging aryl chlorides.
Table 3: Performance of Nickel Catalysts in the Suzuki-Miyaura Coupling of Heterocycles
| Heterocycle | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Isoquinoline | Pyridylboronic acid | NiCl₂(PCy₃)₂ (1 mol%) | K₃PO₄ | t-Amyl alcohol | - | - | Quantitative | [7] |
Isoquinoline is an isomer of quinoline, and this result highlights the potential of nickel catalysts for this class of substrates.
Mechanistic Insights and Catalyst Selection Rationale
The choice of catalyst is intrinsically linked to the mechanism of the Suzuki-Miyaura reaction. The key steps are oxidative addition, transmetalation, and reductive elimination.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
For chloroquinolines, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step. Electron-rich and bulky ligands, such as Buchwald's phosphine ligands and NHCs, are crucial as they increase the electron density on the palladium center, facilitating this oxidative addition.[6] The steric bulk of these ligands also promotes the final reductive elimination step, releasing the product and regenerating the active catalyst.
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura coupling of chloroquinolines, based on successful examples from the literature.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Chloro-6-nitroquinoline
This protocol is adapted from a procedure used for the synthesis of a MK2 inhibitor.[4]
Materials:
-
2-Chloro-6-nitroquinoline
-
6-Methyl-3-pyridinylboronic acid
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (MeCN)
-
Water
Procedure:
-
To a microwave vial, add 2-chloro-6-nitroquinoline (1.0 equiv), 6-methyl-3-pyridinylboronic acid (1.2 equiv), sodium carbonate (2.0 equiv), and bis(triphenylphosphine)palladium(II) chloride (5-10 mol%).
-
Add a mixture of acetonitrile and water (e.g., 4:1 v/v) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 140 °C and hold for the required time (typically 15-30 minutes), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(6-methyl-3-pyridinyl)-6-nitroquinoline.
Protocol 2: Conventional Heating Suzuki-Miyaura Coupling of a 4-Chloroquinoline Derivative
This protocol is a general procedure based on the coupling of 4-chloroquinoline derivatives.[1]
Materials:
-
4-Chloroquinoline derivative
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a two-necked flask equipped with a stirrer bar and a condenser, add the 4-chloroquinoline derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Flush the flask with an inert gas (e.g., nitrogen or argon) for 10 minutes.
-
Add a 2M aqueous solution of potassium carbonate (2.0 equiv) and the solvent (DMF).
-
Continue flushing with the inert gas for another 10 minutes.
-
Heat the reaction mixture to 80-90 °C with stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling of chloroquinolines.
Conclusion and Recommendations
The Suzuki-Miyaura coupling of chloroquinolines is a challenging yet highly valuable transformation in modern organic synthesis. The selection of an appropriate catalyst is paramount for achieving high efficiency and yields.
-
For general applications and initial screening , traditional palladium-phosphine catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) can be effective, particularly with more activated chloroquinolines or when using microwave assistance.[3][4]
-
For challenging substrates , including sterically hindered or electron-deficient chloroquinolines, the use of palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) is highly recommended. These systems often provide superior yields under milder conditions.[6]
-
For achieving high turnover numbers and catalyst stability , palladium-NHC complexes represent a state-of-the-art choice and should be considered, especially for process development and scale-up.[5]
-
As a cost-effective and reactive alternative , nickel-based catalysts show significant promise and are worthy of investigation, particularly for large-scale syntheses.[7]
Ultimately, the optimal catalyst system will be substrate-dependent, and empirical screening of a small library of catalysts and ligands is often the most effective strategy to identify the ideal conditions for a specific Suzuki-Miyaura coupling of a chloroquinoline derivative.
References
- El-Sayed, M. F., & El-Shorbagy, M. A. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(7), 8343–8355. [Link]
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. BenchChem.
- Prajapati, S. M., Patel, K. D., & Patel, H. D. (2014). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect.
- Thompson, M. J., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 20(6), 10376–10391. [Link]
- Fortman, G. C., & Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Society Reviews, 40(10), 5151-5169.
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. BenchChem.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]
- Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(7), 4706–4717. [Link]
- Holzwarth, A., Schmidt, H.-W., & Maier, W. F. (1998). High-Throughput Screening Techniques in Catalysis.
- Mondal, B., et al. (2018). Screening of reaction conditions for Suzuki-Miyaura reaction.
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
- Boufroura, H., et al. (2011). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
- KitAlysis™ High-Throughput Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Catalyst screening for Suzuki coupling of 1 with 2.
- Hie, L., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 16(17), 4554–4557. [Link]
Sources
- 1. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijsrp.org [ijsrp.org]
- 4. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the In Vitro Cytotoxicity of 4-Chloroquinoline-3-Carbaldehyde Derivatives
This guide provides an in-depth comparative analysis of the in vitro cytotoxic effects of 4-chloroquinoline-3-carbaldehyde derivatives against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals seeking to understand the anticancer potential of this class of compounds. This document synthesizes experimental data from multiple studies to offer a clear comparison of their efficacy, mechanisms of action, and the methodologies used for their evaluation.
Introduction: The Therapeutic Potential of 4-Chloroquinoline Scaffolds
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1] Among these, 4-chloroquinoline derivatives have garnered significant attention for their potential as anticancer agents. The presence of the chlorine atom at the 4-position and a carbaldehyde group at the 3-position creates a reactive molecule that can be readily modified to generate a diverse library of derivatives with potentially enhanced cytotoxic profiles. These modifications often aim to improve cellular uptake, target specificity, and the ability to induce cancer cell death.
Comparative Cytotoxic Activity of this compound and Related Derivatives
The cytotoxic efficacy of 4-chloroquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several this compound and related derivatives against a panel of human cancer cell lines, providing a basis for comparing their potency. For context, the activity of doxorubicin, a standard chemotherapeutic agent, is also included where available.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-3-Carbaldehyde Hydrazone Derivatives | |||
| 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) | DAN-G (Pancreatic) | 1.23 | [2][3] |
| LCLC-103H (Lung) | 1.49 | [2][3] | |
| SISO (Cervical) | 1.35 | [2][3] | |
| N′-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-benzohydrazide (7a) | DAN-G (Pancreatic) | 3.54 | [2][3] |
| SISO (Cervical) | 4.12 | [2][3] | |
| N′-[(2-1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-naphthalene-2-sulfonohydrazide (9h) | DAN-G (Pancreatic) | 2.89 | [2][3] |
| SISO (Cervical) | 3.41 | [2][3] | |
| 4-Oxoquinoline-3-Carboxamide Derivatives | |||
| Derivative 16b | ACP03 (Gastric) | 1.92 | [4] |
| Derivative 17b | ACP03 (Gastric) | 5.18 | [4] |
| Doxorubicin | ACP03 (Gastric) | 0.04 | [4] |
| 4-Aminoquinoline Derivatives | |||
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [5] |
| MCF-7 (Breast) | 36.77 | [5] | |
| Chloroquine | MDA-MB-468 (Breast) | 24.36 | [5] |
| MCF-7 (Breast) | 20.72 | [5] | |
| Quinoline-Chalcone Derivatives | |||
| Compound 12e | MGC-803 (Gastric) | 1.38 | [6] |
| HCT-116 (Colon) | 5.34 | [6] | |
| MCF-7 (Breast) | 5.21 | [6] | |
| 5-Fluorouracil | MGC-803 (Gastric) | 6.22 | [6] |
| HCT-116 (Colon) | 10.4 | [6] | |
| MCF-7 (Breast) | 11.1 | [6] |
Mechanisms of Action: Unraveling the Pathways to Cell Death
4-Chloroquinoline derivatives exert their cytotoxic effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. The specific pathways activated can depend on the derivative's structure and the cancer cell type.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many quinoline derivatives have been shown to trigger this process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]
-
Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria into the cytosol. This, in turn, activates a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[7][8] Some quinoline derivatives enhance the levels of the pro-apoptotic protein Bax, which facilitates the release of cytochrome c.[7][8]
-
Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8, which then activates the downstream executioner caspases.[7][8] Studies have shown that some quinoline derivatives can activate caspase-8.[7][8]
Apoptotic pathways induced by 4-chloroquinoline derivatives.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation. The cell cycle is a tightly regulated process that governs cell division, and its disruption can be an effective anticancer strategy. Several 4-chloroquinoline derivatives have been shown to induce cell cycle arrest at different phases, preventing cancer cells from dividing.
-
G1 Arrest: Arrest in the G1 phase prevents the cell from entering the DNA synthesis (S) phase. This can be mediated by the inhibition of cyclin-dependent kinases (CDKs) that drive the G1/S transition.[9]
-
G2/M Arrest: Arrest in the G2/M phase prevents the cell from entering mitosis. This can be caused by the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle.[10]
Cell cycle arrest points induced by 4-chloroquinoline derivatives.
Inhibition of Signaling Pathways
The anticancer activity of some quinoline derivatives has been linked to the inhibition of critical signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[11] Inhibition of this pathway can lead to both apoptosis and autophagy, another form of programmed cell death.[12]
Experimental Protocols for In Vitro Cytotoxicity Assessment
The following are detailed, step-by-step methodologies for the most common assays used to evaluate the in vitro cytotoxicity of this compound derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][13]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2] A reference wavelength of 650 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Workflow for the MTT cytotoxicity assay.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[14]
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells.[14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and unbound cells. Allow the plates to air dry completely.
-
SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization of Bound Dye: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for at least 5 minutes and measure the absorbance at approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Workflow for the SRB cytotoxicity assay.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells. The assay measures the conversion of a tetrazolium salt into a colored formazan product by LDH.[15]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new, clear 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to correct for background absorbance.[16]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Workflow for the LDH cytotoxicity assay.
Conclusion and Future Directions
The in vitro cytotoxicity studies of this compound derivatives reveal a promising class of compounds with potent anticancer activity against a range of cancer cell lines. The ability to induce apoptosis and cell cycle arrest through various mechanisms highlights their potential for further development. The comparative data presented in this guide can aid researchers in selecting promising lead compounds for further preclinical and in vivo studies. Future research should focus on optimizing the structure of these derivatives to enhance their selectivity for cancer cells, improve their pharmacokinetic properties, and further elucidate their molecular targets and signaling pathways to develop more effective and targeted cancer therapies.
References
- PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activ
- Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)
- PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - ResearchG
- Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - Taylor & Francis Online
- LDH assay kit guide: Principles and applic
- Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC
- Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety - MDPI
- MTT Assay Protocol for Cell Viability and Prolifer
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Distinct mechanisms act in concert to medi
- Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
- Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - Future Medicine
- Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models - NIH
- Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed
- Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety - PubMed
- Cell Cycle Arresting Compounds | SCBT - Santa Cruz Biotechnology
- Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - MDPI
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Top 55 Medicinal Chemistry papers published in 2021 - SciSpace
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety | MDPI [mdpi.com]
- 3. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Substituted Quinoline-3-carbaldehydes
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including the renowned antimalarial drug quinine and various anticancer agents.[1] Among its derivatives, substituted quinoline-3-carbaldehydes are particularly valuable as versatile intermediates, enabling a wide array of subsequent chemical transformations.[2][3] The strategic selection of a synthetic route to these building blocks is a critical decision in any research and development program, directly impacting yield, purity, scalability, and cost-effectiveness.
This guide provides an in-depth comparison of the most prominent synthetic methodologies for preparing substituted quinoline-3-carbaldehydes. We will delve into the mechanistic underpinnings, practical advantages and limitations, and detailed experimental protocols for each route, offering a clear framework for researchers to select the optimal path for their specific synthetic targets.
Key Synthetic Strategies at a Glance
The synthesis of the quinoline-3-carbaldehyde core can be broadly approached through two main strategies: constructing the quinoline ring with the aldehyde precursor already in place, or by formylating a pre-existing quinoline or aniline-based starting material. The most established and effective methods include the Vilsmeier-Haack reaction, the Friedländer Annulation, and the Doebner-von Miller reaction. More contemporary approaches, such as transition-metal-catalyzed C-H functionalization, are also emerging as powerful alternatives.
The Vilsmeier-Haack Reaction: A Classic and Robust Approach
The Vilsmeier-Haack reaction is arguably the most widely employed method for the synthesis of 2-chloroquinoline-3-carbaldehydes.[4] This reaction utilizes the "Vilsmeier reagent," an electrophilic iminium salt, to effect a cyclization and formylation of readily available acetanilides in a one-pot process.[5]
Mechanism and Rationale
The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6][7] The electron-rich aromatic ring of the acetanilide starting material then attacks this electrophilic reagent. A subsequent intramolecular cyclization, followed by elimination and hydrolysis during aqueous workup, yields the final 2-chloro-3-formylquinoline product.[8] The presence of electron-donating groups on the acetanilide ring generally accelerates the reaction and improves yields.
Diagram of the Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack reaction for quinoline-3-carbaldehyde synthesis.
Advantages and Limitations
| Feature | Assessment |
| Versatility | High. A wide range of substituted acetanilides can be used, leading to diverse quinoline products. |
| Yields | Generally good to excellent, particularly with electron-rich anilides.[9] |
| Scalability | Well-established for large-scale synthesis.[10] |
| Reagents | Uses common and relatively inexpensive reagents (DMF, POCl₃). |
| Limitations | The reaction conditions are harsh (high temperatures, strong acid). Acetanilides with strong electron-withdrawing groups may give poor yields or fail to react. The product is typically a 2-chloroquinoline, which may require further modification. |
Detailed Experimental Protocol: Vilsmeier-Haack Synthesis
The following protocol is a representative procedure for the synthesis of 2-chloroquinoline-3-carbaldehyde from acetanilide.[10][11]
-
Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and calcium chloride guard tube, add N,N-dimethylformamide (DMF, 5 mL). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 18 mL) dropwise to the cooled DMF with constant stirring, ensuring the temperature is maintained below 5°C.
-
Substrate Addition: After the addition of POCl₃ is complete, add the substituted acetanilide (4 g) portion-wise to the reaction mixture.
-
Reaction: Once the addition is complete, heat the reaction mixture to 80-90°C for 6-10 hours.[10][11] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate or ethanol to yield the final 2-chloroquinoline-3-carbaldehyde.[4][10]
The Friedländer Annulation: A Convergent Synthesis
The Friedländer synthesis is a powerful and direct method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[12][13] This reaction can be catalyzed by either acids or bases.[14]
Mechanism and Rationale
Two primary mechanistic pathways are proposed for the Friedländer synthesis.[12]
-
Aldol-First Pathway: The reaction begins with an intermolecular aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene ketone. The resulting aldol adduct then undergoes cyclization via imine formation, followed by dehydration to yield the quinoline product.
-
Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amine of the 2-aminoaryl carbonyl and the ketone partner. This is followed by an intramolecular aldol-type cyclization and subsequent dehydration to form the aromatic quinoline ring.
Recent studies suggest that under most conditions, the reaction proceeds via a slow aldol condensation followed by a rapid cyclization.[15]
Diagram of the Friedländer Annulation Workflow
Caption: General workflow for the Friedländer Annulation synthesis of quinolines.
Advantages and Limitations
| Feature | Assessment |
| Convergence | High. Two distinct fragments are combined, allowing for significant structural diversity in the final product.[14] |
| Atom Economy | Generally good, with water being the primary byproduct. |
| Conditions | Can often be performed under milder conditions compared to the Vilsmeier-Haack reaction. Modern variations use catalysts like iodine or p-toluenesulfonic acid under solvent-free conditions.[13][16] |
| Regioselectivity | Can be an issue with unsymmetrical ketones, potentially leading to mixtures of products.[16] |
| Starting Materials | The primary limitation is the availability and stability of the required 2-aminoaryl aldehyde or ketone starting materials.[17] |
Detailed Experimental Protocol: Friedländer Synthesis
This protocol describes a general procedure for the synthesis of a substituted quinoline via a base-catalyzed Friedländer reaction.[16]
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl aldehyde (1 equivalent) and the α-methylene ketone (1.1 equivalents) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as potassium tert-butoxide or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Isolation and Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography or recrystallization.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a variation of the classic Skraup synthesis and is a widely used method for preparing substituted quinolines.[1][18] It typically involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone under strong acidic conditions.[18]
Mechanism and Rationale
The mechanism is complex and thought to involve several steps.[19][20] Initially, the aniline undergoes a conjugate (1,4-Michael) addition to the α,β-unsaturated carbonyl compound. The resulting intermediate then cyclizes under the acidic conditions, followed by dehydration and oxidation to yield the final aromatic quinoline product.[21] An oxidant, which can be another molecule of the Schiff base intermediate, is required for the final aromatization step.[21]
Advantages and Limitations
| Feature | Assessment |
| Starting Materials | Utilizes simple and readily available anilines and α,β-unsaturated carbonyl compounds.[18] |
| Substitution Patterns | Allows for the synthesis of 2- and/or 4-substituted quinolines.[1] |
| Conditions | Requires harsh acidic conditions and often high temperatures, which can limit functional group tolerance. |
| Yields | Can be variable, and polymerization of the α,β-unsaturated carbonyl substrate is a common side reaction.[1] |
| Applicability | While excellent for certain substitution patterns, it is less direct for specifically targeting quinoline-3-carbaldehydes without further functional group manipulation. |
Modern Approaches: Transition-Metal-Catalyzed C-H Functionalization
Recent advances in organic synthesis have introduced transition-metal-catalyzed C-H activation as a powerful tool for the regioselective functionalization of heterocycles, including quinolines.[22][23] While direct C-H formylation is still an emerging area, these methods offer a conceptually different and highly efficient approach to installing substituents on a pre-formed quinoline ring. For instance, a palladium-catalyzed C-H activation could be used to introduce a group at the C3 position, which could then be converted to a carbaldehyde.
Advantages and Limitations
| Feature | Assessment |
| Efficiency | High atom and step economy by directly functionalizing C-H bonds.[22] |
| Selectivity | Can offer high regioselectivity that is complementary to classical methods, often directed by a chelating group.[24][25] |
| Scope | The field is rapidly expanding, with an increasing number of compatible functional groups and reaction types.[23] |
| Catalysts | Often requires expensive and/or air-sensitive transition metal catalysts (e.g., Palladium, Rhodium, Iridium).[25] |
| Formylation | Direct C3-formylation of quinolines via C-H activation is not yet a widely established, general method and may require multi-step sequences. |
Comparative Summary and Selection Guide
Choosing the right synthetic route depends heavily on the specific target molecule, available starting materials, required scale, and the chemist's experimental constraints.
| Method | Starting Materials | Key Reagents | Conditions | Typical Yields | Key Advantages | Best For |
| Vilsmeier-Haack | Substituted Acetanilides | DMF, POCl₃ (or PCl₅) | Harsh, 80-90°C | 60-97%[4][9] | Robust, scalable, good yields, readily available starting materials. | Large-scale synthesis of 2-chloroquinoline-3-carbaldehydes. |
| Friedländer Annulation | 2-Aminoaryl Aldehydes/Ketones, α-Methylene Carbonyls | Acid or Base catalyst (e.g., I₂, PTSA, DBU) | Mild to moderate | 75-95%[14][17] | Convergent, high atom economy, milder conditions. | Rapid library synthesis and accessing diverse 2,3-disubstituted quinolines. |
| Doebner-von Miller | Anilines, α,β-Unsaturated Carbonyls | Strong Acid (e.g., H₂SO₄, HCl) | Harsh, high temp. | Variable | Simple, inexpensive starting materials. | Synthesis of 2- and 4-substituted quinolines when other methods are not suitable. |
| C-H Functionalization | Substituted Quinolines | Transition Metal Catalyst (e.g., Pd, Rh) | Varies (often moderate) | Varies | High step economy, novel regioselectivity. | Late-stage functionalization and exploring novel chemical space. |
Decision Workflow
Caption: Decision tree for selecting a synthetic route to quinoline-3-carbaldehydes.
Conclusion
The synthesis of substituted quinoline-3-carbaldehydes is a well-explored area of organic chemistry, with several robust and reliable methods available to the modern researcher. The Vilsmeier-Haack reaction stands out for its scalability and reliability in producing 2-chloro substituted variants from simple acetanilides. For convergent and modular syntheses where the appropriate precursors are available, the Friedländer Annulation offers an elegant and often milder alternative. While the Doebner-von Miller reaction is a classic, its harsh conditions and potential for side reactions make it a less favored choice for this specific target class. Finally, emerging C-H activation strategies represent the future of the field, promising unparalleled efficiency for late-stage functionalization, though direct C3-formylation is still in its infancy.
By understanding the mechanistic nuances, advantages, and practical limitations of each approach, researchers can confidently select the synthetic strategy that best aligns with their project goals, ultimately accelerating the discovery and development of novel quinoline-based compounds.
References
- Al-Mulla, A. (2017). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 7(82), 52135-52159.
- Dandriyal, J., & Tandom, P. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Current Organic Synthesis, 13(5), 735-749.
- Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia, The Free Encyclopedia.
- Vaishali, et al. (2022). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Journal of the Indian Chemical Society, 99(12), 100788.
- Venkatraman, S., & Vang, L. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- International Info-Press. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Salem, M. A., Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(4), 480-495.
- El-Mekabaty, A. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Molecular Diversity, 22(3), 637-664.
- ResearchGate. (n.d.). Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives.
- Ali, M. A., et al. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 5, 100827.
- Srivastava, A., & Singh, K. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 44B, 1868-1875.
- Sangeetha, R., & Sekar, M. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(7), 177-180.
- ResearchGate. (n.d.). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities.
- Chen, Y., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(25), 9757-9759.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Venkatraman, S., & Vang, L. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.
- ResearchGate. (n.d.). Synthetic transformations of quinoline-3- carbaldehydes with ethanol as a green solvent.
- Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction.
- Marco, J. L., et al. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 63(21), 7581-7585.
- Glavaš, M., et al. (2020). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 25(21), 5006.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Lassalas, P., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5493.
- The Organic Chemist. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube.
- Doraghi, F., et al. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Chemical Record, 24(11), e202400116.
- International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 2928-2932.
- ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
- Sharma, G., & Le, B. (2022). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 122(1), 553-633.
- Lassalas, P., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5493.
- Semantic Scholar. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- Wiley Online Library. (n.d.). The Friedländer Synthesis of Quinolines.
- Frontiers. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 986922.
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijsr.net [ijsr.net]
- 5. name-reaction.com [name-reaction.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemijournal.com [chemijournal.com]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. Friedlaender Synthesis [organic-chemistry.org]
- 14. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. iipseries.org [iipseries.org]
- 19. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
X-ray crystallography analysis of 4-chloroquinoline-3-carbaldehyde derivatives
An In-Depth Guide to the X-ray Crystallography of 4-Chloroquinoline-3-Carbaldehyde Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of pharmacologically relevant molecules is paramount. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives, such as this compound, serve as crucial intermediates in the synthesis of novel therapeutic agents.[1][2][3][4][5][6] X-ray crystallography provides the definitive method for elucidating the solid-state structure of these compounds, offering insights into intermolecular interactions that can influence their physical properties and biological activity.
This guide provides a comprehensive overview of the X-ray crystallographic analysis of quinoline-3-carbaldehyde derivatives. Due to the limited availability of published crystal structures for this compound itself[1], this guide will leverage the detailed crystallographic data of the closely related isomer, 2-chloroquinoline-3-carbaldehyde, as a primary reference. By comparing this structure with other substituted quinoline derivatives, we can infer the likely structural characteristics of the 4-chloro analogues and establish a robust framework for their analysis.
The Significance of Structural Elucidation
The precise knowledge of a molecule's crystal structure is fundamental in drug design and development. It allows for the rational design of new derivatives with improved efficacy, selectivity, and pharmacokinetic properties. For quinoline derivatives, which have shown a wide range of biological activities including antimalarial, anticancer, and anti-inflammatory effects, understanding their structural chemistry is of utmost importance.[2][3][4]
Comparative Crystallographic Analysis
While the crystal structure of this compound is not publicly available, a detailed analysis of its isomer, 2-chloroquinoline-3-carbaldehyde, provides a solid foundation for understanding the structural nuances of this class of compounds.[7][8]
Table 1: Crystallographic Data for 2-Chloroquinoline-3-carbaldehyde and a Related Derivative
| Parameter | 2-chloroquinoline-3-carbaldehyde[7][8] | 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline[9] |
| Empirical Formula | C₁₀H₆ClNO | C₁₆H₁₂ClN₃ |
| Formula Weight | 191.61 | 281.74 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | Cc |
| a (Å) | 11.8784 (9) | 22.028 (4) |
| b (Å) | 3.9235 (3) | 7.9791 (12) |
| c (Å) | 18.1375 (12) | 8.3534 (12) |
| β (°) | 101.365 (4) | 90 |
| V (ų) | 828.72 (10) | 1466.1 (4) |
| Z | 4 | 4 |
| R-factor | 0.033 | Not Reported |
The crystal structure of 2-chloroquinoline-3-carbaldehyde reveals a planar quinolinyl fused ring system, with the formyl group slightly twisted out of this plane.[7][8] This planarity is a common feature of aromatic systems and influences how the molecules pack in the crystal lattice. It is reasonable to expect that this compound would also exhibit a largely planar quinoline core. The key difference will lie in the position of the chloro substituent, which will alter the molecule's dipole moment and the nature of its intermolecular interactions, potentially leading to a different crystal packing arrangement.
Experimental Protocol: From Synthesis to Structure Solution
The following provides a detailed, step-by-step methodology for the synthesis and crystallographic analysis of a this compound derivative.
Part 1: Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds and is a common route to synthesizing chloroquinoline-3-carbaldehydes.[1][10][11]
Step-by-Step Protocol:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Acetanilide Derivative: To the freshly prepared Vilsmeier reagent, add the appropriate substituted acetanilide portion-wise.
-
Cyclization: Heat the reaction mixture at 60-70 °C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Hydrolysis and Isolation: After the reaction is complete, carefully pour the mixture onto crushed ice. The resulting precipitate is the 2-chloroquinoline-3-carbaldehyde derivative. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purification and Crystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane. Slow evaporation of the solvent from a saturated solution is a common technique to grow single crystals suitable for X-ray diffraction.
Part 2: Single-Crystal X-ray Diffraction Analysis
Step-by-Step Protocol:
-
Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The data collection strategy should aim for high completeness and redundancy.
-
Data Reduction: Process the raw diffraction images to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction should also be applied.
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model using full-matrix least-squares methods. Anisotropic displacement parameters should be refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure should have low R-factors and a goodness-of-fit value close to 1.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in the synthesis and structural analysis of this compound derivatives.
Caption: Experimental workflow from synthesis to structural analysis.
Alternative and Complementary Techniques
While single-crystal X-ray diffraction is the gold standard for structural elucidation, other techniques can provide valuable information:
-
Powder X-ray Diffraction (PXRD): Useful for analyzing the bulk crystallinity of a sample and for phase identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of atoms in the solid state.
-
Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of the molecules, complementing the experimental data.
Conclusion
The X-ray crystallographic analysis of this compound derivatives is a critical step in understanding their structure-property relationships. Although a complete set of comparative crystallographic data for a series of these compounds is not yet available in the public domain, the detailed analysis of the closely related 2-chloroquinoline-3-carbaldehyde provides a robust framework for such studies. The experimental protocols and comparative insights presented in this guide are intended to empower researchers in the rational design and structural characterization of this important class of molecules for the development of new therapeutic agents.
References
- BenchChem. X-ray Crystallography of 2-(2-Chloroethyl)
- BenchChem. This compound | 201420-30-6.
- Taylor & Francis Online. Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Molecular Physics.
- National Center for Biotechnology Information. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC.
- ACS Publications. A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega.
- National Center for Biotechnology Information. Quinoline | C9H7N | CID 7047. PubChem.
- ResearchGate. (PDF) 2-Chloroquinoline-3-carbaldehyde.
- National Center for Biotechnology Information. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. PMC.
- ResearchGate.
- MDPI.
- RSC Publishing.
- MDPI. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety.
- The Cambridge Crystallographic Data Centre.
- International Journal of Science and Research. The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. IJSR.
- ResearchGate. (PDF) 2-Chloroquinoline-3-carbaldehyde.
- The Cambridge Crystallographic Data Centre. Search - Access Structures. CCDC.
- RSC Publishing.
- Biosynth. This compound | 201420-30-6 | BIA42030.
- ResearchGate. 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017).
- The Cambridge Crystallographic Data Centre.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijsr.net [ijsr.net]
- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimalarial Efficacy of Novel Quinoline Derivatives Targeting Chloroquine-Resistant Malaria
In the persistent global battle against malaria, the emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate a continuous search for novel and effective therapeutic agents. The quinoline core, a pharmacophore central to the efficacy of established antimalarials like chloroquine, remains a fertile ground for the development of new drug candidates. This guide provides a comprehensive comparison of the antimalarial efficacy of a new class of compounds derived from a 4-chloroquinoline scaffold, with a particular focus on recently synthesized quinoline-furanone hybrids. These novel derivatives have demonstrated significant activity against chloroquine-resistant parasites, heralding a promising new avenue in antimalarial drug discovery.
This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, in vitro performance, and mechanistic insights of these emerging compounds, benchmarked against traditional and alternative therapies.
The Rationale for 4-Chloroquinoline-3-Carbaldehyde Derivatives
The 4-aminoquinoline scaffold has been a cornerstone of antimalarial chemotherapy for decades. However, widespread resistance, primarily mediated by mutations in the parasite's chloroquine resistance transporter (PfCRT), has rendered chloroquine ineffective in many malaria-endemic regions. This has spurred medicinal chemists to explore modifications of the quinoline nucleus to overcome resistance mechanisms.
The strategic functionalization of the 4-chloroquinoline core, particularly at the 3-position using a carbaldehyde handle, allows for the introduction of diverse chemical moieties. This approach aims to create compounds with novel mechanisms of action or the ability to evade existing resistance pathways. The introduction of bulkier and structurally distinct side chains can interfere with the parasite's efflux mechanisms that expel traditional quinoline drugs.
A significant recent advancement in this area is the development of quinoline-furanone hybrids from a closely related precursor, 2-chloroquinoline-3-carbaldehyde. These hybrids have been designed to target a key parasite enzyme, Plasmodium falciparum lactate dehydrogenase (PfLDH), which is crucial for the parasite's energy metabolism.[1]
Comparative In Vitro Antimalarial Activity
The primary measure of a compound's potential as an antimalarial is its in vitro activity against P. falciparum. The following table summarizes the efficacy of novel quinoline-furanone hybrids against the chloroquine-resistant K1 strain of P. falciparum, with chloroquine included for comparison.
| Compound ID | Structure | IC50 (µg/mL) vs. P. falciparum (K1 strain) |
| Chloroquine | 7-chloro-4-(4-diethylamino-1-methylbutylamino)quinoline | >1.0 (Resistant) |
| 5g | 3-{(2-chloro-6-bromoquinolin-3-yl)methylene}-5-(4-chlorophenyl)furan-2(3H)-one | 0.014 |
| 6e | 3-{(2-chloro-6-methylquinolin-3-yl)methylene}-5-(4-methoxyphenyl)furan-2(3H)-one | 0.021 |
| 5f | 3-{(2-chloro-6-bromoquinolin-3-yl)methylene}-5-(4-methoxyphenyl)furan-2(3H)-one | 0.042 |
| 7a | 3-{(2-chloro-7-methylquinolin-3-yl)methylene}-5-(4-chlorophenyl)furan-2(3H)-one | 0.048 |
| 7f | 3-{(2-chloro-7-methylquinolin-3-yl)methylene}-5-(4-methoxyphenyl)furan-2(3H)-one | 0.051 |
Data synthesized from Singh et al., 2024.[1]
As the data indicates, several of the novel quinoline-furanone hybrids exhibit potent activity against the chloroquine-resistant K1 strain, with IC50 values in the low nanomolar range. Notably, compounds 5g and 6e are significantly more active than chloroquine against this resistant parasite strain.
Mechanism of Action: Targeting a Parasite-Specific Metabolic Chokepoint
While traditional 4-aminoquinolines are known to interfere with heme detoxification in the parasite's food vacuole, these novel quinoline-furanone hybrids have been investigated for their ability to inhibit Plasmodium falciparum lactate dehydrogenase (PfLDH).[1]
PfLDH is a critical enzyme in the parasite's glycolytic pathway, responsible for the regeneration of NAD+ from NADH. As the parasite relies heavily on glycolysis for energy production during its intraerythrocytic stage, inhibition of PfLDH leads to a metabolic crisis and parasite death. The structural differences between PfLDH and human LDH isoforms present an opportunity for selective targeting, potentially reducing host toxicity.
Computational docking studies have shown that these quinoline-furanone hybrids can bind to the active site of PfLDH, suggesting a competitive inhibition mechanism.[1]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Synthetic route to quinoline-furanone hybrids.
Step-by-Step Synthesis of 2-Chloroquinoline-3-carbaldehyde:
-
A substituted acetanilide is subjected to the Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
The reaction mixture is heated, leading to the formation of the corresponding 2-chloroquinoline-3-carbaldehyde.
-
The product is isolated and purified, typically by recrystallization.
Step-by-Step Synthesis of Quinoline-Furanone Hybrids:
-
Equimolar amounts of the synthesized 2-chloroquinoline-3-carbaldehyde and a suitable β-aroylpropionic acid are taken in a reaction vessel.
-
Acetic anhydride and triethylamine are added to the mixture.
-
The reaction mixture is heated for a short period under anhydrous conditions.
-
The resulting quinoline-furanone hybrid is isolated and purified.
In Vitro Antiplasmodial Activity Assay (Schizont Maturation Inhibition)
The in vitro antimalarial activity is assessed using a standardized schizont maturation inhibition assay against a chloroquine-resistant strain of P. falciparum (e.g., K1).
Protocol Outline:
-
P. falciparum cultures are maintained in RPMI-1640 medium supplemented with human serum and red blood cells.
-
The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
The parasite culture, synchronized to the ring stage, is added to 96-well microtiter plates containing the test compounds.
-
The plates are incubated under a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C for 24-48 hours.
-
After incubation, thin blood smears are prepared from each well, stained with Giemsa, and examined under a microscope.
-
The number of schizonts per 200 asexual parasites is counted, and the percentage of schizont maturation inhibition is calculated relative to a drug-free control.
-
The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the log of the drug concentration.
Plasmodium falciparum Lactate Dehydrogenase (PfLDH) Inhibition Assay
The inhibitory effect of the compounds on PfLDH is determined using a colorimetric assay.
Protocol Outline:
-
Recombinant PfLDH is expressed and purified.
-
The assay is performed in a 96-well plate. Each well contains the enzyme, the substrate (lactate), and the cofactor (NAD+).
-
The test compounds at various concentrations are added to the wells.
-
The reaction is initiated, and the rate of NADH formation is measured by monitoring the increase in absorbance at 340 nm over time using a microplate reader.
-
The percentage of enzyme inhibition is calculated for each compound concentration.
-
The IC50 value for PfLDH inhibition is determined from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
The preliminary data from the quinoline-furanone hybrids provides valuable insights into the structure-activity relationship (SAR):
-
Halogen Substitutions: The presence of halogen atoms, such as bromine and chlorine, on both the quinoline and furanone rings appears to enhance antimalarial activity. This is exemplified by the high potency of compound 5g .
-
Electron-Donating/Withdrawing Groups: Strong electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OH) on the furanone ring tend to decrease activity.
-
Bulky Aromatic Groups: The presence of bulkier aromatic substitutions on the furanone moiety seems to be favorable for both antimalarial activity and PfLDH inhibition, potentially by enhancing binding interactions within the enzyme's active site.
Conclusion and Future Directions
The exploration of compounds derived from this compound and its close analogs has unveiled a promising new class of antimalarial agents. The quinoline-furanone hybrids, in particular, have demonstrated exceptional potency against chloroquine-resistant P. falciparum in vitro. Their novel mechanism of action, targeting the parasite's lactate dehydrogenase, offers a potential strategy to circumvent existing resistance mechanisms.
The compelling in vitro data warrants further investigation, including:
-
In vivo efficacy studies in animal models of malaria to assess the compounds' therapeutic potential.
-
Pharmacokinetic and toxicological profiling to evaluate their drug-like properties and safety.
-
Further SAR studies to optimize the lead compounds for enhanced potency and selectivity.
The continued development of these and other novel quinoline derivatives holds significant promise for the future of antimalarial chemotherapy, offering hope in the ongoing fight against this devastating disease.
References
- Singh, P., et al. (2024). Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase. RSC Medicinal Chemistry.
- Choudhary, A., et al. (2024). Quinoline based hybrids as antimalarial agent. ResearchGate.
- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515.
- Penna-Coutinho, J., et al. (2011). Antimalarial Activity of Potential Inhibitors of Plasmodium falciparum Lactate Dehydrogenase Enzyme Selected by Docking Studies. PLoS ONE, 6(8), e23223.
- World Health Organization. (2014). WHO standard in vitro Microtest kit.
Sources
A Comparative Guide to the Mechanistic Pathways of 4-Chloroquinoline-3-carbaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 4-Chloroquinoline-3-carbaldehyde
In the landscape of heterocyclic chemistry and drug discovery, this compound stands out as a highly versatile and powerful building block. Its synthetic utility is anchored in the presence of two distinct and strategically positioned reactive sites: an electrophilic aldehyde group at the C3 position and a chloro-substituent at the C4 position, which is susceptible to nucleophilic aromatic substitution (SNAr).[1] This dual reactivity allows for a programmed and diversity-oriented approach to the synthesis of complex fused quinoline systems, many of which are scaffolds for potent therapeutic agents.
This guide provides a comparative analysis of the key mechanistic pathways involving this compound. We will dissect its performance in crucial synthetic transformations and objectively compare these routes with alternative methodologies that achieve similar molecular architectures. Each section is supported by experimental data to inform protocol selection and is illustrated with mechanistic diagrams to clarify the underlying reaction pathways.
Part 1: Synthesis of the Quinoline-3-carbaldehyde Core
The primary and most common method for the synthesis of 2-chloroquinoline-3-carbaldehydes (a close and similarly reactive analog to the 4-chloro version) is the Vilsmeier-Haack reaction.[2][3] This reaction facilitates formylation, chlorination, and cyclization in a single pot from readily available acetanilides.
Method 1: Vilsmeier-Haack Reaction
The reaction proceeds by treating a substituted acetanilide with the Vilsmeier reagent, an electrophilic chloroiminium ion, generated in situ from a formamide (like DMF) and an acid chloride (typically POCl₃ or PCl₅).[4] The electron-rich aromatic ring of the acetanilide attacks the Vilsmeier reagent, initiating a cascade that results in the formation of the 2-chloroquinoline-3-carbaldehyde scaffold.
Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines [5]
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0-5°C.
-
Add the substituted acetanilide to the reagent mixture.
-
Heat the reaction mixture to approximately 90°C and monitor for completion (typically several hours).
-
Upon completion, carefully pour the reaction mixture into crushed ice.
-
Neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent like ethyl acetate.
Mechanism of the Vilsmeier-Haack Reaction
Caption: Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehyde.
Alternative Formylation Methods: A Comparative Overview
While the Vilsmeier-Haack reaction is highly effective for many substrates, its performance can be influenced by the electronic nature of the acetanilide. For instance, electron-donating groups generally lead to better yields than electron-withdrawing groups.[5] Alternative formylation techniques exist, each with its own advantages and limitations.
| Method | Substrate Scope | Conditions | Typical Yields | Key Limitations |
| Vilsmeier-Haack | Electron-rich aromatics and heterocycles (e.g., acetanilides) | Mild (e.g., POCl₃/DMF, 90°C) | Good to excellent (49-83%)[4][6] | Sensitive to strongly deactivating groups; potential for side reactions with hydroxyl groups.[7] |
| Reimer-Tiemann | Phenols and some electron-rich heterocycles | Harsh (e.g., CHCl₃, strong base) | Often moderate to low (e.g., 19-38% for 8-hydroxyquinoline)[7] | Primarily directs ortho-formylation; use of chloroform; can give mixtures of isomers. |
| Duff Reaction | Activated aromatic compounds (e.g., phenols, amines) | Acidic (e.g., hexamethylenetetramine, acid) | Variable; can be good for double formylation of activated quinolines.[7] | Low yields for amine derivatives due to the acidic environment.[7] |
Part 2: Construction of Fused Pyrazolo[4,3-c]quinoline Systems
One of the most powerful applications of this compound is its role in multicomponent reactions to rapidly build complex fused heterocyclic systems. The synthesis of pyrazolo[4,3-c]quinolines, a scaffold with significant anti-inflammatory and kinase inhibitory activities, is a prime example.[8][9][10]
Method 1: From this compound
This approach involves a two-step sequence initiated by the reaction of the aldehyde group, followed by an intramolecular nucleophilic substitution to construct the pyrazole ring. Typically, condensation with a hydrazine derivative forms a hydrazone intermediate, which then undergoes intramolecular cyclization via attack of the hydrazone nitrogen onto the C4 position, displacing the chlorine atom.
Experimental Protocol: Synthesis of Pyrazolo[4,3-c]quinolines
-
Dissolve this compound in a suitable solvent (e.g., ethanol, DMF).
-
Add a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine).
-
Heat the mixture to reflux to facilitate both the condensation and subsequent intramolecular cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and isolate the precipitated product by filtration.
-
Purify the product by recrystallization.
Mechanism of Pyrazolo[4,3-c]quinoline Formation
Caption: Formation of pyrazolo[4,3-c]quinolines from this compound.
Alternative Method: Cyclization of 2-(1H-Pyrazol-5-yl)anilines
An alternative strategy avoids the use of a pre-functionalized quinoline and instead builds the quinoline ring onto a pyrazole-aniline precursor. This method offers a different approach to substitution patterns on the final molecule. A notable example involves the reaction of 2-(1H-pyrazol-5-yl)anilines with β-keto esters, which proceeds via C-C bond cleavage and subsequent cyclization.[1]
Experimental Protocol: Alternative Pyrazolo[4,3-c]quinoline Synthesis [1]
-
Combine 2-(1H-pyrazol-5-yl)aniline and a β-keto ester in a suitable solvent.
-
Add a catalyst if required (e.g., KI for reactions with benzyl bromide).
-
Heat the reaction mixture under reflux.
-
Monitor the reaction for completion.
-
Isolate and purify the product using standard chromatographic techniques.
Comparative Performance
| Method | Starting Materials | Conditions | Typical Yields | Key Advantages |
| From 4-CQ-3-CHO | This compound, Hydrazines | Typically refluxing in EtOH or DMF | Good to moderate | Convergent, rapid access to the fused system from a common intermediate. |
| From Pyrazole-Anilines | 2-(1H-Pyrazol-5-yl)anilines, β-Keto esters/Benzyl Bromide | Reflux, may require a catalyst (e.g., KI) | Moderate to good[1] | Allows for different substitution patterns; avoids handling chloroquinolines. |
Part 3: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The chloro-group at the C4 position of the quinoline ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing effect of the ring nitrogen. This allows for the introduction of a wide variety of nucleophiles, most notably amines, to generate 4-aminoquinoline derivatives, a pharmacophore central to numerous antimalarial drugs like chloroquine.[11][12]
Method 1: Direct SNAr on 4-Chloroquinolines
This is the most straightforward method for synthesizing 4-aminoquinolines. It involves the direct reaction of a 4-chloroquinoline with a primary or secondary amine, often under thermal or microwave conditions.
Experimental Protocol: Synthesis of 4-Aminoquinolines via SNAr [11][12]
-
Dissolve the 4-chloroquinoline derivative (e.g., 4,7-dichloroquinoline) in a high-boiling polar solvent (e.g., NMP, ethanol).
-
Add the desired amine nucleophile (1.0-1.2 equivalents).
-
Add a base (e.g., K₂CO₃, triethylamine) if necessary, particularly for secondary or aryl amines.[13]
-
Heat the reaction mixture (conventional heating at >120°C or microwave irradiation at 140-180°C for 20-30 min).[13]
-
After completion, cool the mixture and isolate the product by precipitation with water or extraction.
-
Purify by recrystallization or column chromatography.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 12. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloroquinoline-3-carbaldehyde
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. Handling and disposing of specialized reagents like 4-Chloroquinoline-3-carbaldehyde requires a nuanced understanding of its chemical properties and the regulatory landscape. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe management, ensuring the integrity of your work and the safety of your laboratory personnel.
Hazard Profile and Immediate Safety Precautions
Understanding the specific risks associated with this compound is the foundation of its safe handling. This compound is a halogenated aromatic aldehyde, and its reactivity profile necessitates stringent safety measures.
Hazard Classification: The Globally Harmonized System (GHS) provides a clear summary of the primary hazards associated with this compound.
| Hazard Class | GHS Code | Statement | Required PPE | Citation |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Gloves, Lab Coat | [1] |
| Skin Irritation | H315 | Causes skin irritation | Protective Gloves | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | Safety Goggles, Face Shield | [1] |
| Respiratory Irritation | H335 | May cause respiratory irritation | Use in Fume Hood | [1] |
Immediate Actions: Before handling, always consult the Safety Data Sheet (SDS) and ensure all required Personal Protective Equipment (PPE) is readily available and in good condition.[2][3] All manipulations involving the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
Waste Characterization and Segregation
Proper disposal begins with accurate waste identification. The disposal path for this compound is determined by its form. It is crucial to never mix this waste stream with other chemical wastes unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.[2]
Waste Streams:
-
Unused or Expired Solid Chemical: The pure, solid reagent.
-
Grossly Contaminated Materials: Items heavily contaminated with the solid, such as weighing boats, spatulas, or paper towels from a spill cleanup.
-
Sharps: Contaminated needles, scalpels, or broken glassware.
-
Dilute Liquid Waste: Rinsate from cleaning glassware or dilute solutions from experimental workups.
The following decision tree illustrates the initial segregation process.
Caption: Waste segregation decision tree for this compound.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is non-negotiable. The core principle is containment and transfer to a licensed hazardous waste disposal facility.[2][3][4] Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the sewer drain. [5][6]
Protocol for Solid Waste (Pure Compound and Contaminated Materials):
-
Container Selection: Choose a sealable, chemically resistant container clearly labeled "Hazardous Waste."
-
Labeling: The label must include:
-
The full chemical name: "this compound"
-
CAS Number: 201420-30-6
-
The words "Hazardous Waste"
-
Associated Hazards: "Toxic," "Irritant"
-
-
Transfer: Carefully transfer the solid waste into the designated container using appropriate tools (e.g., spatula, funnel). Minimize dust generation.
-
Sealing: Securely seal the container.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, reducing agents, or bases.[4][7]
-
Pickup: Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.
Protocol for Contaminated Labware (Non-Sharps):
-
Initial Decontamination: Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Rinsate Collection: Crucially, this initial rinsate is considered hazardous waste. Collect all three rinses in a designated "Halogenated Organic Liquid Waste" container.[6]
-
Final Cleaning: After the triple rinse, the glassware can typically be washed using standard laboratory procedures.
Protocol for Liquid Waste (Rinsate and Dilute Solutions):
-
Container: Use a dedicated, sealed, and properly vented container for "Halogenated Organic Liquid Waste."
-
Labeling: Label the container clearly with its contents. If multiple halogenated solvents are used, list them.
-
Collection: Add the liquid waste to the container, ensuring not to overfill it (leave at least 10% headspace).
-
Storage & Disposal: Store and dispose of the container following the same procedure as for solid waste.
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct responses to mitigate harm.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS to the medical professional.[2][4]
Spill Cleanup:
The workflow below outlines the necessary steps for responding to a spill.
Caption: Emergency workflow for a this compound spill.
Regulatory Framework: The Basis for Proper Disposal
This compound is a halogenated organic compound. The U.S. Environmental Protection Agency (EPA) regulates the treatment and disposal of wastes containing such compounds under the Resource Conservation and Recovery Act (RCRA).[8][9] These regulations often prohibit land disposal of untreated halogenated organic wastes.[8] The accepted and environmentally responsible method for final disposal is high-temperature incineration at a licensed facility, which is equipped to handle and neutralize the hazardous combustion byproducts, such as hydrogen chloride gas.[4][10] By following the protocols in this guide, you ensure compliance with these critical environmental regulations.
References
- Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]
Sources
- 1. This compound | 201420-30-6 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Handling 4-Chloroquinoline-3-carbaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. 4-Chloroquinoline-3-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds, requires meticulous handling due to its potential hazards. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for its safe use, from receipt to disposal. The protocols herein are designed as a self-validating system to ensure the protection of both the researcher and the integrity of the experiment.
Hazard Profile: Understanding the Compound
Based on these analogs, we must assume this compound presents the following risks:
-
Skin Irritation/Corrosion: Causes skin irritation and may cause an allergic skin reaction.[2] Prolonged contact with related quinolines can lead to dermatitis.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]
-
Long-Term Effects: The parent quinoline structure is a suspected mutagen and potential carcinogen, necessitating stringent controls to minimize exposure.[6][7]
This profile dictates that all handling procedures must prevent direct contact, ingestion, and inhalation.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not merely a requirement but a critical experimental parameter. The following table summarizes the essential equipment for handling this compound.
| Protection Area | Required PPE | Rationale & Standard |
| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles provide a seal against splashes and airborne particles. A face shield, worn over goggles, is mandatory during procedures with a high risk of splashing, such as transferring solutions or handling larger quantities.[8] Both must meet ANSI Z87.1 standards. |
| Hands | Double Gloving: Nitrile (inner) + Neoprene or Butyl (outer) | A single pair of nitrile gloves offers insufficient protection against chlorinated organic compounds. Double gloving provides a robust barrier. The inner nitrile glove protects against incidental contact during outer glove removal. Always inspect gloves for integrity before use and change them immediately upon contamination.[9] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of materials like Nomex® or treated cotton should be worn, fully buttoned, with sleeves covering the wrists.[9] This protects against splashes and prevents contamination of personal clothing. |
| Respiratory | Certified Chemical Fume Hood | All manipulations of this compound solid and its solutions must be performed inside a properly functioning chemical fume hood to prevent inhalation of dust or vapors. A respirator is required only for emergencies, such as a large spill outside of a fume hood, and requires prior medical evaluation and fit-testing.[9] |
| Feet | Closed-toe, chemical-resistant shoes | Shoes must fully cover the feet to protect against spills.[8] |
Operational Plan: From Weighing to Reaction
Adherence to a strict, step-by-step protocol is essential for safety and reproducibility.
Preparation and Weighing
-
Fume Hood Verification: Before starting, verify that the chemical fume hood has a current certification and the airflow is optimal.
-
PPE Donning: Put on all required PPE as detailed in the table above.
-
Work Surface Preparation: Line the work surface within the fume hood with absorbent bench paper to contain any minor spills.
-
Weighing:
-
Use an analytical balance inside the fume hood or a dedicated weighing enclosure.
-
To prevent dissemination of fine powder, tare a suitable container (e.g., a glass vial).
-
Carefully transfer the required amount of this compound using a clean spatula. Avoid creating dust.
-
Close the primary container immediately after weighing.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase dust generation.
-
Cap the vessel and mix using a vortexer or magnetic stirrer until fully dissolved.
-
Emergency Protocols
Immediate and correct response to an exposure is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]
-
Spill:
-
Inside Fume Hood: Contain the spill with absorbent pads. Place the used pads in a sealed bag for hazardous waste disposal.[10]
-
Outside Fume Hood: Evacuate the immediate area. Alert personnel and prevent entry. If the spill is large or you are not trained to handle it, contact your institution's emergency response team.[10]
-
Disposal Plan: Managing Halogenated Waste
This compound is a halogenated organic compound. Its waste stream must be segregated to ensure proper disposal and to minimize environmental impact and disposal costs.[10][11]
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[12] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, vapor-tight lid.[12]
-
Aqueous vs. Organic: Do not mix aqueous waste with organic solvent waste.[13]
-
Solid Waste:
-
Contaminated PPE: Disposable items such as gloves, bench paper, and pipette tips that are contaminated with the chemical must be collected in a sealed, labeled plastic bag for solid hazardous waste.[14]
-
Residual Chemical: Empty chemical containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated organic waste. The defaced, empty container can then be disposed of as non-hazardous waste.
-
Disposal Workflow
References
- Hazardous Waste Segregation Guide. (n.d.). Environmental Health and Safety, University of California, Riverside.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
- Halogenated Solvents in Laboratories. (n.d.). Environmental Health and Radiation Safety, Temple University.
- Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM).
- Personal Protective Equipment. (2025-09-12). U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet: Quinoline-3-carboxaldehyde. (2025-09-18). Thermo Fisher Scientific.
- Personal Protective Equipment (PPE) - Glove Selection. (n.d.). Princeton University Environmental Health & Safety.
- Material Safety Data Sheet: Quinoline for Synthesis. (n.d.). Techno PharmChem.
- UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Quinoline CAS 91-22-5 | 802407 [merckmillipore.com]
- 8. uah.edu [uah.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
